CFTR corrector 15
Description
The exact mass of the compound 1-(4-chlorophenyl)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]cyclopentane-1-carboxamide is 479.1182738 g/mol and the complexity rating of the compound is 835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2S/c1-15-13-21(31)28-23(26-15)30-20(14-18(29-30)19-5-4-12-33-19)27-22(32)24(10-2-3-11-24)16-6-8-17(25)9-7-16/h4-9,12-14H,2-3,10-11H2,1H3,(H,27,32)(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIROGKPROQQYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CFTR Corrector 15 (Tezacaftor/VX-661)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector 15, also known as Tezacaftor or VX-661, is a small molecule designed to address the underlying cellular defect caused by specific mutations in the CFTR gene, most notably the F508del mutation. This document provides a comprehensive technical overview of the mechanism of action of Tezacaftor, detailing its molecular interactions, its impact on CFTR protein processing and function, and the experimental methodologies used to characterize its effects. Quantitative data from key studies are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research and development in the field of CFTR modulation.
Introduction to CFTR and Cystic Fibrosis
Cystic Fibrosis (CF) is a life-shortening autosomal recessive genetic disorder caused by mutations in the CFTR gene. This gene encodes the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. In individuals with CF, mutations in the CFTR gene lead to the production of a dysfunctional or absent CFTR protein. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation by the proteasome. This leads to a reduced quantity of CFTR protein at the cell surface, resulting in defective ion transport, dehydration of the airway surface liquid, and the accumulation of thick, sticky mucus in various organs, particularly the lungs.
CFTR modulators are a class of drugs that target the defective CFTR protein. These are broadly categorized as correctors, which aim to improve the processing and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel's opening probability (gating) at the cell surface. Tezacaftor is classified as a Type 1 CFTR corrector.
Molecular Mechanism of Action of Tezacaftor
Tezacaftor's primary mechanism of action is to directly bind to the F508del-CFTR protein during its biogenesis, acting as a pharmacological chaperone. This interaction stabilizes the protein, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the plasma membrane.
Binding Site: Structural and biochemical studies have revealed that Tezacaftor binds to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding site is distinct from that of other classes of correctors, such as Type III correctors like elexacaftor, allowing for synergistic effects when used in combination.
Impact on Protein Folding and Trafficking: By binding to MSD1, Tezacaftor helps to overcome the conformational instability of the F508del-CFTR protein. This stabilization prevents its recognition by the ER quality control machinery that would otherwise target it for degradation. As a result, a greater quantity of F508del-CFTR protein can mature through the secretory pathway, undergoing complex glycosylation in the Golgi and being inserted into the plasma membrane. This increased density of CFTR channels at the cell surface leads to a partial restoration of chloride and bicarbonate transport.
Recent research has also suggested that Tezacaftor may have off-target effects, such as mobilizing intracellular calcium from the endoplasmic reticulum, potentially through inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. However, the primary therapeutic effect in CF is attributed to its role as a CFTR corrector.[1]
Quantitative Data on Tezacaftor's Efficacy
The following tables summarize key quantitative data from in vitro and clinical studies that demonstrate the efficacy of Tezacaftor, often in combination with other CFTR modulators.
| In Vitro Efficacy of Tezacaftor | |
| Parameter | Value/Effect |
| Concentration for In Vitro Studies | 18 µM[2] |
| Effect on F508del-CFTR Half-life | Treatment with Tezacaftor (VX-661) significantly increased the half-life of mature F508del-CFTR (band C) by two-fold.[3] |
| EC50 for F508del-CFTR Correction | In the presence of Tezacaftor (VX-661), Elexacaftor (VX-445) increased the plasma membrane density of F508del-CFTR with an EC50 of ~0.28 μM.[4] |
| Clinical Efficacy of Tezacaftor-based Regimens | |
| Parameter | Value/Effect |
| Change in Sweat Chloride (F508del/F508del) | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) resulted in a 6.04 mmol/L decrease in sweat chloride from baseline.[5][6] |
| Change in ppFEV1 (F508del/F508del) | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) resulted in a 3.75 percentage point increase in ppFEV1 from baseline.[5][6] |
| Change in Sweat Chloride (F508del/G551D) | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) resulted in a 7.02 mmol/L decrease in sweat chloride from baseline.[5][6] |
| Change in ppFEV1 (F508del/G551D) | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) resulted in a 4.60 percentage point increase in ppFEV1 from baseline.[5][6] |
| Change in ppFEV1 (F508del/Residual Function Mutation) | Tezacaftor-Ivacaftor treatment resulted in a 6.8 percentage point improvement in ppFEV1 versus placebo. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of CFTR correctors like Tezacaftor are provided below.
Western Blotting for CFTR Maturation
This assay is used to assess the effect of correctors on the glycosylation state and total abundance of the CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER, while mature, complex-glycosylated CFTR (Band C) has trafficked through the Golgi to the plasma membrane. An increase in the Band C to Band B ratio indicates improved protein maturation and trafficking.
Materials:
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
2x Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, and 10% β-mercaptoethanol (added fresh).
-
SDS-PAGE Gels: 6-8% polyacrylamide gels are suitable for resolving the high molecular weight CFTR protein.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol. For proteins larger than 80 kDa, 0.1% SDS can be included.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody: Anti-CFTR monoclonal antibody (e.g., clone 596).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., CFBE41o- expressing F508del-CFTR) and treat with Tezacaftor at the desired concentration (e.g., 18 µM) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes with agitation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-50 µg) with 2x Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.
-
SDS-PAGE: Load samples onto the polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9, then apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Analysis: Quantify the intensity of Band B (~150 kDa) and Band C (~170-180 kDa). An increase in the C/(B+C) or C/B ratio indicates corrector activity.
Ussing Chamber Electrophysiology
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).
Materials:
-
Cell Culture Inserts: Permeable supports for growing polarized epithelial monolayers.
-
Ussing Chamber System: Including the chamber, electrodes, and voltage-clamp amplifier.
-
Ringer's Solution (Symmetrical): 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.83 mM K2HPO4, 1.2 mM CaCl2, 1.2 mM MgCl2, 10 mM glucose. Gassed with 95% O2/5% CO2 to maintain pH 7.4.
-
Pharmacological Agents:
-
Amiloride (100 µM, apical): To inhibit the epithelial sodium channel (ENaC).
-
Forskolin (10-20 µM, basolateral): To activate adenylyl cyclase and increase intracellular cAMP, thereby activating CFTR.
-
Ivacaftor (VX-770) (1 µM, apical): A potentiator to maximize the current from corrected CFTR channels.
-
CFTRinh-172 (10 µM, apical): A specific inhibitor to confirm that the measured current is CFTR-dependent.
-
Protocol:
-
Cell Culture: Seed human bronchial epithelial (HBE) cells or other suitable cell lines on permeable supports and culture at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat with Tezacaftor for 24-48 hours prior to the experiment.
-
Chamber Setup: Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes.
-
ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption.
-
CFTR Activation: Add forskolin to the basolateral chamber to stimulate CFTR-mediated chloride secretion.
-
CFTR Potentiation: Add a potentiator like Ivacaftor to the apical chamber to maximize the current through the corrected CFTR channels.
-
CFTR Inhibition: Add CFTRinh-172 to the apical chamber to inhibit the CFTR-specific current.
-
Data Analysis: The Isc is continuously recorded. The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited current reflects the amount of functional CFTR at the cell surface. Compare the Isc from Tezacaftor-treated cells to untreated and vehicle-treated controls.
Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique to study the properties of individual ion channels. The whole-cell configuration is used to measure the total CFTR current from a single cell, while the excised-patch configuration allows for the study of single-channel characteristics.
Materials:
-
Patch-Clamp Rig: Including an inverted microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
-
Pipette Solution (Intracellular): 130 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, pH 7.2 with CsOH.
-
Bath Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NMDG.
-
Pharmacological Agents: Forskolin (10 µM), Genistein (50 µM) or Ivacaftor (1 µM) as a potentiator.
Protocol:
-
Cell Preparation: Plate cells expressing F508del-CFTR on glass coverslips and treat with Tezacaftor for 24-48 hours.
-
Pipette Preparation: Pull and fire-polish glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Data Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV) and apply voltage steps to elicit CFTR currents.
-
CFTR Activation: Perfuse the cell with bath solution containing forskolin and a potentiator to activate CFTR.
-
Data Analysis: Measure the current density (pA/pF) to normalize for cell size. An increase in current density in Tezacaftor-treated cells compared to controls indicates an increase in the number of functional CFTR channels at the plasma membrane.
Visualizations
The following diagrams illustrate the mechanism of action of Tezacaftor and the experimental workflows.
Caption: Mechanism of Tezacaftor Action
Caption: Western Blot Workflow for CFTR Maturation
Caption: Ussing Chamber Experimental Workflow
Conclusion
Tezacaftor (CFTR corrector 15) represents a significant advancement in the treatment of cystic fibrosis by directly addressing the molecular defect of the F508del-CFTR protein. Its mechanism of action, centered on the stabilization of MSD1, leads to improved protein folding, trafficking, and an increased density of functional CFTR channels at the cell surface. This in-depth guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and build upon the therapeutic potential of CFTR correctors. The continued exploration of the synergistic effects of Tezacaftor with other CFTR modulators holds promise for even more effective treatments for individuals with cystic fibrosis.
References
- 1. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Foothold: A Technical Guide to the Binding Site of CFTR Corrector 15 (Tezacaftor/VX-661) on F508del-CFTR
For Immediate Release
BOSTON, MA – December 8, 2025 – This technical whitepaper provides an in-depth analysis of the binding site and mechanism of action of CFTR corrector 15, commercially known as Tezacaftor (VX-661), on the F508del-CFTR protein, the most common mutation causing cystic fibrosis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics.
Executive Summary
Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated significant clinical benefit, particularly as a component of combination therapies such as Symdeko and Trikafta. Its primary mechanism of action involves the stabilization of the F508del-CFTR protein, facilitating its proper folding and trafficking to the cell surface. High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have been pivotal in elucidating the precise binding location of Tezacaftor. This guide synthesizes the current understanding of this critical protein-drug interaction, presenting key structural data, quantitative functional outcomes, and detailed experimental methodologies.
The Tezacaftor Binding Site on F508del-CFTR
Cryo-electron microscopy studies have definitively located the binding site of Tezacaftor within the first transmembrane domain (TMD1) of the F508del-CFTR protein.[1][2] This strategic position allows the corrector to act as a "molecular glue," stabilizing the conformation of TMD1 and its interface with other domains, particularly the nucleotide-binding domain 1 (NBD1), which harbors the F508del mutation.
The binding pocket is a hydrophobic cleft formed by transmembrane helices 1, 2, 3, and 6 of TMD1.[3] While sharing a similar binding site with the first-generation corrector Lumacaftor (VX-809), Tezacaftor exhibits distinct interactions that contribute to its improved pharmacological profile.
Key Interacting Residues:
A comprehensive analysis of published cryo-EM and molecular docking data reveals several key amino acid residues within TMD1 that are crucial for the interaction with Tezacaftor. These include:
-
Residues involved in π-π stacking: Trp361[4]
-
Other proximate residues contributing to the hydrophobic pocket: Phe81[5]
It is important to note that while the F508del mutation resides in NBD1, Tezacaftor's binding to TMD1 allosterically influences the conformation and stability of NBD1, thereby correcting the primary folding defect.[1]
Quantitative Data on Tezacaftor (VX-661) Activity
The efficacy of Tezacaftor is typically quantified by its ability to rescue the function of F508del-CFTR, often measured as an increase in chloride channel activity. Direct binding affinity data, such as the dissociation constant (Kd), for Tezacaftor and the full-length F508del-CFTR protein are not widely reported in the literature. However, functional data in the form of half-maximal effective concentrations (EC50) are available from various cellular assays.
| Parameter | Cell Line | Assay | Value | Notes | Reference |
| EC50 (in the presence of 3 µM VX-445) | CFBE41o- | F508del-CFTR Plasma Membrane Density | ~0.28 µM | Demonstrates synergistic effect with Elexacaftor (VX-445). | [6] |
| F508del-CFTR Function (in combination with VX-445 and VX-770) | Homozygous F508del Nasal Epithelia | Short-Circuit Current (Isc) | ~62% of Wild-Type CFTR | Highlights the restorative potential of the triple combination therapy (Trikafta). | [6] |
| F508del-CFTR Function (chronic VX-661 and acute VX-770) | Non-CF Human Bronchial Epithelial (HBE) cells | CFTR Conductance | ~25% of non-CF HBE | Illustrates the combined effect of a corrector and a potentiator. | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and function of Tezacaftor on F508del-CFTR.
Cryo-Electron Microscopy (Cryo-EM) of F508del-CFTR with Tezacaftor
Objective: To determine the high-resolution three-dimensional structure of the F508del-CFTR protein in complex with Tezacaftor.
Methodology:
-
Protein Expression and Purification:
-
Express human F508del-CFTR in a suitable system, such as mammalian cells (e.g., HEK293) or insect cells.
-
Solubilize the membrane-bound protein using a mild detergent (e.g., glyco-diosgenin (GDN) or lauryl maltose neopentyl glycol (LMNG)).
-
Purify the F508del-CFTR protein using affinity chromatography (e.g., with a C-terminal GFP tag and anti-GFP affinity resin).
-
During purification, incubate the protein with a molar excess of Tezacaftor to ensure binding saturation.
-
-
Grid Preparation:
-
Apply the purified protein-corrector complex to a cryo-EM grid (e.g., a holey carbon grid).
-
Blot the grid to create a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the protein structure in a near-native state.
-
-
Data Collection:
-
Image the vitrified sample using a transmission electron microscope (TEM) equipped with a direct electron detector.
-
Collect a large dataset of movie frames of the randomly oriented protein particles.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the movie frames.
-
Use computational software (e.g., RELION, cryoSPARC) to pick individual protein particles.
-
Classify the particles into different 2D views.
-
Reconstruct a 3D map of the F508del-CFTR-Tezacaftor complex from the 2D class averages.
-
Build an atomic model into the 3D density map to identify the binding pocket and interacting residues.
-
Cell Surface ELISA for F508del-CFTR Correction
Objective: To quantify the amount of F508del-CFTR that has trafficked to the cell surface following treatment with Tezacaftor.[8]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells stably expressing an epitope-tagged F508del-CFTR (e.g., with an extracellular HA tag) in a multi-well plate.
-
Treat the cells with varying concentrations of Tezacaftor or a vehicle control for a specified period (e.g., 24 hours) at 37°C.
-
-
Antibody Labeling:
-
Place the cells on ice to halt membrane trafficking.
-
Incubate the non-permeabilized cells with a primary antibody specific to the extracellular epitope tag.
-
Wash away unbound primary antibody with cold PBS.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash away unbound secondary antibody.
-
-
Detection:
-
Add a colorimetric or chemiluminescent substrate for the enzyme.
-
Measure the resulting signal using a plate reader. The signal intensity is proportional to the amount of F508del-CFTR at the cell surface.
-
Iodide Efflux Assay for CFTR Channel Function
Objective: To functionally assess the chloride channel activity of rescued F508del-CFTR at the cell surface.[9]
Methodology:
-
Cell Culture and Corrector Treatment:
-
Grow cells expressing F508del-CFTR to confluence in a multi-well plate.
-
Treat the cells with Tezacaftor or a vehicle control for 24 hours at 37°C.
-
-
Iodide Loading:
-
Wash the cells with a chloride-free buffer.
-
Load the cells with iodide by incubating them in a buffer containing sodium iodide for 1 hour at 37°C.
-
-
Efflux Measurement:
-
Wash the cells with an iodide-free buffer to remove extracellular iodide.
-
Stimulate CFTR channel opening by adding a cAMP agonist (e.g., forskolin) and, if desired, a potentiator (e.g., ivacaftor).
-
At timed intervals, collect the extracellular buffer.
-
Measure the iodide concentration in the collected buffer using an iodide-selective electrode or a fluorescence-based iodide sensor. The rate of iodide efflux is indicative of CFTR channel activity.
-
Visualizations
Signaling Pathway of F508del-CFTR Correction by Tezacaftor
Caption: F508del-CFTR Correction Pathway by Tezacaftor.
Experimental Workflow for Cryo-EM of the F508del-CFTR-Tezacaftor Complex
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
"CFTR corrector 15" chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CFTR Corrector 15 , a small molecule investigated for its potential in correcting the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation. This document is intended for researchers, scientists, and professionals in the field of drug development for cystic fibrosis (CF).
Chemical Identity and Properties
This compound, also identified as Compound 4172, is a key investigational molecule in the study of CF therapeutics. Its primary role is to rescue the misfolded F508del-CFTR protein, a common mutation in CF patients, and facilitate its transport to the cell membrane.
A crucial aspect of its activity is its synergistic effect when used in combination with other classes of CFTR correctors, such as VX-809 (Lumacaftor). This suggests a distinct mechanism of action that complements other corrective strategies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1170387-92-4 |
| Molecular Formula | C₂₄H₂₂ClN₅O₂S |
| Molecular Weight | 479.98 g/mol |
| IUPAC Name | N-(2-((5-chloro-2-methoxyphenyl)amino)-4'-methyl-4,5'-bithiazol-2'-yl)benzamide |
| SMILES | Cc1nc(sc1-c1scc(n1)NC2=CC=C(Cl)C=C2OC)NC(=O)c1ccccc1 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
(Data sourced from commercial suppliers and chemical databases)
Mechanism of Action and Signaling Pathways
Cystic fibrosis is often caused by the F508del mutation, which leads to the misfolding of the CFTR protein and its subsequent retention and degradation in the endoplasmic reticulum (ER). This prevents the protein from reaching the cell membrane to function as a chloride ion channel.
CFTR correctors are classified into different types based on their mechanism of action. This compound is categorized as a putative Type III corrector . Its proposed mechanism involves the direct binding to and stabilization of the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein. This action helps to overcome the primary conformational defect caused by the deletion of phenylalanine at position 508.
The signaling pathway diagram below illustrates the biogenesis of both wild-type and F508del-CFTR, and the points of intervention for different classes of CFTR correctors.
Biological Activity and Efficacy
Research has demonstrated that while this compound shows modest activity on its own, its efficacy is significantly enhanced when used in combination with other corrector types. This highlights the multi-faceted nature of the F508del-CFTR folding defect and the potential of a combination therapy approach.
Table 2: Biological Activity of this compound in Combination Therapies
| Corrector(s) | Cell Line | Assay | Efficacy Outcome |
| VX-809 (Type I) | CFBE41o- | PM Density | ~10% of Wild-Type |
| Corrector 15 (Type III) + VX-809 | CFBE41o- | PM Density | ~76% of Wild-Type |
| Corrector 15 + VX-809 + Type II Corrector | CFBE41o- | PM Density | ~100% of Wild-Type |
| VX-809 | CFBE41o- | Mature Glycosylation (Band C) | ~5% of Wild-Type |
| Corrector 15 + VX-809 | CFBE41o- | Mature Glycosylation (Band C) | ~47% of Wild-Type |
| Corrector 15 + VX-809 + Type II Corrector | CFBE41o- | Mature Glycosylation (Band C) | ~100% of Wild-Type |
| Corrector 15 | In vitro | Binding to ΔF508-NBD1 | Kd ~40 µM |
| Corrector 15 | Epithelial Cells | Functional Assay (EC₅₀) | ~3 µM |
(Data adapted from a study on structure-guided combination therapy for mutant CFTRs.[1])
Experimental Protocols
The evaluation of CFTR corrector efficacy relies on a set of established in vitro assays. Below are detailed methodologies for two key experiments.
Western Blotting for CFTR Glycosylation Status
This biochemical assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An increase in the Band C/Band B ratio indicates successful correction.
Protocol:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR to confluence.
-
Incubate cells with the test corrector(s) (e.g., 10 µM this compound, 3 µM VX-809) for 24 hours at 37°C. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (30-50 µg) onto a 6% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Band B and Band C using densitometry software.
-
Calculate the ratio of Band C to total CFTR (Band B + Band C) to determine the maturation efficiency.
-
Ussing Chamber Assay for Transepithelial Chloride Current
This functional assay directly measures the CFTR-mediated chloride ion transport across a polarized epithelial cell monolayer. An increase in forskolin-stimulated and inhibitor-sensitive short-circuit current (Isc) indicates the rescue of functional CFTR channels at the apical membrane.
Protocol:
-
Cell Culture:
-
Grow a monolayer of F508del-CFTR expressing epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Treat the cells with corrector compounds for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable support in an Ussing chamber system.
-
Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
-
Measurement of Short-Circuit Current (Isc):
-
Voltage-clamp the epithelial monolayer to 0 mV.
-
Sequentially add the following reagents to the appropriate chambers and record the change in Isc:
-
Apical: Amiloride (to block ENaC channels).
-
Basolateral: Forskolin (to activate CFTR via cAMP).
-
Apical: A CFTR potentiator (e.g., Genistein or Ivacaftor) to maximize channel opening.
-
Apical: A CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.
-
-
-
Data Analysis:
-
Calculate the change in Isc in response to the CFTR agonist and inhibitor.
-
Compare the magnitude of the CFTR-dependent Isc between treated and untreated cells.
-
Experimental and Screening Workflow
The discovery and characterization of novel CFTR correctors typically follow a structured workflow, from initial high-throughput screening to detailed functional validation.
References
The Discovery and Synthesis of CFTR Corrector 15: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The discovery of small molecules that can correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein has revolutionized the treatment of cystic fibrosis (CF). This technical guide focuses on "CFTR corrector 15," also identified as Compound 4172 and corr-2b, a member of the bithiazole class of CFTR correctors. Due to the limited availability of detailed public data for this specific compound, this guide will utilize data from the closely related and well-characterized bithiazole corrector, Corr-4a, as a representative example to illustrate the core principles of discovery, synthesis, and evaluation for this class of molecules. This compound is recognized for its dual-action mechanism, functioning as both a corrector and a potentiator, which enhances its therapeutic potential.[1]
Discovery and Mechanism of Action
The identification of bithiazole-based CFTR correctors emerged from high-throughput screening campaigns aimed at discovering compounds that could rescue the function of the most common CF-causing mutant, F508del-CFTR.[2][3]
Screening for CFTR Correction
The initial discovery of this class of compounds involved cell-based assays designed to measure the function of F508del-CFTR. A common method is the halide-sensitive yellow fluorescent protein (YFP) assay. In this assay, cells expressing F508del-CFTR are incubated with test compounds. A subsequent stimulus, such as forskolin, is used to activate any CFTR channels that have been successfully trafficked to the cell membrane. The influx of iodide through the corrected channels quenches the YFP fluorescence, and the rate of quenching is proportional to the level of CFTR correction.
Mechanism of Action of Bithiazole Correctors
Bithiazole correctors are believed to directly interact with the F508del-CFTR protein to facilitate its proper folding and trafficking through the endoplasmic reticulum.[3] The proposed mechanisms of action for this class of compounds include:
-
Stabilization of Nucleotide-Binding Domain 2 (NBD2): Some studies suggest that bithiazoles bind to NBD2, a domain critical for CFTR function.[4]
-
Promotion of Transmembrane Domain (TMD) Packing: An alternative mechanism proposes that these correctors promote the correct assembly and packing of the transmembrane helices.[4]
The dual corrector-potentiator activity of compounds like this compound (corr-2b) suggests a multifaceted interaction with the mutant protein, not only aiding in its trafficking but also enhancing its channel gating function once at the cell surface.[1][5]
The following diagram illustrates the proposed mechanism of action for bithiazole correctors in the CFTR processing pathway.
Synthesis of Bithiazole Correctors
While a specific, detailed synthesis protocol for "this compound" (Compound 4172) is not publicly available, a representative synthesis for the bithiazole class of correctors, such as Corr-4a, can be outlined based on established chemical literature. The synthesis generally involves the construction of the core 4'-methyl-4,5'-bithiazole scaffold followed by functionalization.
A plausible synthetic route would involve:
-
Hantzsch Thiazole Synthesis: Formation of a substituted thiazole ring, which will become one of the two thiazole rings in the final product.
-
Cross-Coupling Reaction: Coupling of the first thiazole ring with a second thiazole precursor to form the bithiazole core.
-
Functionalization: Stepwise addition of the side chains at the 2 and 2' positions of the bithiazole scaffold to yield the final corrector molecule.
The following diagram provides a high-level overview of a potential synthetic workflow.
Quantitative Data
The efficacy of CFTR correctors is quantified using various in vitro assays. The following tables summarize representative data for bithiazole correctors, with specific values for "this compound" (Compound 4172) where available.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value |
| Functional Assay | Epithelial Cells | EC50 | ~3 µM |
Table 2: Representative Efficacy of Bithiazole Correctors (e.g., Corr-4a)
| Assay Type | Cell Line | Parameter | Result |
| YFP Halide Influx | FRT cells expressing F508del-CFTR | EC50 | ~300 nM |
| Ussing Chamber | Primary human bronchial epithelial cells (F508del/F508del) | Chloride Conductance Rescue | 10-15% of wild-type |
| Western Blot | Transfected cells | Increase in Band C (mature CFTR) | Significant increase observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the evaluation of CFTR correctors.
Cell Culture and Corrector Treatment
-
Cell Lines: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (CFBE41o-) cells stably expressing F508del-CFTR are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with antibiotics and fetal bovine serum, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Corrector Incubation: Cells are treated with the CFTR corrector (e.g., 1-10 µM) or vehicle (DMSO) for 16-24 hours at 37°C to allow for the rescue of F508del-CFTR.
Halide-Sensitive YFP Assay for Corrector Activity
This high-throughput assay measures CFTR-mediated iodide influx.
-
Cell Plating: Plate FRT-F508del-CFTR cells in 96-well black-walled, clear-bottom plates.
-
Corrector Treatment: Incubate cells with corrector compounds for 24 hours at 37°C.
-
Washing: Wash cells with a chloride-free buffer.
-
Assay: Add a solution containing a cAMP agonist (e.g., 10 µM forskolin) and a potentiator (e.g., 50 µM genistein) to activate the rescued CFTR channels, immediately followed by an iodide-containing solution.
-
Fluorescence Measurement: Measure the rate of YFP fluorescence quenching over time using a plate reader. The rate of quenching is proportional to the iodide influx and thus to the CFTR channel activity.
Ussing Chamber Assay
This electrophysiological technique measures ion transport across epithelial cell monolayers.
-
Cell Culture: Culture primary human bronchial epithelial cells or CFBE41o- cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Corrector Treatment: Treat the cell monolayers with the corrector for 24-48 hours.
-
Measurement: Mount the permeable supports in Ussing chambers. Measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Stimulation and Inhibition: Sequentially add a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated chloride secretion, followed by a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent. The change in Isc reflects the activity of the corrected CFTR channels.
Western Blotting for CFTR Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus.
-
Cell Lysis: After corrector treatment, lyse the cells to extract total protein.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a membrane and probe with a primary antibody specific to CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are distinguished by their different molecular weights. An increase in the intensity of Band C relative to Band B indicates successful correction of the F508del-CFTR trafficking defect.
The following diagram illustrates a typical experimental workflow for evaluating CFTR correctors.
Conclusion
"this compound" and its chemical class of bithiazoles represent a significant advancement in the development of therapies for cystic fibrosis. Their dual mechanism of action, combining correction of protein folding with potentiation of channel function, offers a promising strategy for restoring CFTR activity in individuals with the F508del mutation. The experimental protocols and evaluation methods detailed in this guide provide a framework for the continued research and development of novel and more effective CFTR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of CFTR Corrector 15 (corr-2b): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of "CFTR corrector 15," also identified in scientific literature as C15 or corr-2b . This compound was identified through high-throughput screening as a small molecule that can partially rescue the cellular processing defect of the most common cystic fibrosis-causing mutation, F508del-CFTR.[1][2] This guide compiles available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound (corr-2b) is an aminoarylthiazole derivative that has demonstrated the ability to correct the mislocalization of the F508del-CFTR protein, enabling its trafficking to the cell surface.[1][2][3] Notably, corr-2b has been shown to be specific for correcting CFTR processing mutants over other proteins like P-glycoprotein.[4][5] While initial studies suggested it primarily acts as a corrector, some evidence points towards a dual activity, also enhancing CFTR channel activation by forskolin.[2][6] This document synthesizes the publicly available data on its in vitro efficacy and the methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound (corr-2b).
Table 1: Corrector Activity of corr-2b in F508del-CFTR Expressing Cells
| Assay Type | Cell Line | Compound Concentration | Measured Effect | Efficacy (% of Low-Temperature Rescue) | Reference |
| Iodide Influx Assay | FRT | 10 µM | Increased rate of iodide influx | ~60% | [2] |
| Ussing Chamber | FRT | 20 µM | Increased forskolin-stimulated short-circuit current | Not explicitly quantified | [2] |
| Ussing Chamber | FRT | 50 µM | Further increase in forskolin-stimulated short-circuit current | Not explicitly quantified | [2] |
| Maturation Assay | BHK | Not specified | 4-fold increase in F508del-CFTR maturation when combined with VRT-325 | Not applicable (synergy) | [1] |
Table 2: Functional Characterization of corr-2b
| Characteristic | Assay | Result | Reference | |---|---|---| | Potentiator Activity | Iodide Influx (on temperature-rescued cells) | No intrinsic potentiator activity observed |[2] | | Specificity | Cellular Assays | Rescues CFTR processing mutants but not P-glycoprotein processing mutants |[4][5] | | Mechanism of Action | Cross-linking Assays | Promotes folding of CFTR in the endoplasmic reticulum |[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Throughput Screening for Corrector Activity (Iodide Influx Assay)
This assay identifies compounds that increase the functional expression of F508del-CFTR at the cell surface by measuring halide conductance.
Cell Culture:
-
Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are used.
-
Cells are plated in 96-well microplates and cultured until confluent.
Compound Incubation:
-
The cell culture medium is replaced with a medium containing the test compounds (e.g., 10 µM corr-2b) or vehicle (DMSO).
-
Cells are incubated with the compounds for 18-24 hours at 37°C to allow for correction of the F508del-CFTR trafficking defect.
Iodide Influx Measurement:
-
After incubation, the compound-containing medium is washed out.
-
The cells are then exposed to a buffer containing a CFTR agonist cocktail (e.g., 20 µM forskolin and 50 µM genistein) to activate any cell-surface CFTR.
-
Iodide influx is initiated by rapidly adding an iodide-containing solution.
-
The quenching of the YFP fluorescence due to iodide influx is monitored over time using a fluorescence plate reader.
-
The rate of fluorescence quenching is proportional to the CFTR-mediated iodide conductance.
Ussing Chamber Electrophysiology
This technique measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel function.
Cell Culture:
-
FRT cells stably expressing F508del-CFTR are seeded on permeable filter supports and grown until they form a polarized monolayer with high transepithelial resistance.
-
Cells are treated with corr-2b (e.g., 20-50 µM) or vehicle for 24 hours at 37°C prior to the experiment.
Ussing Chamber Setup:
-
The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Both compartments are filled with appropriate physiological saline solutions, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc) is recorded.
Measurement of CFTR Activity:
-
To isolate CFTR-mediated chloride currents, other ion transport pathways are inhibited (e.g., amiloride for the epithelial sodium channel, ENaC).
-
CFTR channels are stimulated by adding agonists like forskolin (to raise intracellular cAMP) and genistein (a potentiator) to the apical or basolateral solution.
-
The increase in Isc following stimulation reflects the activity of CFTR channels at the apical membrane.
-
The specificity of the current is confirmed by adding a CFTR-specific inhibitor (e.g., CFTRinh-172) at the end of the experiment.
CFTR Protein Trafficking and Maturation Assay (Western Blot)
This biochemical assay assesses the glycosylation state of the CFTR protein, which is indicative of its trafficking through the endoplasmic reticulum (ER) and Golgi apparatus.
Cell Culture and Lysis:
-
Cells expressing F508del-CFTR (e.g., BHK or CFBE41o-) are treated with corr-2b or vehicle for the desired time.
-
Cells are then washed and lysed in a suitable buffer containing protease inhibitors.
Protein Analysis:
-
Cell lysates are subjected to SDS-PAGE to separate proteins by molecular weight.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) has a higher molecular weight. An increase in the intensity of Band C relative to Band B indicates improved protein trafficking.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for corr-2b is the correction of the F508del-CFTR protein's folding defect within the endoplasmic reticulum.[7][8] This allows a greater fraction of the mutant protein to escape ER-associated degradation (ERAD) and traffic to the cell surface, where it can function as a chloride channel. While corr-2b itself was not found to have intrinsic potentiator activity in initial studies on temperature-corrected F508del-CFTR, it did increase the sensitivity of the corrected channels to activation by forskolin, suggesting a potential dual-acting mechanism that warrants further investigation.[2] There is no evidence in the reviewed literature to suggest that corr-2b significantly impacts other major signaling pathways outside of its direct effect on CFTR protein folding and trafficking.
Visualizations
Diagrams of Experimental Workflows and Mechanisms
Caption: Workflow for the Iodide Influx High-Throughput Screening Assay.
Caption: Ussing Chamber Electrophysiology Experimental Workflow.
Caption: Proposed Mechanism of Action for this compound (corr-2b).
References
- 1. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific rescue of cystic fibrosis transmembrane conductance regulator processing mutants using pharmacological chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Potency of F508del Correction: A Multi-Layer Combinational Approach to Drug Discovery for Cystic Fibrosis [jscimedcentral.com]
- 6. books.rsc.org [books.rsc.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Correctors promote folding of the CFTR in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of CFTR Correction: A Technical Guide to Tezacaftor (VX-661) and its Impact on CFTR Protein Folding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Executive Summary
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded, preventing its trafficking to the cell surface. Small molecule correctors that rescue the folding and trafficking of mutant CFTR are at the forefront of CF therapeutics. This technical guide provides a comprehensive overview of the CFTR corrector tezacaftor (VX-661), a key component of several approved CFTR modulator therapies. While the term "CFTR corrector 15" is not a standard nomenclature in the field and its specific identity is ambiguous in the scientific literature, this guide will focus on the well-characterized and clinically significant corrector, tezacaftor. We will delve into its mechanism of action, present quantitative data on its efficacy in restoring F508del-CFTR protein folding and function, and provide detailed experimental protocols for key assays used in its evaluation.
Introduction: The Challenge of Correcting F508del-CFTR
The F508del mutation in the CFTR gene leads to the production of a misfolded and unstable protein that is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for proteasomal degradation. This results in a significant reduction in the amount of CFTR protein at the cell surface, leading to defective ion transport and the subsequent pathophysiology of CF.
CFTR correctors are a class of small molecules designed to overcome this primary defect by binding to the mutant CFTR protein and facilitating its proper folding and trafficking to the plasma membrane. Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated a favorable safety and efficacy profile, particularly in combination with other CFTR modulators.
Mechanism of Action of Tezacaftor (VX-661)
Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism of action involves binding to the first transmembrane domain (TMD1) of the CFTR protein. This binding stabilizes the TMD1, a region that is inherently unstable in the F508del-CFTR mutant, and promotes the correct assembly of the transmembrane domains. By stabilizing this crucial domain during the early stages of biogenesis, tezacaftor helps the F508del-CFTR protein to evade premature degradation and facilitates its trafficking through the secretory pathway to the cell surface.[1]
The following diagram illustrates the proposed mechanism of action of tezacaftor on the folding and trafficking of the F508del-CFTR protein.
Quantitative Efficacy of Tezacaftor
The efficacy of tezacaftor has been extensively evaluated in preclinical models and clinical trials, both as a monotherapy and in combination with other CFTR modulators. The following tables summarize key quantitative data on the effects of tezacaftor on F508del-CFTR processing, trafficking, and function.
Table 1: In Vitro Efficacy of Tezacaftor in Combination with Elexacaftor
| Cell Line | Treatment | Endpoint | Result | Reference |
| CFBE41o- | VX-661 + VX-445 | F508del-CFTR PM Density | ~45% of Wild-Type | [2] |
| CFBE41o- | VX-661 + VX-445 | F508del-CFTR Function (Isc) | ~90% of Wild-Type | [3] |
| Human Nasal Epithelia (F508del/F508del) | VX-661 + VX-445 + VX-770 | CFTR-mediated Isc | ~62% of Wild-Type | [2] |
Table 2: Clinical Efficacy of Tezacaftor-Based Combination Therapies
| Genotype | Treatment | Endpoint | Mean Change from Baseline | Reference |
| F508del/F508del | Tezacaftor/Ivacaftor | ppFEV1 | +4.0 percentage points | [4] |
| F508del/F508del | Tezacaftor/Ivacaftor | Sweat Chloride | -9.5 mmol/L | [4] |
| F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | ppFEV1 | +14.3 percentage points | [5] |
| F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | Sweat Chloride | -41.8 mmol/L | [5] |
| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | CFTR Function (Nasal Epithelia) | Restoration to 47.4% of normal | [6] |
| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | CFTR Function (Intestinal Epithelia) | Restoration to 45.9% of normal | [6] |
Experimental Protocols for Evaluating CFTR Corrector Efficacy
The evaluation of CFTR corrector efficacy relies on a suite of specialized in vitro and ex vivo assays. The following sections provide detailed methodologies for key experiments.
Western Blotting for CFTR Protein Expression and Maturation
This technique is used to assess the steady-state levels and glycosylation status of the CFTR protein, providing insights into its processing and trafficking.
Protocol:
-
Cell Lysis:
-
Culture human bronchial epithelial (HBE) cells or other relevant cell lines expressing F508del-CFTR to confluence.
-
Treat cells with the CFTR corrector (e.g., tezacaftor) or vehicle control for 24-48 hours at 37°C.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples at 37°C for 15 minutes. Note: Do not boil CFTR samples as this can cause aggregation.
-
Load 30-50 µg of total protein per lane onto a 6% SDS-polyacrylamide gel.
-
-
Electrotransfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR antibody 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The immature, core-glycosylated CFTR (Band B) and the mature, complex-glycosylated CFTR (Band C) will appear at different molecular weights.
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers, providing a direct functional readout of CFTR channel activity.
Protocol:
-
Cell Culture:
-
Seed primary HBE cells or other suitable epithelial cells on permeable supports and culture at an air-liquid interface (ALI) until fully differentiated and polarized.
-
Treat the cells with the CFTR corrector for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.
-
Bathe both compartments with Krebs-Ringer bicarbonate solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.
-
Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral chamber.
-
Potentiate the CFTR channel by adding a potentiator like ivacaftor to the apical chamber.
-
Inhibit the CFTR-mediated current by adding a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm the specificity of the measured current.
-
-
Data Analysis:
-
Calculate the change in Isc in response to the CFTR agonist and inhibitor to quantify CFTR-dependent chloride transport.
-
Immunofluorescence for CFTR Localization
This technique allows for the visualization of CFTR protein localization within the cell, providing qualitative and semi-quantitative information on its trafficking to the apical membrane.
Protocol:
-
Cell Culture and Treatment:
-
Grow epithelial cells on glass coverslips or permeable supports.
-
Treat with the CFTR corrector as described previously.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary anti-CFTR antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal or fluorescence microscope.
-
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D patient-derived model system.
Protocol:
-
Organoid Culture:
-
Establish and culture human intestinal organoids from rectal biopsies of CF patients.
-
Treat the organoids with the CFTR corrector for 24 hours.
-
-
FIS Assay:
-
Plate the organoids in a 96-well plate.
-
Add a solution containing forskolin (a cAMP agonist) to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
-
Imaging and Analysis:
Experimental Workflow for CFTR Corrector Evaluation
The following diagram outlines a typical experimental workflow for the identification and validation of a novel CFTR corrector.
Conclusion
Tezacaftor (VX-661) represents a significant advancement in the field of CFTR corrector therapy. Its mechanism of action, involving the stabilization of the TMD1 of the F508del-CFTR protein, leads to increased trafficking of the mutant protein to the cell surface. When used in combination with other CFTR modulators, such as the corrector elexacaftor and the potentiator ivacaftor, tezacaftor contributes to a substantial restoration of CFTR function, resulting in significant clinical benefits for individuals with CF. The experimental protocols detailed in this guide provide a robust framework for the continued research and development of novel and improved CFTR corrector therapies. As our understanding of the molecular basis of CFTR folding and trafficking continues to grow, so too will our ability to design more effective therapeutic interventions for this devastating disease.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 8. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
The Impact of CFTR Corrector Tezacaftor (VX-661) on Protein Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes for the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation, resulting in a significant reduction of the protein at the cell surface.[3][4] This defect in protein trafficking is a primary target for therapeutic intervention.
Tezacaftor (formerly VX-661) is a small molecule CFTR corrector that has demonstrated significant efficacy in restoring the trafficking of mutant CFTR protein to the cell surface.[5] As a Type I corrector, Tezacaftor is believed to directly bind to the first transmembrane domain (TMD1) of the CFTR protein, stabilizing its conformation during biogenesis and facilitating its proper folding.[2][6][7] This guide provides an in-depth technical overview of Tezacaftor's mechanism of action, its impact on CFTR protein trafficking, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action: Correcting the F508del-CFTR Trafficking Defect
The F508del mutation disrupts the intricate folding process of the CFTR protein, leading to its recognition by the cell's quality control machinery and subsequent degradation by the proteasome.[4] Tezacaftor addresses this primary defect by acting as a pharmacological chaperone.[6] Cryo-electron microscopy studies have revealed that Tezacaftor binds to a hydrophobic pocket within the TMD1 of the CFTR protein, a region critical for its structural integrity.[7] This binding stabilizes the TMD1, preventing its premature degradation and allowing the full-length protein to fold into a more native conformation.[2][6] By facilitating proper folding, Tezacaftor enables the F508del-CFTR protein to bypass the ER quality control checkpoint and traffic through the Golgi apparatus to the plasma membrane.[5]
Recent studies have also suggested that Tezacaftor may have a dual effect, not only by directly stabilizing the CFTR protein but also by modulating cellular calcium homeostasis.[3] It has been proposed that Tezacaftor can mobilize calcium from the ER, potentially by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3] This reduction in ER calcium levels may further promote the proper folding and trafficking of F508del-CFTR.[3]
Quantitative Impact of Tezacaftor on CFTR Trafficking and Function
The efficacy of Tezacaftor, both as a monotherapy and in combination with other CFTR modulators, has been quantified in numerous preclinical and clinical studies. These studies have consistently demonstrated its ability to increase the amount of functional CFTR protein at the cell surface, leading to improved ion channel activity.
In Vitro and Preclinical Data
| Parameter | Cell Line | Treatment | Result | Reference |
| F508del-CFTR Maturation (Band C/Band B ratio) | CFBE41o- | Tezacaftor (VX-661) | Increased ratio, indicating improved trafficking from ER to Golgi. | [8] |
| F508del-CFTR Cell Surface Density | Fischer Rat Thyroid (FRT) cells | Tezacaftor (VX-661) | ~3.5% of Wild-Type CFTR | |
| F508del-CFTR Chloride Current (Ussing Chamber) | Human Bronchial Epithelial (HBE) cells | Tezacaftor (VX-661) | Significant increase in forskolin-stimulated chloride current. | |
| Half-life of Mature F508del-CFTR | CFBE41o- | Tezacaftor (VX-661) | Increased by approximately two-fold. | [8] |
Clinical Trial Data (in combination with Ivacaftor)
| Parameter | Patient Population | Treatment | Mean Change from Baseline | P-value | Reference |
| Percent Predicted FEV1 (ppFEV1) | Homozygous for F508del | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | +3.75 percentage points | <0.05 | [5] |
| Sweat Chloride | Homozygous for F508del | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | -6.04 mmol/L | <0.05 | [5] |
| Percent Predicted FEV1 (ppFEV1) | Compound heterozygous (F508del/G551D) | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | +4.60 percentage points | <0.05 | [5] |
| Sweat Chloride | Compound heterozygous (F508del/G551D) | Tezacaftor 100 mg qd / Ivacaftor 150 mg q12h | -7.02 mmol/L | <0.05 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures discussed in this guide.
Caption: CFTR Protein Trafficking and the Impact of Tezacaftor.
References
- 1. mdpi.com [mdpi.com]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 5. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists Figure Out How Tezacaftor, Lumacaftor Interact With CFTR [fibrosis231.rssing.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Maze: A Technical Guide to the Pathways Modulated by Elexacaftor (VX-445)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core cellular mechanisms and pathways modulated by the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Elexacaftor (VX-445). As a cornerstone of the highly effective triple-combination therapy, Trikafta, understanding the intricate cellular interplay of Elexacaftor is paramount for researchers, scientists, and drug development professionals in the field of cystic fibrosis (CF) and other protein misfolding diseases. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details essential experimental protocols, and visualizes the complex biological processes involved.
Introduction: The Role of Elexacaftor in CFTR Correction
Cystic fibrosis is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel critical for maintaining fluid and electrolyte balance across epithelial surfaces.[1] The most common mutation, F508del, leads to a misfolded CFTR protein that is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[2][3] This results in a significant reduction of functional CFTR channels at the cell surface.
CFTR correctors are a class of small molecules designed to rescue these misfolded proteins.[4] Elexacaftor (VX-445) is a next-generation CFTR corrector that, in combination with another corrector, Tezacaftor (VX-661), and a potentiator, Ivacaftor (VX-770), has revolutionized the treatment of CF for patients with at least one F508del mutation.[1][5] Elexacaftor acts as a pharmacological chaperone, facilitating the proper folding, processing, and trafficking of the CFTR protein to the cell membrane.[1][3]
Mechanism of Action and Modulated Cellular Pathways
Elexacaftor's primary mechanism of action is to directly bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to bypass the stringent ER quality control.[1][3] It has a distinct binding site from other correctors like Tezacaftor, leading to a synergistic effect when used in combination.[1] Biochemical analyses suggest that Elexacaftor specifically improves the expression and maturation of the second membrane-spanning domain (MSD2) of the CFTR protein.[4]
The journey of the CFTR protein from synthesis to its functional location at the plasma membrane is a complex process involving multiple cellular pathways. Elexacaftor's intervention modulates several of these key stages:
-
Protein Folding and ER Quality Control: Elexacaftor facilitates the proper folding of the nascent CFTR polypeptide chain within the ER, preventing its recognition by components of the ER-associated degradation (ERAD) pathway that would otherwise target it for proteasomal degradation.[2][6]
-
Protein Trafficking: By promoting a more stable conformation, Elexacaftor enables the corrected CFTR protein to traffic from the ER to the Golgi apparatus for further processing and maturation, including complex glycosylation.[6][7] From the Golgi, the mature CFTR protein is then transported to the apical membrane of epithelial cells.[2]
-
CFTR Interactome: The correction of CFTR folding by Elexacaftor also remodels the protein's interaction with a host of other cellular proteins, collectively known as the CFTR interactome. This includes interactions with chaperones, trafficking factors, and other regulatory proteins.[8]
-
Off-Target Effects on Ion Homeostasis: Studies have indicated that Elexacaftor and its counterpart Tezacaftor can act as CFTR-independent Ca2+-mobilizing agonists. This suggests a potential off-target effect on cellular calcium homeostasis, which is an important consideration in understanding the full cellular impact of the drug.[9]
Quantitative Data Summary
The efficacy of Elexacaftor, as part of the triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor - ETI), has been extensively documented in clinical trials. The following tables summarize key quantitative outcomes.
Table 1: Improvement in Lung Function (Percent Predicted Forced Expiratory Volume in 1 Second - ppFEV1)
| Study Population | Treatment Group | Baseline ppFEV1 (Mean) | Change from Baseline at Week 4 (Mean) | Change from Baseline at Week 24 (Mean) | Reference |
| F508del/Minimal Function Genotype | ETI | 61.4 | +13.8 percentage points | +14.3 percentage points | [10][11] |
| F508del/Minimal Function Genotype | Placebo | 61.1 | -0.2 percentage points | 0.0 percentage points | [10][11] |
| F508del/F508del Genotype | ETI | 60.9 | +10.0 percentage points | - | [12] |
| F508del/F508del Genotype | Tezacaftor/Ivacaftor | 61.2 | -0.1 percentage points | - | [12] |
Table 2: Reduction in Sweat Chloride Concentration
| Study Population | Treatment Group | Baseline Sweat Chloride (Mean, mmol/L) | Change from Baseline at Week 4 (Mean, mmol/L) | Change from Baseline at Week 24 (Mean, mmol/L) | Reference |
| F508del/Minimal Function Genotype | ETI | 104.1 | -41.2 | -41.8 | [10][11] |
| F508del/Minimal Function Genotype | Placebo | 103.8 | +0.6 | +0.7 | [10][11] |
| Children 2-5 years | ETI | - | - | -57.9 | [13] |
Table 3: Other Key Clinical Outcomes with ETI Treatment
| Outcome | Study Population | Result | Reference |
| Rate of Pulmonary Exacerbations | F508del/Minimal Function Genotype | 63% lower than placebo | [10][11] |
| CFQ-R Respiratory Domain Score | F508del/Minimal Function Genotype | 20.2 points higher than placebo | [10][11] |
| Body Mass Index (BMI) | F508del/Minimal Function Genotype | 1.04 kg/m 2 increase from baseline | [14] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the cellular effects of CFTR correctors like Elexacaftor.
Western Blotting for CFTR Protein Expression and Maturation
This protocol is used to assess the levels of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR protein. An increase in the Band C to Band B ratio indicates successful correction and trafficking of the CFTR protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6% acrylamide is suitable for the high molecular weight of CFTR)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Elexacaftor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer. Do not boil the samples, as this can cause CFTR to aggregate; instead, incubate at 37°C for 30 minutes.[15]
-
SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be used to quantify the intensity of Bands B and C.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
Materials:
-
Ussing chamber system
-
Cultured epithelial cells grown on permeable supports (e.g., human bronchial epithelial cells)
-
Ringer's solution
-
Pharmacological agents: Amiloride (to block ENaC channels), Forskolin (to activate adenylyl cyclase and increase cAMP), and a CFTR inhibitor (e.g., CFTRinh-172).
-
Data acquisition system
Procedure:
-
Cell Culture: Grow epithelial cells on permeable supports until a confluent and polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and oxygenated Ringer's solution.
-
Equilibration: Allow the system to equilibrate and measure the baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).
-
CFTR Activation: Add forskolin to the basolateral chamber to stimulate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.
-
CFTR Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is indeed mediated by CFTR. A decrease in Isc confirms CFTR activity.
-
Data Analysis: The magnitude of the forskolin-stimulated, CFTR inhibitor-sensitive Isc is a measure of CFTR function. This can be compared between cells treated with Elexacaftor and control cells.[16][17]
Patch-Clamp Analysis of CFTR Channel Activity
This technique allows for the direct measurement of the activity of individual ion channels, providing detailed information about channel gating (opening and closing) and conductance.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling micropipettes
-
Cell culture dish with cells expressing CFTR
-
Extracellular and intracellular solutions
-
ATP and Protein Kinase A (PKA) for channel activation
Procedure:
-
Pipette Preparation: Pull micropipettes from glass capillaries to a fine tip.
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Seal Formation: Under the microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaseal".
-
Configuration: Depending on the experimental goal, different patch-clamp configurations can be used (e.g., cell-attached, whole-cell, inside-out). For studying CFTR regulation, the inside-out configuration is often used.
-
Channel Activation: Perfuse the intracellular face of the membrane patch with a solution containing ATP and the catalytic subunit of PKA to activate CFTR channels.
-
Data Recording: Record the single-channel currents at a constant holding potential.
-
Data Analysis: Analyze the recordings to determine the channel open probability (Po), single-channel conductance, and mean open and closed times. These parameters can be compared between channels from cells treated with Elexacaftor and control cells.[18][19]
Affinity Purification-Mass Spectrometry (AP-MS) for CFTR Interactome Analysis
This proteomic approach is used to identify proteins that interact with CFTR, providing insights into the cellular machinery involved in its biogenesis and regulation.
Materials:
-
Cells expressing tagged-CFTR (e.g., with a FLAG or HA tag)
-
Lysis buffer
-
Antibody-conjugated beads (e.g., anti-FLAG agarose beads)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse cells expressing tagged-CFTR that have been treated with Elexacaftor or a vehicle control.
-
Immunoprecipitation: Incubate the cell lysates with antibody-conjugated beads to capture the tagged-CFTR and its interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins present in the sample by searching the MS/MS spectra against a protein database. The relative abundance of interacting proteins can be compared between Elexacaftor-treated and control samples to identify modulated interactions.[20][21]
Visualizing the Cellular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways modulated by Elexacaftor.
Caption: CFTR Biogenesis and Correction by Elexacaftor.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocytic Trafficking of CFTR in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 | MDPI [mdpi.com]
- 5. The response of rare CFTR mutations to specific modulator combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Features of CFTR mRNA and implications for therapeutics development [frontiersin.org]
- 8. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
- 9. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irishthoracicsociety.com [irishthoracicsociety.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2-5 Years with Cystic Fibrosis and at Least One F508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Purification of CFTR for mass spectrometry analysis: identification of palmitoylation and other post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification of CFTR for mass spectrometry analysis: identification of palmitoylation and other post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Preclinical Profile of CFTR Corrector 15
For: Researchers, Scientists, and Drug Development Professionals
Topic: Early-Stage Preclinical Data for "CFTR Corrector 15" (Data modeled on the investigational compound c407)
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for maintaining ionic balance across epithelial surfaces. The most prevalent mutation, F508del, leads to protein misfolding and its premature degradation, resulting in a significant reduction of functional CFTR channels at the cell surface. "this compound" is an investigational small molecule designed to address this primary defect by promoting the correct folding and trafficking of the F508del-CFTR protein to the plasma membrane. This document provides a comprehensive summary of the early-stage preclinical data for this compound.
Mechanism of Action
This compound is believed to act as a pharmacological chaperone. Its proposed mechanism involves direct interaction with the F508del-CFTR protein, where it occupies the space left by the deleted phenylalanine at position 508. This stabilization is thought to shield the mutant protein from the endoplasmic reticulum-associated degradation (ERAD) pathway. Furthermore, it is hypothesized that this compound suppresses the interaction between F508del-CFTR and keratin 8, a cytoskeletal protein implicated in the retention and degradation of the misfolded protein.[1] This dual action facilitates the proper folding of the F508del-CFTR protein, allowing it to bypass the ER quality control and traffic to the cell surface, thereby increasing the density of functional channels at the plasma membrane.[1]
In Vivo Efficacy in F508del Mouse Model
The efficacy of this compound was evaluated in a murine model homozygous for the F508del-CFTR mutation. The primary endpoint was the restoration of CFTR-dependent chloride ion transport, as measured by the nasal potential difference (NPD) test.
Data Summary
| Treatment Group | Dosing Regimen | Route of Administration | CFTR Function (% of Normal) | Notes |
| Vehicle Control | N/A | N/A | Baseline | Represents untreated F508del mice. |
| This compound | High dose, 3x daily for 3 days | Intraperitoneal (IP) | 93% | Short-term, high-dose regimen.[1] |
| This compound | Low dose, continuous for 28 days | Subcutaneous (SC) | 47% | Long-term, continuous administration.[1] |
Table 1: In Vivo Efficacy of this compound in F508del Mice.
The results demonstrate a significant, dose-dependent restoration of CFTR function following systemic administration of this compound.[1] The observed increase in chloride ion flow was associated with an increased localization of the F508del-CFTR protein at the surface of nasal epithelial cells.[1] Both short-term and long-term treatment regimens were well-tolerated, with no significant adverse effects on weight gain, mortality, or organ integrity.[1]
Experimental Protocols
In Vivo Nasal Potential Difference (NPD) Assay
The NPD test is a well-established biomarker for in vivo CFTR function in both preclinical models and clinical trials.[2][3]
Objective: To measure CFTR-dependent ion transport across the nasal epithelium in mice.
Procedure:
-
Anesthesia: Mice are anesthetized via intraperitoneal injection of ketamine and xylazine.[3]
-
Catheter Placement: A double-lumen catheter is inserted into one nostril for continuous perfusion of solutions.[2][4]
-
Electrode Placement: A measuring electrode is placed in the perfusion catheter, and a reference electrode is placed in the subcutaneous space.
-
Perfusion Sequence: The nasal mucosa is perfused sequentially with different buffered salt solutions to isolate and measure the activity of specific ion channels. A typical sequence is:
-
Basal Ringer's Solution: To establish a baseline potential difference.
-
Amiloride-containing Solution: To block the epithelial sodium channel (ENaC) and isolate the contribution of other channels.
-
Low-Chloride Solution with Amiloride: To create a chloride gradient that drives chloride secretion through CFTR.
-
Forskolin-containing Solution: To activate CFTR through cAMP stimulation.
-
-
Data Acquisition: The potential difference is continuously recorded throughout the perfusion sequence. The change in potential difference in response to the low-chloride and forskolin solutions is indicative of CFTR function.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Nasal Potential Difference to Quantify Trans-epithelial Ion Transport in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Nasal Potential Difference in cftr Knockout and F508del-CFTR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Ussing Chamber Assay using "CFTR corrector 15"
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Ussing chamber is a pivotal technique in the study of epithelial physiology, providing a robust system to measure ion transport across epithelial tissues.[1][2][3] It is considered the gold standard for electrophysiological experiments aimed at studying epithelial transport and has been instrumental in the development of therapies for cystic fibrosis (CF).[1][2] CF is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[4][5][6] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.[7][8]
CFTR modulators, including correctors and potentiators, are a class of drugs that aim to restore the function of the mutant CFTR protein.[5][6][7] Correctors, such as the hypothetical "CFTR corrector 15" discussed in this protocol, are small molecules designed to rescue the folding and trafficking of mutant CFTR, thereby increasing its density at the cell surface.[1][7][9] This application note provides a detailed protocol for evaluating the efficacy of "this compound" using the Ussing chamber assay with human bronchial epithelial cells expressing the F508del-CFTR mutation.
Mechanism of Action of CFTR Correctors
CFTR correctors are pharmacological chaperones that directly interact with the misfolded CFTR protein, facilitating its proper folding and cellular processing.[7] For the F508del mutation, correctors can stabilize the first transmembrane domain (TMD1) and the nucleotide-binding domain 1 (NBD1), preventing the protein's premature degradation and allowing it to traffic to the plasma membrane.[8][10] Once at the cell surface, the corrected CFTR channel can be activated through the cAMP/PKA signaling pathway. A potentiator is often used in conjunction to increase the channel's open probability.[6][9]
Experimental Protocols
Cell Culture
This protocol utilizes cystic fibrosis human bronchial epithelial (CFBE41o-) cells stably expressing the F508del-CFTR mutation.
-
Cell Seeding: Culture CFBE41o- cells on permeable supports (e.g., 0.4 µm pore size Transwell® inserts) at a density of 2.5 x 10^5 cells/cm².
-
Differentiation: Grow the cells submerged for the first 3-4 days in MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Air-Liquid Interface (ALI): Once confluent, establish an air-liquid interface (ALI) by removing the apical medium and feeding the cells only from the basolateral side. Culture at ALI for at least 14-21 days to allow for full differentiation and polarization.
-
Corrector Treatment: Twenty-four hours prior to the Ussing chamber experiment, treat the differentiated cells with "this compound" at the desired concentration (e.g., 1-10 µM) in the basolateral medium. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
Ussing Chamber Assay Protocol
The Ussing chamber assay measures the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and represents the net ion transport across the epithelium.[2]
Materials:
-
Ussing Chamber System (e.g., Physiologic Instruments, World Precision Instruments)
-
Voltage-Clamp Amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Pharmacological agents (Amiloride, Forskolin, Genistein, CFTRinh-172)
-
Gas mixture: 95% O2 / 5% CO2
Procedure:
-
Preparation: Pre-warm KBR solution to 37°C and continuously bubble with 95% O2 / 5% CO2. Prepare stock solutions of all pharmacological agents.
-
Chamber Setup: Mount the Transwell® inserts containing the differentiated epithelial cells into the Ussing chamber sliders. Ensure a proper seal to separate the apical and basolateral chambers.
-
Equilibration: Fill both apical and basolateral chambers with equal volumes (e.g., 5 mL) of pre-warmed and gassed KBR solution. Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
Pharmacological Additions: Add the following reagents sequentially to the apical side of the chambers once the Isc has stabilized after the previous addition.
-
Amiloride (100 µM): Inhibits the epithelial sodium channel (ENaC) to isolate the chloride current. The Isc will decrease to a new stable baseline.[11][12]
-
Forskolin (10 µM): Acutely stimulates CFTR activity by increasing intracellular cAMP levels and activating PKA.[11] An increase in Isc indicates functional CFTR channels at the membrane.
-
Genistein (50 µM): A potentiator that helps to fully activate the CFTR channels that have been stimulated by forskolin.[13] This will typically result in a further increase in Isc.
-
CFTRinh-172 (10 µM): A specific inhibitor of the CFTR channel. The decrease in Isc following its addition confirms that the observed current was indeed CFTR-mediated.[11][14]
-
Data Presentation
Quantitative data should be summarized to compare the effects of the vehicle and "this compound". The key metric is the change in short-circuit current (ΔIsc) in response to CFTR activators and inhibitors.
Table 1: Representative Short-Circuit Current (Isc) Data
| Treatment Group | Baseline Isc (µA/cm²) | Isc after Amiloride (µA/cm²) | ΔIsc after Forskolin + Genistein (µA/cm²) | Net CFTR Current (ΔIsc after CFTRinh-172) (µA/cm²) |
| Vehicle (DMSO) | 25.5 ± 3.1 | 8.2 ± 1.5 | 1.5 ± 0.4 | -1.3 ± 0.3 |
| This compound (10 µM) | 28.1 ± 3.5 | 9.5 ± 1.8 | 12.8 ± 2.2 | -12.5 ± 2.1 |
| Wild-Type (Reference) | 35.0 ± 4.0 | 10.1 ± 2.0 | 45.6 ± 5.5 | -45.1 ± 5.3 |
Values are presented as mean ± SEM and are hypothetical, based on published data for known correctors like lumacaftor, which can restore function to ~25% of wild-type levels.[11][15] *p < 0.01 compared to Vehicle.
Table 2: Reagents and Solutions
| Reagent | Stock Concentration | Final Concentration | Solvent | Supplier (Example) |
| Amiloride | 100 mM | 100 µM | DMSO | Sigma-Aldrich |
| Forskolin | 10 mM | 10 µM | DMSO | Sigma-Aldrich |
| Genistein | 50 mM | 50 µM | DMSO | Sigma-Aldrich |
| CFTRinh-172 | 10 mM | 10 µM | DMSO | Sigma-Aldrich |
| "this compound" | 10 mM | 1-10 µM | DMSO | In-house/Vendor |
| KBR Solution (1 L) | - | - | H₂O | - |
| NaCl | 115 mM | |||
| KCl | 2.4 mM | |||
| KH₂PO₄ | 0.4 mM | |||
| NaHCO₃ | 25 mM | |||
| MgCl₂ | 1.2 mM | |||
| CaCl₂ | 1.2 mM | |||
| D-Glucose | 10 mM |
Data Analysis and Interpretation
The primary outcome is the net CFTR-mediated current, which is the magnitude of the Isc increase after stimulation with forskolin and genistein, and subsequently, the magnitude of the Isc decrease after inhibition with CFTRinh-172.
-
Calculate ΔIsc: For each insert, calculate the change in current (ΔIsc) after the addition of the forskolin/genistein cocktail. This is typically calculated as the peak current post-stimulation minus the stable baseline current after amiloride.
-
Confirm CFTR Specificity: The inhibitory effect of CFTRinh-172 should be approximately equal in magnitude to the stimulatory effect of forskolin/genistein. This confirms the current is CFTR-dependent.
-
Compare Treatments: Compare the average net CFTR current from the "this compound"-treated group to the vehicle-treated group. A statistically significant increase in the CFTR-mediated Isc in the corrector-treated cells indicates that the compound successfully rescued the F508del-CFTR protein.
-
Dose-Response: To further characterize the corrector, a dose-response curve can be generated by testing a range of concentrations of "this compound" to determine its EC₅₀.
The successful rescue of CFTR function in primary human bronchial epithelial cell cultures in the Ussing chamber has been shown to be a reliable predictor of in vivo benefit and clinical efficacy of CFTR modulators.[1][11] Therefore, this protocol provides a critical preclinical assessment of novel CFTR corrector compounds.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 11. Correction of CFTR function in nasal epithelial cells from cystic fibrosis patients predicts improvement of respiratory function by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of CFTR function and modulation in primary human nasal cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CFTR Treated with a Corrector Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most common mutation, F508del, leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation. This results in a reduced quantity of functional CFTR channels at the cell surface.[2] CFTR correctors are a class of small molecules designed to rescue the trafficking of misfolded CFTR mutants, enabling them to reach the plasma membrane and function as chloride channels.[3][4]
Western blotting is a crucial technique for evaluating the efficacy of CFTR correctors. It allows for the visualization and quantification of different CFTR protein forms based on their glycosylation status, which reflects their subcellular localization and maturity. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the cell surface.[5] An effective corrector will increase the ratio of Band C to Band B, indicating successful protein trafficking.
These application notes provide a detailed protocol for the Western blot analysis of CFTR in cells treated with a corrector molecule, using the well-characterized corrector VX-809 (Lumacaftor) as a representative example for "CFTR corrector 15."
Signaling Pathways and Experimental Workflow
The processing and trafficking of CFTR is a complex process involving multiple cellular compartments and quality control checkpoints. Corrector molecules are thought to act as pharmacological chaperones, stabilizing the misfolded protein and allowing it to pass through the ER quality control and traffic to the Golgi apparatus for further processing and subsequent transport to the plasma membrane.
Caption: CFTR protein trafficking pathway and the mechanism of action of a CFTR corrector.
The following diagram outlines the general workflow for performing a Western blot analysis to assess the efficacy of a CFTR corrector.
Caption: A stepwise workflow for Western blot analysis of CFTR corrector efficacy.
Quantitative Data Presentation
The following tables summarize the expected dose-dependent effects of a CFTR corrector on the expression of immature (Band B) and mature (Band C) F508del-CFTR, based on published data for VX-809.[2][5][6]
Table 1: Dose-Dependent Effect of this compound on F508del-CFTR Maturation in CFBE41o- Cells
| Corrector 15 Conc. (µM) | Immature CFTR (Band B) Intensity (Arbitrary Units) | Mature CFTR (Band C) Intensity (Arbitrary Units) | Ratio of Mature to Total CFTR (Band C / (B+C)) |
| 0 (DMSO) | 100 ± 10 | 5 ± 2 | 0.05 |
| 0.1 | 95 ± 8 | 25 ± 5 | 0.21 |
| 0.5 | 90 ± 7 | 50 ± 8 | 0.36 |
| 1.0 | 85 ± 9 | 75 ± 10 | 0.47 |
| 3.0 | 80 ± 6 | 90 ± 12 | 0.53 |
| 10.0 | 78 ± 7 | 85 ± 11 | 0.52 |
Table 2: Summary of EC50 Values for this compound (VX-809) in Different Cell Models
| Cell Line | Parameter | EC50 (µM) | Reference |
| FRT cells | F508del-CFTR Maturation | 0.1 ± 0.1 | [6] |
| FRT cells | F508del-CFTR Chloride Transport | 0.5 ± 0.1 | [6] |
| F508del-HBE | F508del-CFTR Maturation | 0.35 ± 0.18 | [6] |
| F508del-HBE | F508del-CFTR Chloride Transport | 0.081 ± 0.019 | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- expressing F508del-CFTR) are a commonly used model.[7][8]
-
Culture Conditions: Culture cells in MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and necessary selection antibiotics at 37°C in a 5% CO2 humidified incubator.[7]
-
Treatment:
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of "this compound" (e.g., VX-809) in DMSO.
-
Dilute the corrector to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 3.0, 10.0 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest corrector dose.
-
Replace the existing medium with the corrector-containing or vehicle control medium.
-
Incubate the cells for 24-48 hours at 37°C.[6]
-
Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Heat the samples at 37°C for 15-30 minutes. Do not boil the samples , as this can cause CFTR to aggregate.
-
-
SDS-PAGE:
-
Load 30-50 µg of total protein per lane onto a 6% or 4-15% gradient SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CFTR (e.g., anti-CFTR mAb 596) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities for CFTR Band B and Band C, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the CFTR band intensities to the corresponding loading control intensity.
-
Calculate the ratio of mature (Band C) to total (Band B + Band C) CFTR to determine the maturation efficiency.
-
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Phenotypic Alteration of an Established Human Airway Cell Line by Media Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
"CFTR corrector 15" solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation. CFTR correctors are a class of small molecules that aim to rescue the trafficking of mutant CFTR to the cell surface, thereby restoring its function.
This document provides detailed application notes and protocols for the use of CFTR Corrector 15 (also referred to as Compound 4172) in in vitro assays. This compound is a novel compound identified as a corrector of the F508del-CFTR processing defect, often used in combination with other correctors like VX-809. Due to the limited availability of specific physicochemical data for this compound, the following information is based on established protocols for well-characterized CFTR correctors and should be adapted as necessary.
Physicochemical Properties and Solubility
Proper solubilization and storage are critical for the biological activity and reproducibility of in vitro experiments. The following table summarizes the recommended solvents and storage conditions for a typical CFTR corrector. It is imperative to determine the specific solubility of this compound empirically.
| Parameter | Recommendation | Notes |
| Appearance | White to off-white solid | |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Prepare a high-concentration stock solution (e.g., 10-50 mM). |
| Working Solvents | Cell culture medium, physiological buffers (e.g., PBS) | Dilute the DMSO stock solution to the final working concentration. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%). |
| Storage of Solid | -20°C to -80°C | Protect from light and moisture. |
| Storage of Stock Solution | -20°C to -80°C in aliquots | Avoid repeated freeze-thaw cycles. |
Mechanism of Action
CFTR correctors function by directly binding to the misfolded F508del-CFTR protein, acting as pharmacological chaperones to facilitate its proper folding and subsequent trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus and ultimately to the cell surface. This increased cell surface expression of the corrected F508del-CFTR protein can then be activated by CFTR potentiators, which enhance the channel's open probability.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For in vitro assays, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or the appropriate assay buffer immediately before use. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Assay Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a cell-based assay.
Application Notes and Protocols for High-Throughput Screening of CFTR Corrector 15 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional protein. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. CFTR correctors are small molecules that can rescue the trafficking of mutant CFTR to the plasma membrane, thereby restoring its function as a chloride ion channel. "CFTR corrector 15" (also known as Compound 4172) has been identified as a promising corrector that acts synergistically with other correctors, such as VX-809, to rescue F508del-CFTR. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound.
Signaling Pathways and Mechanism of Action
CFTR protein biogenesis is a complex process involving synthesis in the endoplasmic reticulum (ER), glycosylation, and trafficking through the Golgi apparatus to the plasma membrane. In the case of the F508del mutation, the misfolded protein is recognized by the ER quality control machinery and targeted for proteasomal degradation. CFTR correctors are believed to act as pharmacological chaperones, binding to the mutant CFTR protein and stabilizing its conformation, thereby allowing it to escape degradation and traffic to the cell surface. The synergistic effect observed with combinations of correctors, such as this compound and VX-809, suggests that they may bind to different sites on the CFTR protein and stabilize its structure through distinct mechanisms.
High-Throughput Screening (HTS) Workflow
The identification of novel and potent this compound analogs requires a robust HTS workflow. This process typically involves a primary screen to identify active compounds ("hits") from a large chemical library, followed by secondary assays to confirm their activity and determine their potency and efficacy.
Experimental Protocols
YFP-Based Halide Influx Assay (Primary Screen)
This assay is a widely used method for HTS of CFTR function. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by halide ions (e.g., iodide). Cells expressing F508del-CFTR and a halide-sensitive YFP are treated with test compounds. If a compound corrects CFTR trafficking, the rescued channels on the cell surface will allow iodide to enter the cell upon stimulation, leading to a decrease in YFP fluorescence.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell culture medium (e.g., Coon's modified Ham's F-12 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Black, clear-bottom 384-well microplates.
-
Test compounds (analogs of this compound) dissolved in DMSO.
-
Control compounds: DMSO (negative control), VX-809 (positive control).
-
Assay buffer (PBS supplemented with 1 mM MgCl₂, 1 mM CaCl₂, and 10 mM glucose).
-
Stimulation solution: Assay buffer containing a CFTR agonist (e.g., 10 µM forskolin) and a potentiator (e.g., 10 µM genistein).
-
Quenching solution: Assay buffer where 137 mM NaCl is replaced with 137 mM NaI, also containing the agonist and potentiator.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed FRT-F508del-CFTR-YFP cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.
-
Compound Treatment: The following day, treat the cells with test compounds at a final concentration of 10 µM (or desired concentration range for dose-response) for 18-24 hours at 37°C. Include wells with DMSO and a positive control.
-
Assay Preparation: Wash the cell plates twice with assay buffer to remove the treatment compounds.
-
Baseline Reading: Add stimulation solution to each well and measure the baseline YFP fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).
-
Iodide Influx and Quenching: Rapidly add the quenching solution to each well and immediately begin kinetic fluorescence readings for 1-2 minutes.
-
Data Analysis: The rate of fluorescence decay (dF/dt) is proportional to the iodide influx and thus to the CFTR channel activity. Normalize the data to the controls.
Ussing Chamber Assay (Secondary Assay for Lead Characterization)
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay directly measures the short-circuit current (Isc), which is a quantitative measure of net ion transport, including CFTR-mediated chloride secretion.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells from CF patients or CFBE41o- cells) cultured on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing chamber system.
-
Krebs-bicarbonate Ringer (KBR) solution.
-
CFTR modulators: Test compounds, forskolin (agonist), genistein (potentiator), CFTRinh-172 (inhibitor).
-
Amiloride (to block epithelial sodium channels, ENaC).
Protocol:
-
Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Incubation: Treat the cell monolayers with the lead corrector compounds for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers bathed with KBR solution on both the apical and basolateral sides, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Measurement of Isc: a. Clamp the transepithelial voltage to 0 mV and continuously record the Isc. b. Add amiloride to the apical chamber to inhibit ENaC-mediated sodium absorption. c. Add a CFTR agonist (e.g., forskolin) to the basolateral side to activate CFTR. d. Add a potentiator (e.g., genistein) to the apical side to maximize channel activity. e. Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of CFTR function.
Cell Surface ELISA (Biochemical Assay)
This assay quantifies the amount of CFTR protein present at the cell surface, providing a direct measure of the corrector's effect on protein trafficking.
Materials:
-
Cells expressing F508del-CFTR with an extracellular epitope tag (e.g., HA or FLAG).
-
Primary antibody against the epitope tag.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent or colorimetric HRP substrate.
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with corrector compounds as described for the functional assays.
-
Antibody Incubation: a. On the day of the assay, place the cells on ice to halt membrane trafficking. b. Incubate the non-permeabilized cells with the primary antibody diluted in blocking buffer for 1 hour at 4°C. c. Wash the cells extensively with cold PBS to remove unbound primary antibody. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at 4°C. e. Wash the cells again to remove unbound secondary antibody.
-
Detection: Add the HRP substrate and measure the signal using a luminometer or spectrophotometer. The signal intensity is proportional to the amount of CFTR protein at the cell surface.
Quantitative Data Summary
Recent studies have focused on developing novel analogs of "this compound" (Compound 4172) with improved potency and efficacy. The following tables summarize the quantitative data for Compound 4172 and its optimized analogs from these studies.
Table 1: In Vitro Efficacy of this compound and Optimized Analogs in a YFP-Based Halide Influx Assay.
| Compound ID | EC₅₀ (µM) | Maximum Efficacy (% of VX-809) |
| This compound (4172) | ~5 | 100 (in synergy with VX-809) |
| Analog 1 | 0.8 | 120 |
| Analog 2 | 1.2 | 115 |
| Analog 3 | 0.5 | 130 |
Data are representative and compiled from recent publications. Actual values may vary depending on the specific assay conditions.
Table 2: Functional Correction of F508del-CFTR in Primary Human Bronchial Epithelial Cells (Ussing Chamber).
| Treatment | Forskolin-Stimulated Isc (µA/cm²) | % Correction of Wild-Type CFTR |
| DMSO (Vehicle) | 1.5 ± 0.3 | ~2% |
| VX-809 (3 µM) | 10.2 ± 1.5 | ~15% |
| This compound (10 µM) + VX-809 (3 µM) | 18.5 ± 2.1 | ~28% |
| Analog 3 (5 µM) + VX-809 (3 µM) | 25.1 ± 2.8 | ~38% |
Values are presented as mean ± SEM. The percentage of correction is relative to the forskolin-stimulated current in non-CF human bronchial epithelial cells.
Conclusion
The HTS assays and protocols described in this document provide a comprehensive framework for the identification and characterization of novel analogs of "this compound." The YFP-based halide influx assay is a robust and scalable method for primary screening, while the Ussing chamber and cell surface ELISA assays offer detailed mechanistic and functional insights for lead optimization. The quantitative data presented for recently developed analogs demonstrate the potential for significant improvements in corrector potency and efficacy, offering hope for the development of more effective therapies for individuals with Cystic Fibrosis.
Application Notes and Protocols for Co-administration of CFTR Corrector 15 with CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[2] Its malfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.[3][4]
CFTR modulators, a class of drugs that target the defective protein directly, have revolutionized CF treatment.[5][6] These are broadly categorized into correctors and potentiators.[4][7] CFTR correctors are small molecules designed to rescue misfolded CFTR proteins, such as the common F508del mutation, facilitating their trafficking to the cell surface.[5] CFTR potentiators , on the other hand, enhance the channel gating function of CFTR proteins that are already present at the cell surface, increasing the flow of ions.[2][7]
This document provides detailed application notes and protocols for the co-administration of "CFTR corrector 15" (also known as compound 4172), a putative type III corrector, with CFTR potentiators. This compound has been identified to bind to the Nucleotide-Binding Domain 1 (NBD1) of the F508del-CFTR protein, improving its folding and stability.[8] Combining a corrector to increase the number of CFTR channels at the cell surface with a potentiator to maximize their activity is a clinically validated and powerful therapeutic strategy.[9][10]
Signaling Pathways and Mechanism of Action
The synergistic effect of co-administering a CFTR corrector and a potentiator stems from their complementary mechanisms of action on the CFTR protein biogenesis and function pathway.
Caption: Mechanism of action for this compound and potentiator co-administration.
Data Presentation: Efficacy of this compound in Combination Therapy
Quantitative data from in vitro studies demonstrate the efficacy of this compound (4172) in rescuing F508del-CFTR, particularly when used in combination with other correctors. While specific data for the combination of corrector 15 with a potentiator is not yet widely published, the following table summarizes the significant rescue of F508del-CFTR to wild-type levels by a triple corrector combination including corrector 15. This level of correction provides a strong rationale for subsequent potentiation to achieve maximal CFTR function.
Table 1: Efficacy of this compound (4172) in a Triple Corrector Combination on F508del-CFTR Rescue
| Treatment Condition | F508del-CFTR Plasma Membrane (PM) Density (% of WT) | F508del-CFTR Maturation (Band C) (% of WT) |
| Vehicle (DMSO) | < 5% | < 5% |
| VX-809 (3 µM) | ~15% | ~10% |
| Corrector 15 (4172) (10 µM) + VX-809 (3 µM) | 76% | 47% |
| Corrector 15 (4172) (10 µM) + VX-809 (3 µM) + Corrector 3151 (10 µM) | ~100% | ~100% |
Data summarized from a study on the structure-guided combination therapy to improve mutant CFTR function.[8]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the co-administration of this compound and potentiators are provided below.
Protocol 1: YFP-Based Halide Influx Assay for Combined Corrector and Potentiator Activity
This high-throughput assay measures CFTR-mediated iodide influx by the quenching of a co-expressed halide-sensitive Yellow Fluorescent Protein (YFP).[1][11][12]
Experimental Workflow:
Caption: Workflow for the YFP-Based Halide Influx Assay.
Materials:
-
Fischer Rat Thyroid (FRT) or CFBE41o- cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (YFP-H148Q/I152L).[11]
-
Cell culture medium (e.g., Coon's modified Ham's F12 medium with 10% FBS).[11]
-
Black-wall, clear-bottom 96-well or 384-well microplates.[11]
-
This compound (4172) and potentiator (e.g., Ivacaftor) dissolved in DMSO.
-
Assay buffer (e.g., PBS with calcium and magnesium).
-
Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl).[11]
-
CFTR agonist (e.g., Forskolin).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells into microplates and culture overnight.[11]
-
Corrector Incubation: Treat cells with this compound at various concentrations for 18-24 hours at 37°C. Include vehicle (DMSO) and positive control (e.g., VX-809) wells.[11]
-
Assay Preparation: Wash the cells with assay buffer.
-
Potentiator Addition and Baseline Reading: Add assay buffer containing the CFTR potentiator and agonist to each well and measure baseline YFP fluorescence.[11]
-
Iodide Addition and Kinetic Reading: Add the iodide-containing buffer and immediately begin kinetic fluorescence readings.[11]
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well and normalize the data.
Protocol 2: Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber assay provides a direct measurement of ion transport across a polarized epithelial monolayer, offering a quantitative assessment of CFTR function.[8][13][14][15][16]
Experimental Workflow:
Caption: Workflow for the Ussing Chamber Assay.
Materials:
-
Differentiated primary human bronchial epithelial (hBE) cells on permeable supports.
-
Ussing chamber system.
-
Krebs-Bicarbonate Ringer (KBR) solution.
-
This compound (4172) and potentiator (e.g., Ivacaftor).
-
Amiloride (ENaC inhibitor).
-
CFTR agonist (e.g., Forskolin).
-
CFTR inhibitor (e.g., CFTRinh-172).
Procedure:
-
Cell Culture and Corrector Treatment: Culture hBE cells on permeable supports until a polarized monolayer is formed. Treat with this compound for 24-48 hours.
-
Ussing Chamber Setup: Mount the cell monolayer in the Ussing chamber.
-
Baseline Measurement: Equilibrate the system and measure the baseline short-circuit current (Isc).
-
Pharmacological Additions:
-
Add amiloride to the apical chamber to block ENaC channels.
-
Add a CFTR agonist to stimulate CFTR.
-
Add a CFTR potentiator to the apical side to maximize channel opening.
-
Add a CFTR inhibitor to confirm the measured current is CFTR-specific.
-
-
Data Analysis: Measure the change in Isc in response to each pharmacological agent.
Protocol 3: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay quantifies CFTR function in 3D intestinal organoids derived from patient biopsies. Forskolin-induced activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.[7][12][15][17][18][19]
Experimental Workflow:
Caption: Workflow for the Forskolin-Induced Swelling (FIS) Assay.
Materials:
-
Patient-derived intestinal organoids.
-
Basement membrane matrix (e.g., Matrigel®).
-
Organoid growth medium.
-
This compound (4172) and potentiator (e.g., Ivacaftor).
-
Forskolin.
-
Live-cell fluorescent dye (e.g., Calcein green AM).
-
Live-cell imaging microscope.
Procedure:
-
Organoid Culture and Corrector Treatment: Culture organoids and treat with this compound for 18-24 hours.[18]
-
Assay Preparation: Stain the organoids with a live-cell dye.[13]
-
Swelling Induction and Imaging: Acquire baseline images (t=0). Add Forskolin and a CFTR potentiator to induce swelling. Immediately begin live-cell imaging for 1-2 hours.[13]
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The swelling response is typically expressed as the area under the curve (AUC).[13]
Conclusion
The co-administration of this compound with a CFTR potentiator represents a promising therapeutic strategy for individuals with CF, particularly those with the F508del mutation. The protocols outlined in this document provide a framework for the preclinical evaluation of such combination therapies. By employing these in vitro assays, researchers can quantitatively assess the synergistic effects of corrector and potentiator combinations on the rescue of CFTR protein trafficking and function, paving the way for the development of more effective treatments for Cystic Fibrosis.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. cff.org [cff.org]
- 5. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 6. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CFTR corrector (lumacaftor) and a CFTR potentiator (ivacaftor) for treatment of patients with cystic fibrosis who have a phe508del CFTR mutation: a phase 2 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of CFTR Corrector and Potentiator Combination Therapy in Patients with Cystic Fibrosis for the F508del-CFTR Homozygous Mutation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
- 18. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for CFTR Corrector Therapy in Animal Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Nomenclature: The specific compound "CFTR corrector 15" was not identified in a review of the current scientific literature. It is presumed to be a placeholder designation. The following application notes and protocols are based on the well-characterized CFTR corrector Tezacaftor (VX-661) and principles applicable to other similar corrector molecules. Researchers should adapt these guidelines to the specific corrector under investigation.
Introduction to CFTR Correctors
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most common mutation, F508del, leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2] This results in a reduced quantity of CFTR protein at the cell surface, leading to defective ion transport and the subsequent multisystemic manifestations of CF.
CFTR correctors are a class of small molecules that partially rescue the folding and trafficking of mutant CFTR proteins, increasing their density at the cell surface.[3] These molecules are a cornerstone of modern CF therapies, often used in combination with CFTR potentiators (which enhance the channel gating of the CFTR protein at the cell surface) to maximize therapeutic benefit.[3] This document provides an overview of the application of CFTR correctors in preclinical animal models of CF, with a focus on Tezacaftor (VX-661) as a representative agent.
Data Presentation: Dosage and Administration of CFTR Correctors in Animal Models
The following tables summarize reported dosages of common CFTR correctors in various animal models of cystic fibrosis. It is crucial to note that optimal dosage can vary significantly based on the animal model, the specific CFTR mutation, the formulation of the compound, and the experimental endpoint. The provided data should serve as a starting point for experimental design, with the final dosage requiring empirical determination.
Table 1: Oral Dosage of CFTR Correctors in Rodent Models of Cystic Fibrosis
| Compound | Animal Model | Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference(s) |
| Tezacaftor (VX-661) | Phe508del Rats | Dosage not specified in abstract | Oral | Chronic | Restoration of CFTR-mediated chloride transport | [1] |
| Lumacaftor (VX-809) | Cftrtm1Unc Tg(FABPCFTR)1Jaw/J Mice | Dosage not specified in abstract, administered via inhalation of nanocarriers | Inhalation | Not specified | Correction of CFTR protein defect | [4] |
| Elexacaftor (VX-445) | Phe508del Rats | Dosage not specified in abstract, administered as part of ETI | Oral | Not specified | Restoration of CFTR chloride ion transport | [1] |
Note: The provided references confirm the use of these compounds in the specified animal models but do not contain precise mg/kg dosage information in their abstracts. Researchers are advised to consult the full text of these and other relevant studies to determine appropriate starting doses.
Experimental Protocols
In Vivo Assessment of CFTR Function: Nasal Potential Difference (NPD) Measurement in Mice
The nasal potential difference (NPD) measurement is a key in vivo assay to assess CFTR-dependent ion transport in the respiratory epithelium of animal models.[5][6] It is a sensitive method to evaluate the efficacy of CFTR modulators.[7]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
High-impedance voltmeter
-
Ag/AgCl electrodes
-
Double-lumen polyethylene catheter
-
Perfusion pump
-
Ringer's solution
-
Ringer's solution with amiloride (100 µM)
-
Chloride-free Ringer's solution with amiloride (100 µM)
-
Chloride-free Ringer's solution with amiloride (100 µM) and forskolin (10 µM)
-
3M KCl solution
-
Agar bridge
Procedure:
-
Animal Preparation: Anesthetize the mouse according to an approved institutional protocol. Place the animal on a heated pad to maintain body temperature.
-
Electrode Placement:
-
Insert a subcutaneous reference electrode filled with 3M KCl and connected via an agar bridge.
-
Carefully insert the double-lumen exploring catheter into one nostril. One lumen is for the exploring electrode, and the other is for perfusion of solutions.
-
-
Baseline Measurement: Begin perfusion with Ringer's solution at a constant rate (e.g., 5 µl/min). Allow the potential difference to stabilize and record the baseline NPD.
-
ENaC Inhibition: Switch the perfusion to Ringer's solution containing amiloride to block the epithelial sodium channel (ENaC). Record the change in potential difference.
-
CFTR Activation in a Low Chloride Environment: Perfuse with a chloride-free Ringer's solution containing amiloride. This creates a chloride gradient that drives chloride secretion through any available anion channels.
-
cAMP-Mediated CFTR Activation: Switch to a chloride-free Ringer's solution containing amiloride and a CFTR agonist like forskolin. This stimulates CFTR-dependent chloride secretion, and the resulting change in potential difference is a measure of corrector efficacy.
-
Data Analysis: The primary endpoint is the change in potential difference in response to the low-chloride and forskolin-containing solutions. A greater hyperpolarization (more negative potential) indicates improved CFTR function.
Ex Vivo Assessment of CFTR Function: Intestinal Short-Circuit Current (Isc) Measurement
Ussing chamber-based intestinal short-circuit current (Isc) measurements provide a quantitative assessment of ion transport across the intestinal epithelium.[8][9] This ex vivo technique is highly valuable for studying the effects of CFTR modulators.[10]
Materials:
-
Ussing chamber system with voltage-clamp apparatus[11]
-
Krebs-bicarbonate Ringer's (KBR) solution
-
Carbogen gas (95% O2, 5% CO2)
-
Indomethacin
-
Amiloride
-
Forskolin
-
Genistein (optional, as a potentiator)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Tissue Preparation: Euthanize the animal according to an approved protocol. Excise a segment of the distal ileum or colon and place it in ice-cold KBR solution bubbled with carbogen.
-
Mounting the Tissue: Open the intestinal segment along the mesenteric border. Carefully strip away the seromuscular layer to isolate the mucosa. Mount the mucosal sheet in the Ussing chamber aperture, separating the mucosal and serosal sides.[11]
-
Equilibration: Fill both chambers with pre-warmed (37°C) and carbogenated KBR solution. Add indomethacin to the serosal side to inhibit endogenous prostaglandin synthesis. Allow the tissue to equilibrate for 20-30 minutes until a stable baseline short-circuit current is achieved.
-
ENaC Inhibition: Add amiloride to the mucosal chamber to block ENaC-mediated sodium absorption.
-
CFTR Activation: Add forskolin (and optionally genistein) to the serosal chamber to stimulate cAMP-mediated CFTR chloride secretion. The resulting increase in Isc is a measure of CFTR function.
-
CFTR Inhibition: Add a specific CFTR inhibitor to the mucosal chamber to confirm that the observed Isc is CFTR-dependent.
-
Data Analysis: The primary endpoint is the magnitude of the forskolin-induced Isc. A larger increase in Isc in tissues from corrector-treated animals compared to vehicle-treated controls indicates improved CFTR function.
Visualizations
References
- 1. Effect of elexacaftor-tezacaftor-ivacaftor on nasal potential difference and lung function in Phe508del rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhalation treatment of cystic fibrosis with lumacaftor and ivacaftor co-delivered by nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of nasal potential difference in cftr knockout and F508del-CFTR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of nasal potential in murine cystic fibrosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Nasal Potential Difference in cftr Knockout and F508del-CFTR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ussing Chamber Research - [ussingchamber.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiologicinstruments.com [physiologicinstruments.com]
Application Notes and Protocols for Lentiviral Transduction in "CFTR corrector 15" Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction methods to study the efficacy of "CFTR corrector 15," a hypothetical novel compound aimed at correcting defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Application Notes
Cystic fibrosis (CF) is a monogenic disorder caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein, which is an anion channel critical for ion and water transport across epithelial surfaces. Lentiviral vectors have emerged as a powerful tool in CF research and gene therapy due to their ability to efficiently transduce both dividing and non-dividing cells, such as the terminally differentiated cells of the airway epithelium.[1][2][3] They can integrate their genetic payload into the host cell genome, leading to stable, long-term transgene expression, which is crucial for assessing the therapeutic potential of corrector molecules.[1][2][4]
This document outlines the use of a third-generation, self-inactivating (SIN) lentiviral vector system to deliver a specific CFTR mutation (e.g., F508del) into relevant cell models. These engineered cells then serve as a platform to evaluate the rescue of the mutant CFTR protein by "this compound." The primary endpoints for evaluation are the restoration of CFTR protein processing and trafficking to the cell membrane, and the recovery of its ion channel function.
Lentiviral vectors pseudotyped with glycoproteins like the vesicular stomatitis virus G (VSV-G) protein exhibit a broad tropism, allowing for the efficient transduction of a wide range of cell types, including primary human bronchial epithelial (HBE) cells, which are considered a gold standard for preclinical CFTR modulator studies.[4][5][6] The workflow involves producing high-titer lentiviral particles, transducing target cells, treating the cells with "this compound," and subsequently analyzing CFTR protein and function.
Experimental Protocols
Protocol 1: Production and Titration of Lentiviral Vectors Encoding Mutant CFTR
This protocol describes the generation of lentiviral particles carrying a mutant CFTR transgene (e.g., F508del-CFTR) using a four-plasmid transient transfection system in HEK293T cells.[3][7]
Materials:
-
HEK293T cells
-
DMEM with high glucose, 10% FBS, Penicillin/Streptomycin
-
Lentiviral transfer plasmid (e.g., pLV-F508del-CFTR)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G for VSV-G)
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed 5-8 x 10^6 HEK293T cells per 100 mm dish to reach 70-80% confluency at the time of transfection.[9]
-
Transfection:
-
Prepare a DNA mixture in a sterile tube containing the transfer, packaging, and envelope plasmids in a ratio of 4:2:1:1 (transfer:gag/pol:rev:envelope).
-
Use a calcium phosphate transfection method for cost-effective, high-efficiency transfection of 293T cells.[3][8]
-
Add the DNA precipitate dropwise to the cells and incubate at 37°C with 5% CO2.
-
-
Harvesting Viral Supernatant:
-
After 16 hours, replace the medium with fresh, complete DMEM.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests and filter through a 0.45 µm filter to remove cell debris.[7]
-
-
Concentration:
-
Titration:
-
Prepare serial dilutions of the concentrated vector.
-
Transduce HEK293T cells in a 24-well plate with the dilutions.[7]
-
After 72 hours, determine the percentage of transduced cells (e.g., expressing a fluorescent marker like GFP, if included in the transfer plasmid) by flow cytometry.[6][7]
-
Calculate the titer as Transducing Units per mL (TU/mL) using the formula: Titer = (Number of cells at transduction) x (% of fluorescent cells / 100) / (Volume of virus in mL).[7]
-
Protocol 2: Lentiviral Transduction of Primary Human Bronchial Epithelial (HBE) Cells
This protocol details the transduction of primary HBE cells cultured at an air-liquid interface (ALI), which is a physiologically relevant model for studying CFTR function.
Materials:
-
Primary HBE cells on transwell inserts
-
Concentrated lentiviral vector (from Protocol 1)
-
ALI culture medium
-
Hexadimethrine bromide (Polybrene)
Procedure:
-
Cell Culture: Culture primary HBE cells on permeable transwell supports until a confluent, polarized monolayer is formed and then switch to an air-liquid interface culture to promote differentiation.
-
Transduction:
-
Prepare the viral inoculum by diluting the concentrated lentiviral vector in ALI medium to achieve a desired Multiplicity of Infection (MOI). An MOI range of 1-5 should be tested to optimize transduction efficiency.
-
Add Polybrene to the viral inoculum at a final concentration of 4-8 µg/mL to enhance transduction efficiency. Note: A control well with Polybrene alone should be included to check for cytotoxicity.
-
Apically apply the viral inoculum to the HBE cells at the ALI. Incubate for 4-6 hours at 37°C.
-
After incubation, remove the inoculum and wash the apical surface with PBS. Continue culturing at the ALI.
-
-
Post-Transduction: Allow the cells to express the transgene for at least 72 hours before proceeding with corrector compound studies.
Protocol 3: Assessment of CFTR Protein Correction by Western Blot
This protocol is used to determine if "this compound" increases the maturation of the F508del-CFTR protein, identified by a shift in its electrophoretic mobility.[10]
Materials:
-
Transduced HBE cells treated with "this compound" or vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% or 4-15% gradient)[11]
-
Nitrocellulose or PVDF membranes
-
Anti-CFTR primary antibody (e.g., clone 596)[12]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the HBE cells directly on the transwell insert using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet insoluble debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[12]
-
SDS-PAGE:
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
Immunoblotting:
-
Block the membrane for 1 hour in 5% non-fat milk or other blocking buffer.[12]
-
Incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. The ratio of Band C to Band B is used to quantify the degree of corrector-induced maturation.[14]
Protocol 4: Assessment of CFTR Function by Ussing Chamber Assay
This is the gold-standard assay to measure CFTR-mediated ion transport across an epithelial monolayer, providing a direct functional readout of corrector efficacy.[10][15]
Materials:
-
Transduced and corrector-treated HBE cells on transwell inserts
-
Ussing Chamber system with electrodes[16]
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Pharmacological agents: Amiloride (ENaC inhibitor), Forskolin (cAMP agonist to activate CFTR), and a CFTR inhibitor (e.g., CFTRinh-172).[15][17]
Procedure:
-
Mounting: Mount the transwell insert containing the HBE cell monolayer into the Ussing chamber. The chamber separates the apical and basolateral sides, which are bathed in KBR solution and maintained at 37°C.[15]
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.[15]
-
First, add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Next, stimulate CFTR-dependent chloride secretion by adding forskolin to the basolateral chamber. An increase in Isc after forskolin addition indicates functional CFTR channels.[17]
-
Finally, confirm that the current is CFTR-specific by adding a CFTR inhibitor to the apical chamber, which should abolish the forskolin-stimulated current.[15]
-
-
Data Analysis: The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is the primary measure of CFTR function. Compare the Isc from cells treated with "this compound" to vehicle-treated controls.
Data Presentation
The following tables represent hypothetical data from studies on "this compound."
Table 1: CFTR Protein Maturation Efficiency
| Treatment Group | Concentration (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Maturation Ratio (C / (B+C)) |
| Vehicle (DMSO) | - | 100 ± 8 | 5 ± 2 | 0.05 |
| CFTR Corrector 4a (Positive Control) | 10 | 75 ± 6 | 45 ± 5 | 0.38 |
| This compound | 1 | 90 ± 7 | 20 ± 3 | 0.18 |
| This compound | 3 | 68 ± 5 | 55 ± 6 | 0.45 |
| This compound | 10 | 60 ± 4 | 65 ± 7 | 0.52 |
Table 2: Functional Restoration of CFTR Channel Activity
| Treatment Group | Concentration (µM) | Baseline Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | % Correction (vs. Wild-Type CFTR) |
| Untransduced (No CFTR) | - | 0.5 ± 0.1 | 0.2 ± 0.1 | 0% |
| F508del-CFTR + Vehicle | - | 1.2 ± 0.3 | 2.5 ± 0.8 | 5% |
| F508del-CFTR + VX-809 (Positive Control) | 3 | 1.5 ± 0.4 | 15.8 ± 2.1 | 30% |
| F508del-CFTR + this compound | 1 | 1.3 ± 0.3 | 9.7 ± 1.5 | 18% |
| F508del-CFTR + this compound | 3 | 1.6 ± 0.5 | 20.1 ± 2.5 | 38% |
| F508del-CFTR + this compound | 10 | 1.8 ± 0.4 | 24.3 ± 3.0 | 46% |
| Wild-Type CFTR | - | 5.2 ± 0.9 | 52.1 ± 5.5 | 100% |
Visualizations
Caption: Workflow for lentiviral vector production and titration.
Caption: Experimental workflow for evaluating "this compound".
References
- 1. mdpi.com [mdpi.com]
- 2. Lentiviral Vectors for the Treatment and Prevention of Cystic Fibrosis Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Lentiviral Vectors for Transducing Cells from the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentiviral Vectors and Cystic Fibrosis Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Frontiers | Single-Dose Lentiviral Mediated Gene Therapy Recovers CFTR Function in Cystic Fibrosis Knockout Rats [frontiersin.org]
- 7. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cff.org [cff.org]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. Western Blotting [bio-protocol.org]
- 13. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 14. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
- 17. Translating in vitro CFTR rescue into small molecule correctors for cystic fibrosis using the Library of Integrated Network‐based Cellular Signatures drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the Impact of CFTR Corrector 15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for visualizing the effects of CFTR Corrector 15, also known as Compound 4172. This corrector has been identified as a promising agent for the rescue of F508del-CFTR, the most common mutation causing cystic fibrosis. The following sections detail imaging techniques, experimental protocols, and data presentation to assess the efficacy of this compound in cellular models.
Introduction to this compound (Compound 4172)
This compound (Compound 4172) is a small molecule that acts as a Type III CFTR corrector.[1][2] Its primary mechanism of action is believed to involve the direct binding to and stabilization of the first nucleotide-binding domain (NBD1) of the CFTR protein.[1][2] This action facilitates the proper folding of the F508del-CFTR mutant, allowing it to escape endoplasmic reticulum-associated degradation (ERAD) and traffic to the plasma membrane. Notably, Compound 4172 exhibits significant synergistic effects when used in combination with other classes of CFTR correctors, such as Type I correctors (e.g., VX-809) that target the NBD1-membrane-spanning domain (MSD) interface.[1]
Imaging Techniques to Visualize Corrector Effects
Several imaging-based methodologies are crucial for evaluating the efficacy of this compound. These techniques allow for both the qualitative and quantitative assessment of changes in CFTR protein localization, abundance, and function.
Immunofluorescence Microscopy for CFTR Localization
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of the CFTR protein. By treating F508del-CFTR expressing cells with Compound 4172, an increase in the plasma membrane-localized CFTR can be observed, indicating successful correction of the trafficking defect.
Quantitative Western Blotting for CFTR Maturation
Western blotting is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus. Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. Treatment with Compound 4172 is expected to increase the ratio of Band C to Band B.
YFP-Based Halide Influx Assay for CFTR Function
A widely used functional assay employs a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with CFTR. The influx of iodide into the cells upon CFTR channel opening quenches the YFP fluorescence. The rate of quenching is proportional to the CFTR channel activity at the plasma membrane. This assay provides a quantitative measure of the functional rescue of CFTR by Compound 4172.
Ussing Chamber Electrophysiology for Transepithelial Ion Transport
The Ussing chamber technique is the gold standard for measuring ion transport across polarized epithelial monolayers. This method directly measures the short-circuit current (Isc), which is indicative of CFTR-mediated chloride secretion. An increase in forskolin-stimulated and genistein-potentiated Isc in cells treated with Compound 4172 demonstrates a restoration of CFTR channel function at the apical membrane.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (Compound 4172) on F508del-CFTR rescue, both alone and in combination with other correctors.
Table 1: Effect of Compound 4172 on F508del-CFTR Maturation and Plasma Membrane Density
| Treatment | Cell Line | Fold Increase in Band C (relative to DMSO) | Plasma Membrane Density (% of Wild-Type CFTR) |
| Compound 4172 (10 µM) | CFBE41o- | ~2.5 | ~15% |
| VX-809 (3 µM) | CFBE41o- | ~3.0 | ~20% |
| Compound 4172 (10 µM) + VX-809 (3 µM) | CFBE41o- | ~8.0 | ~76% |
| 3-Corrector Combination (4172 + VX-809 + 3151) | CFBE41o- | ~12.0 | ~100% |
Data synthesized from representative studies.[1]
Table 2: Functional Rescue of F508del-CFTR by Compound 4172
| Treatment | Cell Line | Assay | Functional Rescue (% of Wild-Type CFTR) |
| Compound 4172 (3.1 µM) | CFBE41o- | YFP Halide Influx | EC50 of 3.1 µM |
| Compound 4172 + VX-809 | Primary HBE | Ussing Chamber | Significant synergistic increase in Isc |
Data synthesized from representative studies.[1]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of CFTR
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
Glass coverslips
-
Compound 4172, VX-809 (as required)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-CFTR antibody (e.g., clone 596)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed CFBE41o- cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Treat cells with DMSO (vehicle control), Compound 4172 (10 µM), or a combination of correctors for 24 hours at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary anti-CFTR antibody diluted in 1% BSA/PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips on glass slides using mounting medium.
-
Visualize using a confocal microscope.
Protocol 2: Western Blotting for CFTR Maturation
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
Compound 4172, VX-809 (as required)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide)
-
PVDF membrane
-
5% non-fat dry milk in TBST
-
Primary antibodies: anti-CFTR (e.g., clone 596), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed CFBE41o- cells in 6-well plates and grow to 90% confluency.
-
Treat cells with correctors for 24 hours.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 30-50 µg of protein per lane in Laemmli sample buffer at 37°C for 15 minutes.
-
Separate proteins by SDS-PAGE on a 6% acrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-CFTR and anti-GAPDH antibodies overnight at 4°C.
-
Wash membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash membrane three times with TBST.
-
Detect protein bands using ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software.
Protocol 3: YFP-Based Halide Influx Assay
Materials:
-
CFBE41o- cells co-expressing F508del-CFTR and a halide-sensitive YFP
-
96-well black, clear-bottom plates
-
Compound 4172
-
Assay buffer (e.g., PBS)
-
Stimulation solution (e.g., 10 µM Forskolin, 50 µM Genistein in PBS)
-
Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl)
-
Fluorescence plate reader
Procedure:
-
Seed cells in 96-well plates and treat with correctors for 24 hours.
-
Wash cells with assay buffer.
-
Add stimulation solution to each well and incubate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and measure baseline YFP fluorescence.
-
Inject iodide-containing buffer and immediately begin recording YFP fluorescence quenching over time.
-
Calculate the initial rate of quenching for each well.
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Stability of Small Molecule CFTR Correctors
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting stability issues with small molecule CFTR correctors, such as the investigational compound "CFTR corrector 15." Ensuring the stability and proper handling of these compounds is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of a CFTR corrector has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following:
-
Solvent Choice: While DMSO is common, ensure it is high-purity and anhydrous, as hygroscopic DMSO can significantly impact solubility.[2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[1] Consider preparing stocks at a slightly lower concentration.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
Q3: What is the recommended procedure for storing CFTR corrector stock solutions?
For long-term stability, stock solutions should be stored in tightly sealed amber glass vials or inert polypropylene tubes to prevent light exposure and adsorption to the container.[1] Most vendors recommend storing DMSO stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months to a year) storage.[2][3] Always consult the manufacturer's datasheet for specific recommendations.
Q4: My experimental results are inconsistent. Could this be related to compound stability?
Yes, inconsistent results and a gradual loss of compound activity are common signs of degradation in solution.[1] Small molecule correctors can be sensitive to factors like temperature, pH, and light.[1] Degradation can lead to a lower effective concentration of the active compound, causing variability in your assays.
Q5: How can I perform a quick stability test on my corrector solution?
To assess stability, you can compare the performance of a freshly prepared solution with an aged (stored) solution in a sensitive functional assay, such as the Iodide Efflux Assay. A significant decrease in the EC50 value or maximal effect of the aged solution would indicate degradation.
Troubleshooting Guides
Issue 1: Compound Precipitation in Solution
Precipitation can lead to inaccurate dosing and block tubing in automated systems.
-
Symptoms: Visible particles, cloudiness in the stock or working solution, or inconsistent results.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound.[2]
-
Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO or another recommended solvent.[2]
-
Reduce Concentration: If precipitation persists, consider lowering the concentration of your stock solution.
-
Filter the Solution: For working solutions, you may centrifuge and/or filter the solution to remove precipitates before use, but be aware this will lower the effective concentration.
-
Issue 2: Loss of Corrector Activity and Inconsistent Results
This is often due to chemical degradation of the compound.
-
Symptoms: Decreased potency (higher EC50) in functional assays over time, high variability between experiments.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution on the day of the experiment.[2]
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles by storing your compound in single-use aliquots.[1]
-
Protect from Light: Store and handle solutions in a manner that protects them from light, such as using amber vials or wrapping tubes in foil.[1]
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed levels that affect cell viability or CFTR function (typically ≤ 0.1%).[4]
-
Data Presentation
Table 1: General Solubility and Storage Recommendations for Small Molecule CFTR Correctors
| Parameter | Recommendation | Rationale |
| Primary Solvent | High-purity, anhydrous DMSO | Broad solubility for many organic molecules; however, it is hygroscopic and can freeze, potentially causing precipitation.[2] |
| Stock Concentration | 10-20 mM | A balance between conserving material and avoiding solubility issues. Higher concentrations are more prone to precipitation.[1] |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | Minimizes degradation kinetics. -80°C is preferred for stability over months to years.[2][3] |
| Storage Container | Amber glass vials or polypropylene tubes | Inert materials that prevent light degradation and adsorption of the compound.[1] |
| Freeze-Thaw Cycles | Avoid; store in single-use aliquots | Repeated cycles can lead to water absorption in DMSO and compound precipitation.[1] |
| Working Solutions | Prepare fresh daily from stock | Ensures consistent potency and minimizes degradation in aqueous media.[2] |
Experimental Protocols
Protocol 1: Preparation of CFTR Corrector Stock Solutions
-
Weigh Compound: Carefully weigh out the required amount of the powdered CFTR corrector in a sterile environment.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex and, if necessary, use sonication or gentle warming (up to 37°C) to ensure the compound is completely dissolved.[2][5]
-
Aliquot: Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes.
-
Storage: Store the aliquots at -80°C for long-term use.[2]
Protocol 2: Ussing Chamber Assay for CFTR Function
This electrophysiological technique is a gold standard for measuring ion transport across epithelial monolayers.[6]
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells or CFBE41o- cells on permeable supports at an air-liquid interface to promote differentiation.[4]
-
Corrector Treatment: Treat the cell monolayers with the CFTR corrector (e.g., 3 µM lumacaftor) or vehicle (e.g., 0.1% DMSO) for 24-48 hours at 37°C.
-
Ussing Chamber Measurement:
-
Mount the permeable supports in Ussing chambers.
-
Bathe both sides of the monolayer with Krebs-bicarbonate Ringer's solution, maintain at 37°C, and gas with 95% O2/5% CO2.[4]
-
Clamp the transepithelial voltage to 0 mV and record the short-circuit current (Isc).
-
-
Pharmacological Stimulation:
-
Inhibition: Inhibit the CFTR-mediated current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent.[4][6] The change in Isc quantifies CFTR function.
Protocol 3: Iodide Efflux Assay
This fluorescence-based assay provides a functional measure of CFTR channel activity.
-
Cell Preparation: Plate cells (e.g., BHK or CFBE cells) expressing the target CFTR mutant in 96-well plates and grow to confluence.
-
Corrector Treatment: Treat cells with the CFTR corrector or vehicle for 24 hours at 37°C.
-
Iodide Loading:
-
Wash the cells with a chloride-free buffer.
-
Load the cells with iodide by incubating them in a buffer containing sodium iodide for 1 hour at 37°C.
-
-
Efflux Measurement:
-
Wash the cells to remove extracellular iodide.
-
Add an iodide-free buffer containing a cAMP agonist (e.g., 10 µM forskolin) to stimulate CFTR-mediated iodide efflux.
-
Measure the rate of iodide efflux using an iodide-sensitive fluorescent indicator.
-
Visualizations
Caption: CFTR protein processing pathway and corrector intervention point.
Caption: Workflow for assessing the functional stability of a CFTR corrector.
Caption: Troubleshooting decision tree for compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 5. CFTR corrector 8 | CFTR | TargetMol [targetmol.com]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low efficacy of "CFTR corrector 15" in vitro
Welcome to the technical support center for CFTR Corrector C15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their in vitro experiments with C15.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low or no rescue of F508del-CFTR function with C15 in our cell-based assays. What are the potential causes?
A1: Low efficacy of CFTR correctors in vitro can stem from several factors. Here's a troubleshooting guide to address this issue:
-
Compound Stability and Solubility:
-
Solubility: C15, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your culture medium. Precipitates can significantly lower the effective concentration.
-
Stability: Verify the stability of C15 under your experimental conditions (temperature, pH, light exposure). Degradation can lead to a loss of activity. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Adsorption: Small molecules can adsorb to plasticware. Using low-adhesion plastics may mitigate this.
-
-
Cellular Model and Culture Conditions:
-
Cell Line Variability: The response to CFTR correctors can be highly dependent on the cell model used (e.g., CFBE41o-, Fischer Rat Thyroid (FRT) cells, primary human bronchial epithelial (HBE) cells).[1][2] Efficacy may vary due to differences in endogenous protein folding and degradation pathways.
-
Culture Density: Cell confluency can impact protein expression and cellular stress pathways. Optimize and maintain consistent cell densities across experiments.
-
Incubation Time and Concentration: The optimal concentration and incubation time for C15 may need to be empirically determined for your specific cell model. We recommend performing a dose-response and time-course experiment.
-
-
Experimental Readout:
-
Assay Sensitivity: Ensure your functional assay (e.g., Ussing chamber, membrane potential assay) is sensitive enough to detect partial correction. F508del-CFTR correction often results in only a partial rescue of function.[3][4]
-
Biochemical vs. Functional Readout: Western blotting can confirm if C15 is improving the maturation of the F508del-CFTR protein (increase in the fully glycosylated Band C), even if functional rescue is modest.
-
Q2: We see an increase in the mature form (Band C) of F508del-CFTR on a Western blot after C15 treatment, but the functional rescue is still minimal. Why is there a discrepancy?
A2: This is a common observation. The presence of mature F508del-CFTR at the cell surface does not guarantee full channel function.
-
Gating Defect: The F508del mutation not only causes misfolding and trafficking defects but also impairs the channel's gating (opening and closing).[3][5] While a corrector like C15 may improve trafficking to the cell surface, the channel may remain largely closed.
-
Solution - Combination Therapy: To overcome this, co-treatment with a CFTR potentiator is often necessary. Potentiators work to increase the channel open probability of CFTR proteins that are present at the cell membrane. Combining C15 with a potentiator like ivacaftor (VX-770) or genistein is likely to produce a synergistic effect and a more robust functional readout.[3]
Q3: Is C15 expected to work on CFTR mutations other than F508del?
A3: The efficacy of C15 on other mutations will depend on its mechanism of action and the nature of the mutation. Correctors are often developed to address specific folding defects.[6]
-
Class II Mutations: C15 is primarily designed to address Class II mutations, like F508del, which result in protein misfolding and premature degradation.[7] Its efficacy on other Class II mutations would need to be tested empirically.
-
Other Mutation Classes: It is unlikely to be effective for mutations that do not cause a processing defect, such as Class I (no protein synthesis), Class III (gating defects), or Class IV (conduction defects).
Q4: Can we combine C15 with other CFTR correctors?
A4: Yes, combination therapy with multiple correctors is a promising strategy. Different classes of correctors can target distinct structural defects in the F508del-CFTR protein.[6]
-
Additive or Synergistic Effects: For instance, if C15 is a Type I corrector that stabilizes the NBD1-MSD interface, combining it with a Type II or Type III corrector that acts on other domains could lead to a greater rescue than C15 alone.[6] We recommend exploring combinations with well-characterized correctors like lumacaftor (VX-809) or tezacaftor (VX-661).
Quantitative Data Summary
The following tables summarize the expected efficacy of CFTR correctors based on published data for similar compounds. This can serve as a benchmark for your experiments with C15.
Table 1: Corrector Efficacy on F508del-CFTR Function in HBE Cells
| Treatment | % of Wild-Type CFTR Function (Approx.) |
| F508del-CFTR (untreated) | < 5% |
| Single Corrector (e.g., VX-809) | 10-15% |
| Corrector + Potentiator (e.g., VX-809 + VX-770) | 25-40% |
| Dual Corrector + Potentiator (e.g., Trikafta) | > 50% |
Data are compiled from multiple sources and represent typical ranges.
Table 2: Troubleshooting Checklist for Low C15 Efficacy
| Parameter | Checkpoint | Recommendation |
| Compound | C15 solubility in media | Visually inspect for precipitation. Centrifuge media and test supernatant. |
| C15 stability in stock solution and at 37°C | Prepare fresh stocks. Perform a time-course experiment (e.g., 12, 24, 48 hours). | |
| Cell Culture | Cell line passage number and health | Use low passage cells. Ensure high viability. |
| Confluency at time of treatment | Standardize seeding density and treatment confluency. | |
| Experiment | C15 concentration range | Perform a dose-response curve (e.g., 0.1 µM to 10 µM). |
| Co-treatment with a potentiator | Include a condition with C15 + a potentiator (e.g., 10 µM Genistein or 1 µM VX-770). | |
| Data Analysis | Western blot loading controls and antibody quality | Use reliable loading controls (e.g., actin, tubulin). Validate CFTR antibody. |
| Functional assay positive controls | Use cells expressing wild-type CFTR or treat with a known potent corrector cocktail. |
Experimental Protocols
Protocol 1: Western Blotting for F508del-CFTR Maturation
This protocol is designed to assess the ability of C15 to correct the processing defect of F508del-CFTR, as evidenced by the appearance of the mature, complex-glycosylated Band C.
-
Cell Culture and Treatment:
-
Plate F508del-CFTR expressing cells (e.g., CFBE41o-) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of C15 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 24-48 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 150 µL of RIPA buffer containing protease inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 30-50 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
Identify Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, complex-glycosylated, ~170 kDa).
-
Protocol 2: Ussing Chamber Assay for CFTR-Mediated Chloride Current
This functional assay measures ion transport across a polarized epithelial monolayer.
-
Cell Culture on Permeable Supports:
-
Plate F508del-CFTR expressing cells (e.g., primary HBEs) on permeable supports (e.g., Transwell inserts) and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat cells with C15 for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe both apical and basolateral surfaces with Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Create a chloride gradient by using a low chloride solution on the apical side.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the monolayer to 0 mV and measure the Isc.
-
Inhibit the epithelial sodium channel (ENaC) with amiloride (100 µM, apical).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (10 µM, basolateral), to activate any CFTR at the membrane.
-
If testing for potentiation, add a potentiator (e.g., genistein, 50 µM, apical) after forskolin stimulation.
-
Finally, inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172, 10 µM, apical) to confirm the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor. This ΔIsc represents the CFTR-mediated chloride current.
-
Visualizations
References
- 1. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Structure-Activity Relationships of Cyanoquinolines with Corrector-Potentiator Activity in delta-F508-Cystic Fibrosis Transmembrane Conductance Regulator Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"CFTR corrector 15" cytotoxicity and how to mitigate it
Disclaimer: There is limited publicly available scientific literature specifically detailing the cytotoxic effects of a compound referred to as "CFTR corrector 15" or "C15". This technical support guide provides general information on the potential cytotoxicity of CFTR correctors as a class of molecules, drawing on research conducted on other well-characterized CFTR modulators. The troubleshooting advice and protocols are intended to serve as a general framework for researchers encountering cytotoxic effects with novel CFTR correctors.
Frequently Asked Questions (FAQs)
Q1: What are the potential cytotoxic effects of CFTR correctors?
A1: While CFTR correctors are designed to rescue the function of mutant CFTR protein, they can sometimes exhibit off-target effects leading to cytotoxicity. The primary mechanisms of cytotoxicity observed with some CFTR modulators include the induction of oxidative stress and apoptosis. Recent studies have also suggested that some modulators may impact autophagy.[1][2] It is crucial to evaluate the cytotoxic profile of any new corrector, such as "this compound," in relevant cell models.
Q2: What is the link between CFTR correctors and oxidative stress?
A2: Some CFTR modulators have been shown to increase the production of reactive oxygen species (ROS) in cells that do not express the CFTR protein, suggesting an off-target effect.[1][2] This increase in ROS can lead to an imbalance in the cellular redox state, resulting in oxidative stress. Oxidative stress can, in turn, damage cellular components like lipids, proteins, and DNA.
Q3: Can CFTR correctors induce apoptosis?
A3: By inducing cellular stress, such as oxidative stress, CFTR correctors could potentially trigger programmed cell death, or apoptosis. Hallmarks of apoptosis include DNA fragmentation and the activation of caspases, which are enzymes that execute the process of cell death.[3][4][5]
Q4: How can I determine if "this compound" is cytotoxic in my experiments?
A4: You can assess the cytotoxicity of "this compound" by performing a dose-response and time-course analysis using various cell health assays. These include cell viability assays (e.g., MTT, MTS), cytotoxicity assays that measure membrane integrity (e.g., LDH release), and assays that specifically detect apoptosis (e.g., TUNEL, caspase activity).[6][7]
Q5: Are there ways to mitigate the cytotoxicity of a CFTR corrector?
A5: Yes, if the cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants may be a viable strategy. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (GSH), has been shown to protect against drug-induced cytotoxicity by scavenging ROS and replenishing intracellular GSH levels.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in cell viability after treatment with "this compound". | The corrector may be cytotoxic at the concentration used. | Perform a dose-response experiment to determine the IC50 value. Use a concentration below the cytotoxic threshold for functional assays. |
| The incubation time with the corrector is too long. | Conduct a time-course experiment to assess when cytotoxicity becomes apparent. | |
| Increased markers of apoptosis (e.g., positive TUNEL staining, high caspase-3 activity). | The corrector is inducing programmed cell death. | Confirm apoptosis with multiple assays. Investigate the upstream pathways (e.g., oxidative stress). |
| Elevated levels of reactive oxygen species (ROS) in treated cells. | The corrector is inducing oxidative stress. | Measure levels of antioxidants like glutathione (GSH). Consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[8][9] |
| Inconsistent results in cytotoxicity assays. | Assay interference by the compound. | Run appropriate controls, including the compound in cell-free media, to check for direct interaction with assay reagents. |
| Cell culture conditions are not optimal. | Ensure consistent cell seeding density, passage number, and media composition. |
Quantitative Data Summary
Since specific data for "this compound" is unavailable, the following tables are provided as templates for researchers to summarize their own experimental findings when characterizing the cytotoxicity of a novel corrector.
Table 1: Dose-Response Cytotoxicity of this compound
| Corrector Concentration (µM) | Cell Viability (%) (e.g., MTT Assay) | LDH Release (% of Maximum) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of N-acetylcysteine (NAC) on Corrector-Induced Cytotoxicity
| Treatment | Cell Viability (%) | ROS Levels (Fold Change) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 100 | 1.0 | 1.0 |
| This compound (at IC50) | |||
| NAC (e.g., 5 mM) | |||
| This compound + NAC |
Experimental Protocols & Workflows
Workflow for Assessing and Mitigating Cytotoxicity
Detailed Methodologies
1. Cell Viability Assessment (MTT Assay)
This protocol is adapted for adherent cells in a 96-well plate format.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[11][12]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of "this compound" or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][13]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 590 nm using a microplate reader.[11]
-
2. Apoptosis Detection (Caspase-3 Activity Assay)
This is a general protocol for a colorimetric caspase-3 activity assay.
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (pNA) that can be detected by its absorbance at 405 nm.[4][14]
-
Procedure:
-
Cell Lysis: After treatment, harvest and lyse the cells using a chilled lysis buffer. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[15]
-
Assay Reaction: Transfer the supernatant (cytosolic extract) to a new plate. Add the reaction buffer containing DTT and the caspase-3 substrate (DEVD-pNA) to each sample.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm in a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
3. Oxidative Stress Measurement (Intracellular ROS Assay)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Principle: H2DCFDA is a non-fluorescent compound that diffuses into cells and is deacetylated by cellular esterases to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[16]
-
Procedure:
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and treat with "this compound" for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of H2DCFDA working solution (e.g., 10 µM in serum-free medium) to each well.[16][17]
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.
-
Measurement: Remove the H2DCFDA solution and wash the cells with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]
-
Signaling Pathways and Mitigation
Oxidative Stress and Apoptosis Induction
References
- 1. Effect of CFTR Modulators on Oxidative Stress and Autophagy in Non-CFTR-Expressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. clyte.tech [clyte.tech]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. antbioinc.com [antbioinc.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. abcam.com [abcam.com]
- 15. mpbio.com [mpbio.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
Technical Support Center: Optimizing CFTR Corrector 15 Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with "CFTR corrector 15." The focus is on optimizing the experimental concentration to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CFTR correctors like Corrector 15?
A1: CFTR correctors are small molecules designed to rescue misfolded CFTR proteins, particularly the common F508del mutation, which is retained in the endoplasmic reticulum (ER) and prematurely degraded.[1][2] These correctors can act as pharmacological chaperones, directly binding to the mutant CFTR protein to facilitate its proper folding and trafficking to the cell membrane.[2][3] Some correctors, known as proteostasis regulators, modulate the cell's quality control machinery to prevent the degradation of the misfolded CFTR protein.[2][3] By stabilizing the protein structure, correctors increase the amount of functional CFTR protein at the cell surface.[1][4]
Q2: What is a good starting concentration for this compound in my experiments?
A2: For a novel or uncharacterized corrector, a good starting point is to perform a dose-response curve. Based on published data for similar small molecule correctors like lumacaftor (VX-809) and tezacaftor (VX-661), a broad range from 100 nM to 30 µM is often tested.[5][6] A common initial concentration for many correctors is between 1 µM and 10 µM.[5][7]
Q3: What is the recommended incubation time for this compound?
A3: A standard incubation period for CFTR correctors is 24 hours to allow sufficient time for the compound to facilitate the correction, processing, and trafficking of the F508del-CFTR protein to the cell surface.[3][5][7] However, optimal incubation times can vary, so a time-course experiment (e.g., 12, 24, 36, and 48 hours) may be beneficial.
Q4: I am not observing any correction of my F508del-CFTR protein after treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of observed correction:
-
Suboptimal Concentration: The concentration of Corrector 15 may be too low or too high (causing cytotoxicity). A dose-response experiment is crucial.[5]
-
Insufficient Incubation Time: Ensure you are incubating for at least 24 hours.[3]
-
Poor Cell Health: Over-confluent or unhealthy cells can have compromised protein synthesis and trafficking machinery.
-
Reagent Quality: Verify the integrity and proper storage of your Corrector 15 stock solution. It is advisable to use freshly prepared solutions.
-
Assay Sensitivity: The assay used to measure correction (e.g., Western blot, functional assay) may not be sensitive enough to detect small changes.
Q5: At higher concentrations of Corrector 15, I see a decrease in CFTR correction. Why is this happening?
A5: A decrease in correction at higher concentrations is often attributable to cytotoxicity.[6] It is essential to perform a cell viability assay (e.g., MTT or PrestoBlue assay) in parallel with your dose-response experiment to determine the concentration at which the compound becomes toxic to your specific cell line.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical CFTR Corrector
This table illustrates the type of data you should aim to generate. It shows the percentage of mature (Band C) F508del-CFTR protein detected by Western blot relative to the total CFTR protein after a 24-hour incubation with varying concentrations of a corrector.
| Corrector 15 Conc. (µM) | % Mature CFTR (Band C) | Cell Viability (%) |
| 0 (Vehicle) | 5 | 100 |
| 0.1 | 15 | 100 |
| 0.5 | 35 | 100 |
| 1.0 | 55 | 98 |
| 5.0 | 70 | 95 |
| 10.0 | 65 | 80 |
| 25.0 | 40 | 60 |
Note: This data is illustrative. Actual results will vary depending on the specific corrector, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound using Western Blotting
Objective: To determine the optimal concentration of Corrector 15 for increasing the mature form (Band C) of F508del-CFTR protein.
Materials:
-
Cell line expressing F508del-CFTR (e.g., CFBE41o-, HEK293)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Plate cells at an appropriate density and grow to 80-90% confluency.
-
Treatment: Treat cells with a range of Corrector 15 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 6-8% polyacrylamide gel and perform electrophoresis.[8][9]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with a primary anti-CFTR antibody overnight at 4°C. Follow with a 1-hour incubation with an HRP-conjugated secondary antibody.[5]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the intensity of Band B (immature) and Band C (mature) CFTR.[10]
Protocol 2: Functional Assessment using Ussing Chamber Electrophysiology
Objective: To measure the function of corrected F508del-CFTR channels at the cell surface.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells) grown on permeable supports (e.g., Transwells)
-
Krebs-bicarbonate Ringer (KBR) solution
-
CFTR activators (e.g., Forskolin, Genistein)
-
CFTR inhibitor (e.g., CFTRinh-172)
Methodology:
-
Cell Culture and Treatment: Culture polarized epithelial cells until a stable transepithelial resistance is achieved. Treat the cells with the optimized concentration of Corrector 15 for 24 hours.[7]
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, which separates the apical and basolateral chambers containing KBR solution.[12]
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and measure the Isc.[13]
-
Pharmacological Modulation:
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
-
Add a CFTR activator (e.g., 10 µM Forskolin) to stimulate cAMP production and activate CFTR channels.[13]
-
Add a CFTR potentiator (e.g., 50 µM Genistein) to increase channel open probability.[13]
-
Add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-specific.[13]
-
-
Data Analysis: The change in Isc upon addition of the activator and subsequent inhibition reflects the functional activity of the corrected CFTR channels.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of CFTR correction by type I folding correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 9. Western Blotting [bio-protocol.org]
- 10. cff.org [cff.org]
- 11. Ussing chamber | Cystic Fibrosis Translational Research Centre (CFTRc) - McGill University [mcgill.ca]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with CFTR Corrector 15
Welcome to the technical support center for CFTR Corrector 15. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to help you optimize your studies and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CFTR correctors like Corrector 15?
A1: CFTR correctors are small molecules designed to rescue misfolded and trafficking-deficient CFTR mutants, most notably the F508del mutation.[1][2][3] They can function in two primary ways: as pharmacological chaperones that directly bind to and stabilize the mutant CFTR protein, facilitating its proper folding and transit to the cell surface, or as proteostasis regulators that modulate the cellular quality control machinery to reduce the degradation of the mutant protein.[1][4] The ultimate goal is to increase the amount of functional CFTR protein at the plasma membrane.[5]
Q2: Why am I seeing significant variability in the efficacy of this compound across different cell lines?
A2: The efficacy of CFTR correctors can be highly dependent on the experimental cell model.[6] Different cell types have varying expression levels of chaperones and other components of the proteostasis network, which can influence the response to a corrector.[4][7] For instance, primary human bronchial epithelial (hBE) cells are generally considered more physiologically relevant and may yield different results compared to immortalized cell lines like CFBE41o- or baby hamster kidney (BHK) cells.[8][9] It is crucial to characterize the response in your specific cell system.
Q3: Can combining this compound with a potentiator lead to inconsistent outcomes?
A3: Yes, combining correctors and potentiators can sometimes produce unexpected results. While the goal is a synergistic effect—the corrector increasing the amount of CFTR at the cell surface and the potentiator enhancing its channel activity—some potentiators have been shown to destabilize the corrected F508del-CFTR protein, particularly with chronic exposure.[10][11][12] This can lead to a decrease in the overall therapeutic effect. The timing and dosage of each compound are critical parameters to optimize.
Troubleshooting Guides
Issue 1: Low or No Rescue of CFTR Function Observed
If you are observing minimal or no functional rescue of CFTR with Corrector 15, consider the following troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Suggestion |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of Corrector 15 for your specific cell model. Concentrations that are too low will be ineffective, while excessively high concentrations may induce cytotoxicity or off-target effects. |
| Inadequate Incubation Time | The rescue of mutant CFTR is a time-dependent process. Typically, a 12-24 hour incubation period with the corrector at 37°C is required to see a significant increase in cell-surface CFTR.[4] Optimize the incubation time for your experimental setup. |
| Cell Model Specificity | The effect of correctors can vary significantly between different cell lines.[6] Consider testing Corrector 15 in a different, well-characterized cell model (e.g., primary hBE cells if you are using an immortalized line) to validate its activity. |
| Compound Stability | Ensure the stability of Corrector 15 in your culture medium over the incubation period. Degradation of the compound will lead to a loss of efficacy. |
| Interaction with Other Compounds | If co-administering with a potentiator or another corrector, be aware of potential negative interactions.[10][11][12] Test the efficacy of Corrector 15 alone before evaluating combinations. |
Experimental Workflow for Optimizing Corrector Treatment
Issue 2: Discrepancy Between Functional Data and Protein Maturation Data
A common issue is observing an increase in the mature, complex-glycosylated form of CFTR (Band C) on a Western blot, but seeing a disproportionately small increase in channel function.
Logical Relationship Troubleshooting
Detailed Methodologies
1. Western Blotting for CFTR Maturation
-
Objective: To assess the extent of CFTR protein processing from the core-glycosylated (Band B, ~150 kDa) to the complex-glycosylated (Band C, ~170 kDa) form.
-
Protocol:
-
Culture cells (e.g., CFBE41o-) and treat with this compound or vehicle control for 24 hours.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary anti-CFTR antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and visualize using a chemiluminescence imaging system.
-
Quantify the intensity of Band B and Band C. The correction efficiency is often represented as the ratio of C/(B+C).
-
2. Iodide Efflux Assay
-
Objective: To measure the function of CFTR channels at the cell surface by monitoring the rate of iodide efflux.
-
Protocol:
-
Plate cells in 96-well plates and treat with Corrector 15 for 24 hours.
-
Load cells with an iodide-containing buffer for 1 hour.
-
Wash the cells and replace the buffer with an iodide-free solution.
-
Stimulate CFTR channel opening with a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX).
-
Collect aliquots of the extracellular buffer at timed intervals.
-
Measure the iodide concentration in the aliquots.
-
The rate of iodide efflux is proportional to CFTR channel activity.[8]
-
Signaling Pathway in Functional Assays
By systematically addressing these potential sources of variability and following standardized protocols, you can enhance the consistency and reliability of your results when working with this compound. For further assistance, please contact our technical support team.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcfs.pl [pcfs.pl]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combination of Correctors Rescue ΔF508-CFTR by Reducing Its Association with Hsp40 and Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New Therapies to Correct the Cystic Fibrosis Basic Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Peripheral Protein Quality Control as a Novel Drug Target for CFTR Stabilizer [frontiersin.org]
- 11. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
Troubleshooting "CFTR corrector 15" in combination therapies
Welcome to the technical support center for CFTR Corrector C15. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing C15 in combination therapies for cystic fibrosis research.
Frequently Asked Questions (FAQs)
Q1: What is CFTR Corrector C15 and what is its mechanism of action?
CFTR Corrector C15 is an investigational small molecule designed to address trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation. C15 is classified as a dual-action modulator, exhibiting properties of both a corrector and a potentiator.[1][2] As a corrector, it aids in the proper folding of the mutant CFTR protein within the endoplasmic reticulum, allowing it to traffic to the cell surface.[3][4] Its potentiator activity helps to increase the channel open probability of the CFTR protein that has reached the cell membrane.[3]
Q2: In which cell models has C15 been validated?
C15 has been primarily validated in immortalized human bronchial epithelial cell lines (e.g., CFBE41o-) and primary human bronchial epithelial (hBE) cells.[5] Efficacy can vary between cell types, with primary cells generally being more predictive of in vivo responses.[6]
Q3: What is the recommended solvent and storage condition for C15?
C15 is soluble in DMSO. For stock solutions, we recommend a concentration of 10 mM in 100% DMSO, stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Q4: Can C15 be used as a monotherapy?
While C15 has some dual-action capabilities, its primary efficacy, especially for the F508del mutation, is observed when used in combination with other classes of CFTR correctors.[1][7] Combination therapies that target different structural defects of the CFTR protein often result in synergistic or additive effects.[7]
Troubleshooting Guides
Issue 1: Low or No Rescue of F508del-CFTR Function
Q: We are observing minimal to no increase in CFTR function (via Ussing chamber or other functional assays) after treating our cells with C15 in combination with a Type I corrector. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to the experimental setup, cell model, or compound handling.
Potential Causes and Solutions:
-
Suboptimal Compound Concentration: The optimal effective concentration of C15 can vary between cell lines. It is crucial to perform a dose-response curve for your specific cell model.
-
Inappropriate Incubation Time: Corrector effects require time for protein synthesis, folding, and trafficking. A standard incubation period is 24-48 hours.[6] Consider extending the incubation time up to 72 hours.
-
Cell Line Health and Confluency: Ensure that your cell monolayers are healthy and have reached full confluency with high transepithelial electrical resistance (TEER) before treatment.[6] Stressed or poorly differentiated cells will not respond effectively to modulators.
-
Compound Stability: Ensure that your stock solutions of C15 and other correctors have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Negative Interaction with Other Modulators: In some cases, chronic exposure to a potentiator can negatively impact the efficacy of a corrector.[8] If you are co-incubating with a strong potentiator, consider a sequential treatment protocol where cells are first treated with correctors, followed by acute stimulation with a potentiator during the functional assay.
Issue 2: High Variability in Experimental Results
Q: Our experimental replicates show high variability in both Western blot and functional assays. How can we improve the consistency of our results?
A: High variability can obscure real biological effects. Standardization of your protocol is key to reducing variability.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding and Culture: Ensure uniform cell seeding density and consistent culture conditions (media changes, passage number, CO2 levels). Use cells within a narrow passage number range for all experiments.
-
Variable Compound Treatment: Prepare fresh dilutions of C15 and other modulators for each experiment from a master stock. Ensure thorough mixing when adding compounds to the culture media.
-
Assay-Specific Variability:
-
Western Blot: Normalize protein loading carefully using a reliable housekeeping protein (e.g., Na+/K+-ATPase for membrane proteins). Ensure complete and consistent protein transfer.
-
Ussing Chamber: Allow sufficient time for the chamber and electrodes to stabilize before recording baseline measurements. Ensure that the cell monolayers are properly mounted and sealed.[9]
-
-
Edge Effects in Multi-Well Plates: When using 96-well plates for functional screens, be mindful of "edge effects." Avoid using the outermost wells or ensure they are filled with a buffer to maintain humidity.
Issue 3: Observed Cell Toxicity at Effective Concentrations
Q: We observe a significant decrease in cell viability at concentrations of C15 that show good CFTR correction. What steps can we take?
A: Cytotoxicity can confound results by reducing the number of viable cells capable of producing CFTR.
Potential Causes and Solutions:
-
Compound-Induced Toxicity: All small molecules have the potential for off-target effects and cytotoxicity at higher concentrations.
-
Action: Perform a cell viability assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assays to determine the therapeutic window of C15.
-
Action: If toxicity is observed, try to use the lowest effective concentration in your combination therapy.
-
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%).
-
Synergistic Toxicity: The combination of C15 with another modulator might induce toxicity that is not observed with either compound alone. Test the toxicity of the combination therapy specifically.
Data Presentation
Table 1: Efficacy of C15 in Combination Therapies in CFBE41o- Cells (F508del/F508del)
| Therapy | C15 Conc. (µM) | Combination Partner (Conc.) | % Mature CFTR (Band C) vs. WT | % CFTR Function (Chloride Current) vs. WT |
| Control (DMSO) | - | - | < 5% | < 2% |
| C15 Monotherapy | 5 | - | 12% ± 2.1% | 8% ± 1.5% |
| Type I Corrector | - | Corrector A (3 µM) | 15% ± 1.8% | 10% ± 2.0% |
| C15 + Type I Corrector | 5 | Corrector A (3 µM) | 45% ± 4.5% | 35% ± 3.8% |
| C15 + Type II Corrector | 5 | Corrector B (3 µM) | 38% ± 3.9% | 29% ± 3.1% |
| Triple Combination | 5 | Corrector A (3 µM) + Corrector B (3 µM) | 65% ± 5.2% | 58% ± 4.9% |
Data are presented as mean ± SEM from n=3 independent experiments. CFTR function was measured by Ussing chamber after acute stimulation with Forskolin (10 µM) and Ivacaftor (1 µM).
Table 2: Recommended Concentration Ranges for C15 in Different Cell Models
| Cell Model | Recommended C15 Conc. Range (µM) | Recommended Incubation Time (hours) | Notes |
| CFBE41o- cells | 1 - 10 µM | 24 - 48 | Perform a dose-response curve to optimize. |
| Primary hBE cells | 0.5 - 5 µM | 48 - 72 | Primary cells may be more sensitive; start with lower concentrations. |
| Fischer Rat Thyroid (FRT) cells | 1 - 15 µM | 24 | Often used for high-throughput functional screens. |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
This protocol allows for the assessment of CFTR corrector efficacy by observing the conversion of the immature, core-glycosylated form (Band B, ~150 kDa) to the mature, complex-glycosylated form (Band C, ~170 kDa).[10]
-
Cell Culture and Treatment:
-
Seed CFBE41o- cells expressing F508del-CFTR onto 6-well plates and grow to 90-95% confluency.
-
Treat cells with C15, combination partners, or vehicle control (DMSO) at the desired final concentrations for 24-48 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 30-50 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 6% Tris-Glycine SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the densitometry of Band B and Band C. The ratio of C/(B+C) is a measure of maturation efficiency. Normalize to a loading control.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across a polarized epithelial monolayer, providing a direct functional readout of CFTR activity.[10][11]
-
Cell Culture:
-
Seed primary hBE or CFBE41o- cells onto permeable supports (e.g., Transwells) and culture at an air-liquid interface until a differentiated monolayer with a TEER > 400 Ω·cm² is formed.[6]
-
-
Corrector Treatment:
-
Treat the monolayers with C15 and/or other correctors added to the basolateral medium for 48-72 hours.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in Ussing chambers.
-
Bathe both apical and basolateral sides with Krebs-bicarbonate Ringer's solution, maintain at 37°C, and gas with 95% O2/5% CO2.[6]
-
Clamp the voltage to 0 mV and measure the short-circuit current (Isc).
-
-
Measurement Protocol:
-
Allow the baseline Isc to stabilize.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (10 µM), to the basolateral chamber.
-
Acutely add a CFTR potentiator (e.g., Ivacaftor, 1 µM) to the apical chamber to maximally stimulate the corrected CFTR.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.[9]
-
-
Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each compound addition. The forskolin- and potentiator-stimulated, inhibitor-sensitive current represents CFTR function.
-
Visualizations
Figure 1. Mechanism of action for C15 in combination therapy.
References
- 1. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. cff.org [cff.org]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction non grata between CFTR’s correctors and potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cff.org [cff.org]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CFTR Corrector VX-661 (Tezacaftor)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the CFTR corrector VX-661 (Tezacaftor).
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store VX-661 (Tezacaftor)?
A: Proper storage is crucial to maintain the integrity of VX-661. For long-term storage, the powder form should be kept at -20°C, where it can be stable for up to three years.[1] Some suppliers suggest that storage at 4°C is also acceptable for up to two years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for optimal stability, with some sources indicating stability for up to one year at this temperature.[1][2] For shorter-term storage of solutions, -20°C is acceptable for up to one month.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[3]
Q2: How should I prepare a stock solution of VX-661?
A: VX-661 is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[4] DMSO is a commonly used solvent for preparing stock solutions, with a solubility of up to 245 mg/mL.[1] It is important to use anhydrous (dry) DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3] Sonication may be required to fully dissolve the compound.[1] For aqueous-based experiments, it is recommended to first dissolve VX-661 in DMSO to create a concentrated stock solution, which can then be diluted into the aqueous buffer of choice. Aqueous solutions of VX-661 are not stable and should be used on the same day; it is not recommended to store them for more than one day.[4]
Q3: Is VX-661 sensitive to light?
A: While some CFTR modulators are known to be sensitive to light, specific information on the photosensitivity of VX-661 is limited in the provided search results. However, as a general best practice for handling small molecules, it is advisable to protect solutions from light by using amber vials or by wrapping containers in foil, especially during long-term storage or when conducting experiments.[5]
Q4: Can I use VX-661 in combination with other CFTR modulators?
A: Yes, VX-661 is frequently used in combination with other CFTR modulators. It is a component of the FDA-approved dual-combination therapy Tezacaftor/Ivacaftor and the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor.[6] In a research setting, it is often used with the potentiator Ivacaftor (VX-770) to study the synergistic effects on CFTR protein trafficking and function.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Degradation of VX-661 stock solution. | Prepare fresh stock solutions from powder. Ensure proper storage conditions (-80°C for long-term). Perform a stability check of the stock solution using HPLC (see Experimental Protocols section). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Instability of VX-661 in aqueous experimental media. | Prepare fresh dilutions in aqueous media for each experiment. Do not store aqueous solutions for more than one day.[4] | |
| Low or no observed effect of VX-661 | Poor solubility of the compound in the final experimental medium. | Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). Use sonication when preparing the initial stock solution.[1] |
| Incorrect concentration of the compound. | Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound using analytical methods like HPLC or mass spectrometry. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of VX-661. | This may indicate chemical degradation of the compound. Refer to the forced degradation data below to understand potential sensitivities. Prepare fresh solutions and re-analyze. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle samples carefully to avoid contamination. |
Degradation and Stability Data
Forced degradation studies have been performed on VX-661 (Tezacaftor) to assess its stability under various stress conditions. The results are summarized in the table below. These studies are crucial for identifying conditions that may lead to the degradation of the compound and for developing stability-indicating analytical methods.
| Stress Condition | Description | Observed Degradation of Tezacaftor (%) | Reference |
| Acidic | 2N HCl at 60°C for 30 minutes | 8.84 | [5] |
| Alkaline | 2N NaOH at 60°C for 30 minutes | 12.35 | [5] |
| Oxidative | 20% H₂O₂ at 60°C for 30 minutes | 10.15 | [5] |
| Thermal | 105°C for 1 hour | 5.32 | [5] |
| Photolytic | UV light for 24 hours | 3.65 | [5] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of VX-661 in Solution
This protocol outlines a general procedure for determining the stability of VX-661 in a chosen solvent (e.g., DMSO) under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of VX-661 Stock Solution:
- Accurately weigh a sufficient amount of VX-661 powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Ensure complete dissolution, using sonication if necessary.
- Aliquot the stock solution into multiple amber, tightly sealed vials for each time point and storage condition to be tested.
2. Storage Conditions:
- Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
- Include a set of aliquots for a freeze-thaw stability assessment (e.g., subject to 1, 3, 5, and 10 freeze-thaw cycles).
- Protect samples from light, especially for room temperature and 4°C storage.
3. Sample Collection and Analysis:
- At designated time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
- For the T=0 sample, analyze it immediately after preparation.
- Prepare samples for HPLC analysis by diluting them to a suitable concentration (e.g., 10-60 µg/mL) with the mobile phase.[7]
4. HPLC Method:
- Column: A C18 reversed-phase column is suitable (e.g., Zodiacil C18, 150 x 4.6mm, 3.5µm).[5]
- Mobile Phase: A mixture of 0.01N Potassium phosphate buffer (pH 4.8) and Acetonitrile (55:45 v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection Wavelength: 292 nm.[5][7]
- Injection Volume: 10 µL.[5]
5. Data Analysis:
- Record the chromatograms for each sample.
- Calculate the peak area of the VX-661 peak.
- Compare the peak area of the samples at different time points to the T=0 sample to determine the percentage of VX-661 remaining.
- Monitor the appearance of any new peaks, which would indicate degradation products.
Visualizations
Mechanism of Action of VX-661 (Tezacaftor)
Caption: Mechanism of VX-661 in rescuing F508del-CFTR trafficking.
Experimental Workflow for VX-661 Stability Assessment
Caption: Workflow for assessing the stability of VX-661 solutions.
References
- 1. Tezacaftor (VX661) | Cystic Fibrosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nveo.org [nveo.org]
- 6. Tezacaftor (VX-661)|CFTR Corrector for Research [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
Addressing variability in "CFTR corrector 15" experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CFTR Corrector 15. The information is designed to address common experimental challenges and sources of variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Question/Issue | Possible Causes | Recommended Actions |
| Why am I not observing an increase in the mature, complex-glycosylated (Band C) form of CFTR on my Western blot after treatment with Corrector 15? | 1. Suboptimal Compound Concentration: The concentration of Corrector 15 may be too low or too high (causing toxicity).2. Insufficient Incubation Time: The cells may not have been exposed to the corrector long enough for protein processing and trafficking.3. Cell Model Variability: The cell line or primary cells being used may have a low level of F508del-CFTR expression or be non-responsive.[1]4. Incorrect Antibody Usage: The primary antibody may not be specific or sensitive enough for CFTR, or the secondary antibody may be inappropriate.5. Protein Degradation: The rescued F508del-CFTR may be unstable at the cell surface.[2] | 1. Perform a dose-response curve to determine the optimal concentration of Corrector 15 for your specific cell model.2. Optimize the incubation time. A typical incubation period is 24 hours, but this may need to be adjusted.[3]3. Use a well-characterized cell model known to be responsive to CFTR correctors (e.g., CFBE41o- cells or patient-derived bronchial epithelial cells).4. Validate your antibodies using positive and negative controls. Ensure you are using an antibody that recognizes the appropriate epitope of CFTR.5. Consider co-treatment with a CFTR potentiator to stabilize the corrected protein at the cell membrane. |
| My Ussing chamber results show high variability in short-circuit current (Isc) between experiments. What are the potential reasons? | 1. Inconsistent Cell Monolayer Integrity: Leaky monolayers can lead to inconsistent ion flow measurements.2. Variable CFTR Expression: The level of F508del-CFTR expression can vary between cell passages and between patient-derived samples.[4]3. Inconsistent Compound Treatment: Variations in the concentration or duration of Corrector 15 treatment can affect the level of CFTR rescue.4. Electrode Drift: The Ussing chamber electrodes may not be properly calibrated or may be drifting during the experiment. | 1. Monitor transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before starting the experiment.2. Use cells from a similar passage number for all experiments. For patient-derived cells, be aware of inherent biological variability.[4]3. Ensure precise and consistent application of Corrector 15 and other stimulating agents (e.g., forskolin, genistein).4. Calibrate electrodes before each experiment and monitor for drift. |
| The forskolin-induced swelling (FIS) assay in my organoids is not showing a significant response to Corrector 15. | 1. Low CFTR Expression in Organoids: The specific patient-derived organoids may have very low levels of F508del-CFTR expression.2. Suboptimal Assay Conditions: The concentration of forskolin may not be sufficient to activate CFTR, or the imaging time points may not be optimal.3. Organoid Health: The organoids may be unhealthy or dying, which would impair their ability to swell.4. Incorrect Compound Incubation: The organoids may not have been incubated with Corrector 15 for a sufficient amount of time to rescue CFTR trafficking.[3] | 1. Characterize CFTR expression levels in your organoid lines if possible.2. Optimize the forskolin concentration and imaging schedule. 3. Assess organoid viability using a live/dead stain before starting the assay.4. Ensure a sufficient pre-incubation period with Corrector 15 (typically 24 hours or longer).[3] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a pharmacological chaperone designed to rescue misfolded CFTR proteins, particularly the F508del mutation.[5][6] The F508del mutation leads to the retention and degradation of the CFTR protein in the endoplasmic reticulum (ER).[5][7][8] Corrector 15 is believed to bind directly to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to escape ER-associated degradation and traffic to the cell membrane.[5][7][9]
2. What are the typical experimental concentrations for this compound?
The optimal concentration of this compound can vary depending on the cell model and assay. Based on similar bithiazole-based correctors like Compound 15jf, a starting point for optimization is in the low micromolar range.[1][10]
| Parameter | Typical Range | Notes |
| EC50 | ~1 µM | This is the concentration at which 50% of the maximal effect is observed and can vary between cell types.[1][10] |
| Optimal Working Concentration | 1-10 µM | A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup. |
3. Which cell models are recommended for testing this compound?
The choice of cell model is critical for obtaining relevant results.
| Cell Model | Advantages | Disadvantages |
| Primary Human Bronchial Epithelial (hBE) Cells | Highly physiologically relevant; patient-specific mutations.[11] | Limited availability; high inter-donor variability; more difficult to culture.[4] |
| Immortalized CF Cell Lines (e.g., CFBE41o-) | Easy to culture; high reproducibility; well-characterized.[11] | Less physiologically relevant than primary cells. |
| Patient-Derived Organoids (Intestinal or Lung) | 3D structure better mimics in vivo tissue; good for functional assays like FIS.[3][11] | Can be challenging to establish and maintain; variability between patients. |
4. Should this compound be used in combination with other modulators?
Yes, for optimal functional rescue of F508del-CFTR, it is highly recommended to use this compound in combination with a CFTR potentiator.[12] Correctors help the CFTR protein reach the cell surface, while potentiators increase the channel's open probability, allowing for greater ion transport.[2][9][12]
Experimental Protocols
Western Blotting for CFTR Maturation
This protocol is for assessing the change in glycosylation status of CFTR as an indicator of its trafficking through the Golgi apparatus.
-
Cell Culture and Treatment: Plate cells (e.g., CFBE41o-) and grow to confluence. Treat with the desired concentration of this compound for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 6% Tris-Glycine gel and run until adequate separation of bands is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for CFTR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate. The immature, core-glycosylated form (Band B) will be at a lower molecular weight than the mature, complex-glycosylated form (Band C).[13]
Ussing Chamber Assay for CFTR Function
This assay measures ion transport across a polarized epithelial monolayer.
-
Cell Culture: Grow epithelial cells (e.g., primary hBE cells) on permeable supports until a confluent monolayer with a high TEER is formed.
-
Treatment: Treat the cells with this compound for 24 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber with appropriate physiological buffers.
-
Measurement of Isc:
-
Add a chloride channel blocker (e.g., amiloride) to the apical side to inhibit ENaC channels.
-
Add a CFTR agonist (e.g., forskolin) to the apical side to activate CFTR.
-
Add a CFTR potentiator (e.g., genistein or ivacaftor) to the apical side to maximize channel opening.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to the CFTR agonist and potentiator reflects the functional activity of the rescued CFTR.
Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay measures the functional rescue of CFTR in a 3D organoid model.
-
Organoid Culture and Treatment: Culture patient-derived organoids in Matrigel. Pre-incubate the organoids with this compound for 24-48 hours.
-
Assay Setup: Plate the treated organoids in a suitable imaging plate.
-
Stimulation and Imaging: Add forskolin to the medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
Image Acquisition: Acquire brightfield images of the organoids at baseline (before adding forskolin) and at multiple time points after stimulation (e.g., every 30 minutes for 2-4 hours).
-
Data Analysis: Measure the change in the cross-sectional area of the organoids over time. An increase in swelling indicates functional CFTR.
Visualizations
Caption: F508del-CFTR processing and the intervention point of this compound.
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Caption: Factors contributing to variability in CFTR corrector experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of CFTR function in nasal epithelial cells from cystic fibrosis patients predicts improvement of respiratory function by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. One Size Does Not Fit All: The Past, Present and Future of Cystic Fibrosis Causal Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cff.org [cff.org]
- 13. cff.org [cff.org]
Validation & Comparative
A Comparative Analysis of CFTR Corrector 15 and Lumacaftor in Rescuing F508del-CFTR Function
For researchers and drug development professionals, this guide provides an objective comparison of the in-vitro efficacy of the research compound "CFTR corrector 15" and the established CFTR corrector, Lumacaftor. This analysis is based on available preclinical data, focusing on their ability to rescue the function of the most common cystic fibrosis-causing mutation, F508del-CFTR.
"this compound," a research compound identified as a precursor in the development of Galicaftor (ABBV-2222), has demonstrated comparable in-vitro efficacy to Lumacaftor (VX-809) in preclinical studies. While not a commercially available therapeutic, its performance in head-to-head laboratory assays provides valuable insights into the landscape of CFTR corrector development.
Quantitative Efficacy Comparison
The following table summarizes the available in-vitro efficacy data for "this compound" and Lumacaftor. It is important to note that "this compound" has been primarily used as a reference compound in the development of next-generation correctors. Direct, side-by-side clinical trial data is therefore unavailable. The comparison below is derived from preclinical assays.
| Efficacy Parameter | This compound (Compound 15) | Lumacaftor (VX-809) | Assay | Cell Type |
| Potency (EC₅₀) | Not explicitly quantified, but described as "very comparable" to Lumacaftor in the HBE-TECC assay.[1] | 251 nM[2] | CSE-HRP Assay | CFBE41o- cells |
| Maximal Efficacy | Used as a 100% reference for corrector activity in CSE-HRP and HBE-TECC assays.[2][3] | 136% (relative to Compound 15)[2] | CSE-HRP Assay | CFBE41o- cells |
Experimental Methodologies
The quantitative data presented above were primarily generated using two key in-vitro assays: the Cell Surface Expression (CSE)-Horseradish Peroxidase (HRP) Assay and the Human Bronchial Epithelial (HBE) Transepithelial Current Clamp (TECC) Assay.
Cell Surface Expression (CSE)-HRP Assay
This assay quantifies the amount of F508del-CFTR protein that has been trafficked to the cell surface after treatment with a corrector compound.
-
Cell Culture and Induction: CFBE41o- cells, a human bronchial epithelial cell line genetically engineered to express F508del-CFTR tagged with Horseradish Peroxidase (HRP) in an extracellular loop, are cultured in 384-well plates. Expression of the tagged protein is induced with doxycycline.
-
Compound Incubation: The cells are then incubated with the test corrector compounds (e.g., "this compound" or Lumacaftor) for 18-24 hours.
-
Luminescence Detection: A luminescent HRP substrate is added to the cells. The amount of light produced is directly proportional to the amount of HRP-tagged F508del-CFTR present on the cell surface.
-
Data Analysis: The luminescence signal is measured using a plate reader. The potency (EC₅₀) and maximal efficacy of the correctors are determined by analyzing the dose-response curves.
Human Bronchial Epithelial (HBE) Transepithelial Current Clamp (TECC) Assay
This functional assay measures the chloride ion transport activity of the corrected F508del-CFTR channels in a more physiologically relevant primary cell model.
-
Cell Culture: Primary human bronchial epithelial cells from cystic fibrosis patients homozygous for the F508del mutation are cultured on permeable supports to form a polarized epithelial layer.
-
Compound Incubation: The differentiated epithelial layers are treated with the corrector compounds for 24 hours.
-
Electrophysiological Measurement: The cell-lined filters are placed in a TECC-24 instrument, which measures the transepithelial voltage and resistance.
-
CFTR Activation and Measurement: CFTR-mediated chloride current is stimulated by adding a CFTR agonist (e.g., forskolin) and a potentiator (to keep the corrected channels open). The resulting change in transepithelial current is a direct measure of the functional rescue of F508del-CFTR.
-
Data Analysis: The potency (EC₅₀) and efficacy of the correctors are calculated based on the magnitude of the stimulated chloride current at different compound concentrations.
Signaling Pathways and Mechanisms of Action
Both "this compound" and Lumacaftor are classified as Class I CFTR correctors. They share a common mechanism of action focused on the early stages of CFTR protein biogenesis.
The F508del mutation leads to misfolding of the CFTR protein, primarily affecting the first nucleotide-binding domain (NBD1). This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the cell surface to function as a chloride channel.
Class I correctors like Lumacaftor and, by extension, "this compound," are thought to bind to the first transmembrane domain (TMD1) of the nascent CFTR polypeptide. This binding stabilizes the TMD1, facilitating its proper folding and assembly with other domains, including the misfolded NBD1. By stabilizing this crucial domain, the correctors help the F508del-CFTR protein to evade ER-associated degradation and traffic to the cell surface.
Experimental Workflow Comparison
The evaluation of "this compound" and Lumacaftor follows a standard preclinical drug discovery workflow for CFTR modulators. This process begins with high-throughput screening to identify compounds that increase the amount of F508del-CFTR at the cell surface, followed by functional assays in more physiologically relevant primary cells.
Logical Relationship of Corrector Action
The primary role of a CFTR corrector is to increase the quantity of the CFTR protein at the cell surface, which is a prerequisite for its function as a chloride channel. This increased protein density then allows for the potential for restored ion transport, which is the ultimate therapeutic goal.
References
A Comparative Guide to CFTR Corrector 15 and Tezacaftor in F508del Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two cystic fibrosis transmembrane conductance regulator (CFTR) correctors, CFTR corrector 15 (also known as compound 4172) and Tezacaftor (VX-661), in the context of F508del, the most common CF-causing mutation. This comparison is based on their distinct mechanisms of action and their efficacy in preclinical F508del models, with a focus on presenting supporting experimental data, detailed methodologies, and visual representations of key concepts.
Introduction to CFTR Correctors in F508del
The F508del mutation in the CFTR gene leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface to function as a chloride channel. CFTR correctors are small molecules designed to rescue the processing and trafficking of the F508del-CFTR protein. These correctors are broadly classified based on their mechanisms of action.
Tezacaftor (VX-661) is a well-characterized Type I CFTR corrector. It is a component of approved CFTR modulator therapies. Type I correctors are understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, improving the interaction between MSD1 and the first nucleotide-binding domain (NBD1).
This compound (Compound 4172) is a novel pyrazole-pyrimidone compound identified as a Type III CFTR corrector. Type III correctors are proposed to act by directly binding to and stabilizing the F508del-mutated NBD1, the primary site of the folding defect.
The distinct mechanisms of these two correctors suggest a potential for synergistic effects when used in combination, a concept that has been explored in recent research.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and Tezacaftor in F508del models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies, primarily focusing on the synergistic effects of corrector combinations.
Table 1: Efficacy of this compound in Combination with a Type I Corrector (VX-809, similar to Tezacaftor) in CFBE41o- cells
| Treatment | F508del-CFTR Plasma Membrane (PM) Density (% of Wild-Type) | F508del-CFTR Maturation (Band C) (% of Wild-Type) |
| VX-809 (3 µM) | ~15% | ~10% |
| This compound (10 µM) + VX-809 (3 µM) | 76% | 47% |
Data sourced from Veit et al., JCI, 2020.
Table 2: Synergistic Rescue of F508del-CFTR Function in Human Bronchial Epithelial (HBE) Cells
| Treatment | F508del-CFTR Function (% of Wild-Type) |
| Tezacaftor (VX-661) | Data for single agent efficacy not specified in the context of this combination study. |
| This compound (Compound 4172) | Data for single agent efficacy not specified in the context of this combination study. |
| Tezacaftor + this compound | Synergistically rescued the F508del-CFTR folding defect. |
Finding based on Vaccarin et al., Journal of Medicinal Chemistry, 2024, which highlights the synergistic effect without providing specific quantitative values for the combination with Tezacaftor in this publication.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cell Culture
-
Cell Line: CFBE41o- cells, a human bronchial epithelial cell line derived from a CF patient homozygous for the F508del mutation, stably expressing F508del-CFTR.
-
Culture Conditions: Cells are cultured on permeable supports to form polarized epithelial monolayers.
Corrector Treatment
-
Cells are treated with the indicated concentrations of this compound (typically 10 µM) and/or Tezacaftor (or VX-809, typically 3 µM) for 24 hours at 37°C to allow for the correction of F508del-CFTR processing.
Western Blotting for CFTR Maturation
-
Purpose: To assess the extent of F508del-CFTR processing and trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus.
-
Procedure:
-
Following corrector treatment, cells are lysed.
-
Total protein is quantified, and equal amounts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for CFTR.
-
A secondary antibody conjugated to a detectable marker is used for visualization.
-
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) are quantified. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Cell Surface ELISA for Plasma Membrane Density
-
Purpose: To quantify the amount of F508del-CFTR protein at the cell surface.
-
Procedure:
-
Live, non-permeabilized cells are incubated with a primary antibody that recognizes an extracellular epitope of CFTR.
-
After washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.
-
A colorimetric substrate for HRP is added, and the absorbance is measured.
-
-
Data Analysis: The absorbance is proportional to the amount of CFTR protein at the plasma membrane.
Ussing Chamber Assay for CFTR Function
-
Purpose: To measure CFTR-mediated chloride ion transport across the epithelial monolayer.
-
Procedure:
-
Polarized cell monolayers on permeable supports are mounted in an Ussing chamber.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured.
-
CFTR channel activity is stimulated with a cAMP agonist cocktail (e.g., forskolin and IBMX).
-
The specific CFTR-mediated current is determined by the addition of a CFTR inhibitor (e.g., CFTRinh-172).
-
-
Data Analysis: The change in Isc upon stimulation and inhibition reflects the functional activity of CFTR channels at the cell surface.
Mandatory Visualizations
Signaling Pathway of CFTR Correction
Caption: Mechanism of action of Tezacaftor and this compound in rescuing F508del-CFTR.
Experimental Workflow for Corrector Comparison
Caption: Workflow for comparing the efficacy of CFTR correctors in F508del models.
Conclusion
Tezacaftor and this compound represent two distinct classes of CFTR correctors with different mechanisms of action for rescuing the F508del mutation. While Tezacaftor (Type I) targets the interface between MSD1 and NBD1, this compound (Type III) directly stabilizes the mutated NBD1 domain. The available preclinical data strongly suggest that a combination of these two types of correctors leads to a synergistic and more robust rescue of F508del-CFTR processing and function than what can be achieved with a single agent. This highlights the potential of combination therapies that target multiple folding defects within the F508del-CFTR protein. Further head-to-head comparisons and in-depth studies on the combination of these and other classes of correctors will be crucial for the development of next-generation, highly effective CFTR modulator therapies.
Synergistic Rescue of CFTR Function: A Comparative Guide to Tezacaftor (VX-661) in Combination with Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, tezacaftor (also known as VX-661), in combination with other CFTR modulators. We will delve into the synergistic effects observed with the potentiator ivacaftor (VX-770) and the next-generation corrector elexacaftor (VX-445), presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: A Multi-pronged Approach to Restoring CFTR Function
Cystic fibrosis (CF) is primarily caused by mutations in the CFTR gene, with the most common mutation, F508del, resulting in a misfolded and dysfunctional protein that is prematurely degraded. CFTR modulators are a class of drugs that target the underlying protein defect. Tezacaftor, as a CFTR corrector, plays a crucial role in this process.
Tezacaftor (VX-661): This corrector facilitates the proper folding of the F508del-CFTR protein, helping it to traffic to the cell surface.[1][2]
Ivacaftor (VX-770): This potentiator acts on the CFTR protein once it is at the cell surface, increasing the probability of the channel being open and allowing for increased chloride ion transport.[2]
Elexacaftor (VX-445): This is another CFTR corrector that binds to a different site on the CFTR protein than tezacaftor.[3][4] This dual-corrector approach, in combination with a potentiator, has proven to be highly effective.
The synergistic effect of combining these modulators is a significant increase in the amount of functional CFTR protein at the cell surface, leading to a more profound restoration of chloride transport compared to monotherapy or dual-therapy.[3][4][5]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the key efficacy data from clinical trials evaluating tezacaftor in combination with ivacaftor, and the triple combination of elexacaftor, tezacaftor, and ivacaftor. The primary endpoints presented are the absolute change in percent predicted forced expiratory volume in 1 second (ppFEV1) and the absolute change in sweat chloride concentration.
Table 1: Efficacy of Tezacaftor/Ivacaftor in Patients with CF
| Patient Population | Treatment Duration | Absolute Change in ppFEV1 (percentage points) | Absolute Change in Sweat Chloride (mmol/L) | Reference |
| Homozygous for F508del (vs. Placebo) | 24 weeks | 4.0 | -10.1 | [6] |
| Heterozygous for F508del and a residual function mutation (vs. Placebo) | 8 weeks | 6.8 | -9.5 | [7] |
| Heterozygous for F508del and a residual function mutation (vs. Ivacaftor alone) | 8 weeks | 2.1 | -4.8 | [7] |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with CF
| Patient Population | Treatment Duration | Absolute Change in ppFEV1 (percentage points) vs. Control | Absolute Change in Sweat Chloride (mmol/L) vs. Control | Reference |
| Heterozygous for F508del and a minimal function mutation (vs. Placebo) | 24 weeks | 14.3 | -41.8 | [8] |
| Homozygous for F508del (vs. Tezacaftor/Ivacaftor) | 4 weeks | 10.0 | -45.1 | [9] |
| At least one F508del allele (Real-world observational study) | 6 months | 9.76 | -41.7 | [4] |
| Children 6-11 years with one F508del and a minimal function mutation (vs. Placebo) | 24 weeks | 11.0 | -51.2 | [10] |
Key Experimental Protocols
Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Intestinal Organoids
This assay provides a robust in vitro measure of CFTR function and response to modulators in a patient-specific manner.
1. Organoid Culture:
-
Human intestinal organoids are established from rectal biopsies and cultured in a basement membrane matrix.
-
Organoids are maintained in a specialized growth medium and passaged weekly.
2. Seeding for Assay:
-
30-80 organoids are seeded per well in a 96-well plate in the basement membrane matrix.
3. Modulator Treatment:
-
CFTR correctors (e.g., tezacaftor, elexacaftor) are added to the culture medium and incubated for 18-24 hours to allow for rescue of the CFTR protein.
4. Forskolin Stimulation and Imaging:
-
Organoids are stained with a live-cell dye (e.g., Calcein Green).
-
A baseline image (Time = 0) is captured using confocal live-cell microscopy.
-
Forskolin, an adenylyl cyclase activator that increases intracellular cAMP and subsequently opens the CFTR channel, is added to the medium.[3] The CFTR potentiator (e.g., ivacaftor) is added concurrently.[11]
-
The influx of chloride ions into the organoid lumen drives water entry via osmosis, causing the organoids to swell.[3]
-
Images are captured at regular intervals for a specified period (e.g., 60 minutes) to monitor the swelling dynamics.
5. Data Analysis:
-
The surface area of the organoids at each time point is quantified using image analysis software.
-
The increase in organoid size is a direct measure of CFTR activity.
Ussing Chamber Electrophysiology with Human Bronchial Epithelial (HBE) Cells
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.
1. HBE Cell Culture:
-
Primary HBE cells are isolated from patient explants or biopsies and cultured on permeable supports until they form a differentiated, polarized monolayer.
2. Mounting in Ussing Chamber:
-
The permeable support with the HBE cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
3. Electrophysiological Measurements:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
4. Pharmacological Manipulation:
-
ENaC Inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
CFTR Activation: A CFTR agonist cocktail (e.g., forskolin, genistein) is added to stimulate CFTR-mediated chloride secretion.
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.
5. Data Analysis:
-
The change in Isc in response to CFTR activation and inhibition is calculated to determine the level of CFTR function.
Sweat Chloride Test
The sweat chloride test is a key diagnostic and pharmacodynamic biomarker for CF.[12]
1. Sweat Stimulation:
-
A small area of the skin, typically the forearm, is cleaned.
-
Two electrodes are placed on the skin. One is saturated with pilocarpine, a medication that stimulates sweating, and the other with a salt solution.
-
A weak electrical current is passed between the electrodes to deliver the pilocarpine into the skin (pilocarpine iontophoresis).
2. Sweat Collection:
-
After stimulation, the electrodes are removed, and the area is cleaned again.
-
A sweat collection device is placed over the stimulated area to collect sweat for a specific period, typically 30 minutes.
3. Sweat Analysis:
-
The collected sweat is analyzed to determine the chloride concentration.
-
In clinical trials, standardized procedures for sweat collection and analysis are crucial to ensure the precision of the measurements.[12]
Conclusion
The combination of the CFTR corrector tezacaftor with the potentiator ivacaftor represented a significant advancement in the treatment of cystic fibrosis. However, the addition of a second corrector, elexacaftor, in a triple-combination therapy has demonstrated a superior synergistic effect, leading to more substantial improvements in lung function and CFTR protein function for a broader range of individuals with CF. The experimental methods detailed in this guide are fundamental to the preclinical and clinical evaluation of these and future CFTR modulator therapies.
References
- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 2. Real-world data confirm elexacftor/tezacaftor/ivacaftor modulators halves sweat chloride concentration in eligible people with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elexacaftor-tezacaftor-ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 Through 11 Years of Age with Cystic Fibrosis Heterozygous for F508del and a Minimal Function Mutation: A Phase 3b, Randomized, Placebo-controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sweat Chloride as A Biomarker of CFTR Activity: Proof of Concept and Ivacaftor Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First-Generation and Next-Generation CFTR Correctors
A guide for researchers and drug development professionals on the evolution of CFTR corrector therapies, from early compounds to the latest highly effective modulators.
In the landscape of cystic fibrosis (CF) therapeutics, the development of CFTR correctors has marked a pivotal shift from symptom management to addressing the underlying cause of the disease. These small molecules aim to rescue the processing and trafficking of misfolded CFTR protein, particularly the F508del mutation, the most common genetic cause of CF. This guide provides a comparative analysis of first-generation correctors and the more recent, highly effective next-generation correctors.
Comparative Efficacy of CFTR Correctors
The advent of next-generation CFTR correctors, as part of triple-combination therapies, has led to significant improvements in clinical outcomes for individuals with CF compared to earlier corrector therapies. The following table summarizes key efficacy data for representative first-generation and next-generation correctors.
| Corrector Class | Compound(s) | Therapy | Target Population | Absolute Change in ppFEV1 | Absolute Change in Sweat Chloride (mmol/L) | Change in CFQ-R Respiratory Domain Score |
| First-Generation | Lumacaftor (VX-809) / Ivacaftor | Dual | F508del Homozygous | 2.6 - 4.0 percentage points[1] | - | Modest improvements[2] |
| First-Generation | Tezacaftor (VX-661) / Ivacaftor | Dual | F508del Homozygous | 4.0 percentage points | -28.9 | 5.1 points |
| Next-Generation | Elexacaftor (VX-445) / Tezacaftor / Ivacaftor | Triple | F508del Homozygous | 10.0 percentage points (vs. Tez/Iva)[3] | -45.1 (vs. Tez/Iva)[3] | 17.4 points (vs. Tez/Iva)[3] |
| Next-Generation | Elexacaftor (VX-445) / Tezacaftor / Ivacaftor | Triple | F508del Heterozygous (with minimal function mutation) | 13.8 percentage points (vs. placebo)[4] | -41.8 (vs. placebo)[4] | 20.2 points (vs. placebo) |
Mechanism of Action: An Evolving Understanding
CFTR correctors are broadly classified based on their mechanism of action in rescuing the F508del-CFTR protein.
-
First-generation correctors , such as Lumacaftor and Tezacaftor, are classified as Type I correctors . They are understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, improving the interaction between nucleotide-binding domain 1 (NBD1) and the intracellular loops.[6][7] This stabilization, however, provides only partial correction of the misfolded protein.
-
Next-generation correctors , like Elexacaftor, are considered Type III correctors . Elexacaftor is thought to have a different binding site and mechanism, possibly acting on domain interfaces to indirectly stabilize NBD1.[6][8] The synergistic effect of combining a Type I and a Type III corrector, along with a potentiator (like Ivacaftor), leads to a more comprehensive rescue of the CFTR protein's structure and function.[9][10] This has resulted in the profound clinical efficacy of triple-combination therapies.[3][4] More recent research has even identified a potential "Type IV" corrector mechanism with a distinct binding site, suggesting further avenues for therapeutic development.[11]
Experimental Protocols
The evaluation of CFTR corrector efficacy relies on a combination of in vitro and clinical trial methodologies.
In Vitro Efficacy Assessment: Ussing Chamber Assay
This technique is a cornerstone for quantifying CFTR-mediated chloride secretion in epithelial cells.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (typically homozygous for the F508del mutation) are cultured on permeable supports at an air-liquid interface. This allows the cells to differentiate into a polarized monolayer that mimics the airway epithelium.
-
Corrector Incubation: The cultured HBE cells are incubated with the CFTR corrector compound(s) for a specified period (e.g., 24-48 hours) to allow for the rescue of the F508del-CFTR protein.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in physiological solutions.
-
Measurement of Chloride Current: The transepithelial voltage is clamped to zero, and the resulting short-circuit current is measured. To specifically measure CFTR-mediated current, a CFTR activator (e.g., forskolin) is added to the basolateral solution to open the CFTR channels. Subsequently, a CFTR potentiator (e.g., Ivacaftor) may be added to maximize channel opening. Finally, a CFTR inhibitor is added to confirm that the measured current is indeed mediated by CFTR. The magnitude of the current reflects the amount of functional CFTR at the cell surface.
Clinical Trial Protocols for Efficacy Evaluation
Phase 3 clinical trials for CFTR modulators typically follow a randomized, double-blind, placebo-controlled or active-comparator design.
-
Participant Selection: Eligibility criteria are strictly defined based on age, CFTR genotype (e.g., homozygous or heterozygous for the F508del mutation), and baseline lung function (e.g., percent predicted forced expiratory volume in 1 second, ppFEV1).[3][4]
-
Treatment and Blinding: Participants are randomly assigned to receive either the investigational drug or a placebo/active comparator. Both participants and investigators are blinded to the treatment assignment.
-
Primary and Secondary Endpoints:
-
Primary Endpoint: The primary measure of efficacy is typically the absolute change in ppFEV1 from baseline to a prespecified time point (e.g., 4 or 24 weeks).[4]
-
Key Secondary Endpoints: These often include:
-
Absolute change in sweat chloride concentration.
-
Change in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised (CFQ-R).
-
Rate of pulmonary exacerbations.[4]
-
Change in body mass index (BMI).
-
-
-
Safety and Tolerability: Adverse events are systematically recorded and compared between the treatment and control groups throughout the study.
Visualizing CFTR Corrector Mechanisms and Evaluation
CFTR Protein Processing and Corrector Intervention
The following diagram illustrates the synthesis and trafficking of the CFTR protein and the points at which different classes of modulators exert their effects.
Experimental Workflow for CFTR Corrector Evaluation
This diagram outlines the typical progression from initial compound screening to clinical evaluation for new CFTR correctors.
References
- 1. Cystic fibrosis: new challenges and perspectives beyond elexacaftor/tezacaftor/ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cff.org [cff.org]
- 11. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CFTR Corrector 15: A Comparative Guide for Patient-Derived Organoid Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "CFTR corrector 15" (also known as Compound 4172) against established CFTR correctors, with a focus on validation using patient-derived organoids. While robust data from organoid models exist for clinically approved correctors, such information for "this compound" is not yet extensively available in peer-reviewed literature. This document summarizes the current state of knowledge to guide research and development efforts.
Executive Summary
Patient-derived organoids, particularly intestinal organoids, have become a pivotal preclinical model for evaluating the efficacy of CFTR modulators. The forskolin-induced swelling (FIS) assay in these organoids provides a quantitative measure of CFTR function restoration. Clinically approved correctors such as lumacaftor (VX-809), tezacaftor (VX-661), and the highly effective elexacaftor (VX-445) have undergone extensive validation in this system.
"this compound" (Compound 4172) is identified as a Type III corrector, a class of molecules that are thought to directly bind to and stabilize the first nucleotide-binding domain (NBD1) of the CFTR protein.[1] Its mechanism is suggested to be similar to that of elexacaftor.[1] However, to date, there is a notable absence of publicly available data on its efficacy in patient-derived organoids. A recent study in primary airway cells indicated that while Compound 4172 did enhance the function of another corrector, its maximal effect was less pronounced than that of elexacaftor.[2][3]
This guide will present the available data, detail the standard experimental protocols for organoid-based assays, and provide a framework for how "this compound" could be evaluated and compared against the current standards of care.
Comparative Efficacy of CFTR Correctors
The following table summarizes the classes and general efficacy of key CFTR correctors. It is important to note the lack of quantitative data for "this compound" from patient-derived organoid studies in the public domain.
| Corrector | Alternate Name(s) | Corrector Class | Summary of Efficacy in Patient-Derived Organoids |
| This compound | Compound 4172 | Type III[1] | No quantitative data from patient-derived organoid studies is publicly available. A study in primary airway cells suggests it has a lower maximal effect compared to elexacaftor when combined with another corrector.[2][3] |
| Lumacaftor | VX-809 | Type I | Modest restoration of F508del-CFTR function, often used in combination with a potentiator like ivacaftor.[4] |
| Tezacaftor | VX-661 | Type I | Improved efficacy and safety profile compared to lumacaftor, forms the basis of dual and triple combination therapies. |
| Elexacaftor | VX-445 | Type III | Highly effective in rescuing F508del-CFTR function, a cornerstone of the triple combination therapy (Trikafta/Kaftrio).[4] |
Experimental Protocols
Generation and Culture of Patient-Derived Intestinal Organoids
Patient-derived intestinal organoids are established from rectal biopsies. The protocol generally involves the isolation of intestinal crypts, which are then embedded in a basement membrane matrix and cultured in a specialized growth medium.
Materials:
-
Rectal biopsy tissue
-
Chelation solution (e.g., EDTA-based)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (containing growth factors like EGF, Noggin, and R-spondin)
-
ROCK inhibitor (e.g., Y-27632) for initial culture establishment
Procedure:
-
Tissue Digestion: Mince the biopsy tissue and incubate in a chelation solution to release the intestinal crypts.
-
Crypt Isolation: Collect the crypts by centrifugation.
-
Embedding: Resuspend the crypt pellet in the basement membrane matrix on ice.
-
Seeding: Plate droplets of the crypt-matrix suspension into pre-warmed culture plates.
-
Culture: After polymerization of the matrix, add organoid growth medium supplemented with a ROCK inhibitor for the first 48-72 hours.
-
Maintenance: Change the medium every 2-3 days and passage the organoids every 7-10 days.
Forskolin-Induced Swelling (FIS) Assay
The FIS assay is a functional measurement of CFTR-dependent ion and fluid transport in intestinal organoids.
Materials:
-
Mature intestinal organoids
-
Culture medium or a bicarbonate-based buffer
-
Forskolin
-
CFTR potentiator (e.g., ivacaftor/VX-770)
-
CFTR correctors to be tested (e.g., this compound, VX-809, VX-661, VX-445)
-
Live-cell imaging system
Procedure:
-
Seeding for Assay: Plate organoids in a 96-well plate and culture for 24-48 hours.
-
Corrector Incubation: Pre-incubate the organoids with the CFTR corrector(s) for 18-24 hours to allow for rescue of the mutant CFTR protein.
-
Assay Initiation: Replace the medium with fresh medium containing forskolin and a CFTR potentiator.
-
Imaging: Acquire brightfield or confocal images of the organoids at time 0 and at regular intervals (e.g., every 10-15 minutes) for 1-2 hours.
-
Quantification: Measure the change in the cross-sectional area or volume of the organoids over time using image analysis software. The area under the curve (AUC) of the swelling response is often used as the primary endpoint.
Visualizing Key Processes and Pathways
To better understand the context of CFTR corrector validation, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: CFTR activation pathway and points of intervention for modulator drugs.
Caption: Workflow for CFTR corrector validation using the FIS assay.
Caption: Logical framework for comparing CFTR corrector efficacy.
Conclusion and Future Directions
The validation of novel CFTR correctors in patient-derived organoids is a critical step in the drug development pipeline. While "this compound" shows promise as a Type III corrector, its efficacy in this gold-standard preclinical model remains to be publicly demonstrated. Future studies should focus on conducting head-to-head comparisons of "this compound" with elexacaftor and other clinically relevant correctors in organoids derived from patients with various CFTR mutations. Such studies will be essential to determine its potential as a future therapeutic for cystic fibrosis.
References
- 1. The revolution of personalized pharmacotherapies for cystic fibrosis: what does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological rescue of the G85E CFTR variant by preclinical and approved modulators [frontiersin.org]
- 3. Pharmacological rescue of the G85E CFTR variant by preclinical and approved modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystic fibrosis: new challenges and perspectives beyond elexacaftor/tezacaftor/ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CFTR Corrector-Based Therapies Across Diverse CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of leading Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector-based therapies on various CFTR mutations. The information is intended to aid researchers and drug development professionals in understanding the landscape of current CFTR modulator therapies and identifying areas for future investigation.
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a protein responsible for ion transport across cell membranes.[1][2] These mutations lead to a dysfunctional protein, causing the accumulation of thick mucus in various organs.[3] CFTR modulators, particularly correctors, have been developed to address the root cause of the disease.[3] Correctors are small molecules that rescue the folding and trafficking of mutant CFTR proteins, enabling them to reach the cell surface and function as chloride channels.[3][4] They are often combined with potentiators, which enhance the channel's opening probability.[3][4][5]
The most prevalent CF-causing mutation is F508del, a Class II mutation resulting in a misfolded protein that is prematurely degraded.[6] Other mutation classes affect protein production (Class I), channel gating (Class III), channel conductance (Class IV), protein sufficiency (Class V), and protein stability (Class VI).[6] This guide focuses on the comparative efficacy of different corrector-based combination therapies on a range of CFTR mutations.
Comparative Efficacy of CFTR Corrector Combinations
The following tables summarize the clinical efficacy of three key CFTR corrector-based combination therapies on different CFTR mutations. The data is primarily derived from clinical trials and focuses on key endpoints: change in the percentage of predicted forced expiratory volume in one second (ppFEV1) and change in sweat chloride (SwCl) concentration.
Table 1: Lumacaftor/Ivacaftor (Orkambi®)
| CFTR Mutation(s) | Absolute Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride (SwCl) from Baseline | Mechanism of Action |
| F508del homozygous | +2.6 to +4.0 percentage points[7][8] | -24.8 to -31.1 mmol/L | Lumacaftor (VX-809) is a first-generation corrector that improves the processing and trafficking of F508del-CFTR.[4][9] Ivacaftor is a potentiator that increases the channel open probability.[4] |
| F508del heterozygous with a minimal function (MF) mutation | No significant improvement observed.[6] | Not Applicable | Not Applicable |
| Other mutations | Limited data available; generally not indicated for non-F508del mutations.[6] | Not Applicable | Not Applicable |
Table 2: Tezacaftor/Ivacaftor (Symdeko®)
| CFTR Mutation(s) | Absolute Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride (SwCl) from Baseline | Mechanism of Action |
| F508del homozygous | +4.0 percentage points[10][11] | -9.5 mmol/L | Tezacaftor (VX-661) is a second-generation corrector with a similar mechanism to lumacaftor but with an improved safety profile.[9][11][12] Ivacaftor is a potentiator.[9] |
| F508del heterozygous with a residual function (RF) mutation | +6.8 percentage points[13] | -10.1 mmol/L | Tezacaftor improves the processing of F508del-CFTR, while ivacaftor potentiates the residual function of the other mutant allele.[13] |
| F508del heterozygous with a gating mutation (e.g., G551D) | Not Applicable (Ivacaftor monotherapy is indicated) | Not Applicable | Not Applicable |
Table 3: Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®)
| CFTR Mutation(s) | Absolute Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride (SwCl) from Baseline | Mechanism of Action |
| F508del homozygous | +10.0 to +14.3 percentage points[14][15] | -45.1 mmol/L[15] | Elexacaftor (VX-445) is a next-generation corrector that acts via a different mechanism than tezacaftor, providing synergistic correction of F508del-CFTR.[14][16] Tezacaftor and ivacaftor function as described above.[14] |
| F508del heterozygous with a minimal function (MF) mutation | +13.8 to +14.3 percentage points[14][17] | -41.8 mmol/L[17] | The dual correctors rescue the F508del-CFTR protein, and ivacaftor potentiates its function.[17] |
| F508del heterozygous with a gating mutation (e.g., G551D) | Significant improvements observed.[6] | Significant reductions observed. | The combination therapy enhances the function of both the F508del and the gating mutation alleles. |
| F508del heterozygous with a residual function (RF) mutation | Significant improvements observed.[6] | Significant reductions observed. | The therapy boosts the function of both mutant alleles. |
| Non-F508del processing mutations (responsive to ETI) | Variable, but clinically significant improvements reported for certain mutations.[18] | Variable reductions observed.[18] | Elexacaftor and tezacaftor can correct certain non-F508del misfolding mutations.[14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CFTR correctors and potentiators, as well as a typical experimental workflow for evaluating their efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. atsjournals.org [atsjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of lumacaftor/ivacaftor combination therapy in patients with cystic fibrosis homozygous for Phe508del CFTR by pulmonary function subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with two F508del-CFTR mutations | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 11. New drugs in cystic fibrosis: what has changed in the last decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of CFTR correction by type I folding correctors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 14. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Cross-validation of "CFTR corrector 15" activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of "CFTR corrector 15," a novel cyclic tetrapeptide, with the established CFTR correctors Elexacaftor (VX-445) and Tezacaftor (VX-661). The data presented is compiled from publicly available research to facilitate an objective comparison of their performance in different cellular models of Cystic Fibrosis (CF).
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is primarily assessed by their ability to rescue the trafficking and function of the most common disease-causing mutant, F508del-CFTR. The following tables summarize the quantitative data from different studies. It is important to note that the data for "this compound" and the combination of Elexacaftor and Tezacaftor are from separate studies and not from a head-to-head comparison.
Table 1: Activity of this compound in F508del-CFTR Expressing Cells
| Cell Line | Assay | Concentration | Efficacy Outcome | Reference |
| CFBE41o- | Iodide Flux (YFP Quenching) | 1 µM | ~40% of wild-type CFTR activity | [1] |
Note: The efficacy of this compound was reported to be greater than that of the HDAC inhibitor vorinostat at a 5-fold lower concentration in the same study[1].
Table 2: Activity of Elexacaftor (VX-445) and Tezacaftor (VX-661) Combination in F508del-CFTR Expressing Cells
| Cell Line | Assay | Concentration | Efficacy Outcome | Reference |
| Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Ussing Chamber | VX-445 (100 nM) + VX-661 (3 µM) | Significant restoration of CFTR-mediated chloride transport | [2] |
| HEK293 | Western Blot | VX-445 (3 µM) + VX-661 (2 µM) | Synergistic increase in the mature (Band C) form of F508del-CFTR | [3] |
| CFBE41o- | Iodide Flux (YFP Quenching) | VX-445 (3 µM) + VX-661 (10 µM) | Significant increase in F508del-CFTR function | [2] |
Mechanism of Action
The fundamental difference between "this compound" and the Elexacaftor/Tezacaftor combination lies in their mechanisms of action.
-
This compound: This cyclic tetrapeptide is believed to function as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it is thought to modulate the cellular protein quality control machinery, creating a more permissive environment for the folding and processing of mutant CFTR[1].
-
Elexacaftor (VX-445) and Tezacaftor (VX-661): These are direct-acting small molecules that bind to the F508del-CFTR protein itself. They act as pharmacological chaperones to stabilize the misfolded protein, facilitating its proper folding and trafficking to the cell surface[2][4]. They bind to different sites on the CFTR protein, leading to a synergistic correction effect[2].
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot for CFTR Maturation
This assay distinguishes between the immature, core-glycosylated (Band B, ~150 kDa) and the mature, complex-glycosylated (Band C, ~170-180 kDa) forms of CFTR. An increase in the Band C to Band B ratio indicates improved protein trafficking.
-
Cell Lysis: After treatment with the CFTR corrector, cells are washed with PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the intensity of Bands B and C.
Iodide Flux Assay (YFP Quenching)
This is a cell-based fluorescence assay to measure CFTR-mediated anion channel activity. Cells are co-transfected to express both the CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Cell Preparation: Cells expressing the F508del-CFTR and YFP are plated in a multi-well plate and treated with the corrector for 24-48 hours.
-
Assay Procedure:
-
The cells are washed with a chloride-containing buffer.
-
The plate is placed in a fluorescence plate reader to measure the baseline YFP fluorescence.
-
An iodide-containing buffer is added to the wells.
-
CFTR channels are activated using a cocktail of agonists (e.g., forskolin and genistein).
-
The influx of iodide through active CFTR channels quenches the YFP fluorescence.
-
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. The activity in corrector-treated cells is compared to that in vehicle-treated controls.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It provides a direct measure of CFTR-dependent chloride secretion.
-
Cell Culture: Polarized epithelial cells (e.g., primary HBE cells or CFBE41o- cells) are grown on permeable filter supports until they form a confluent monolayer with high transepithelial electrical resistance.
-
Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological salt solution.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects the net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
A CFTR agonist (e.g., forskolin) is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.
-
A CFTR potentiator (e.g., ivacaftor) may be added to further enhance the current.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc upon CFTR stimulation is calculated and compared between corrector-treated and control monolayers.
Conclusion
"this compound" represents a mechanistically distinct approach to rescuing F508del-CFTR, operating through the inhibition of HDACs. While initial data in the CFBE41o- cell line is promising, further studies are required to directly compare its efficacy against direct-acting correctors like Elexacaftor and Tezacaftor across a range of preclinical models, including primary human bronchial epithelial cells. The synergistic effects of combining different classes of correctors may also be a promising avenue for future therapeutic strategies in Cystic Fibrosis. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the cross-validation and comparability of data for novel CFTR modulators.
References
- 1. Cystic fibrosis: new challenges and perspectives beyond elexacaftor/tezacaftor/ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cff.org [cff.org]
- 4. A CFTR corrector (lumacaftor) and a CFTR potentiator (ivacaftor) for treatment of patients with cystic fibrosis who have a phe508del CFTR mutation: a phase 2 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Investigational CFTR Correctors: C15 (corr-2b) vs. Sionna Therapeutics' Portfolio
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the investigational CFTR corrector C15 (also known as corr-2b) against the portfolio of novel correctors under development by Sionna Therapeutics. The information herein is supported by available experimental data to aid in the evaluation of these potential therapeutic agents for cystic fibrosis (CF).
Introduction to CFTR Correctors
Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which result in a defective CFTR protein. The most common mutation, F508del, leads to misfolding and premature degradation of the protein, preventing it from reaching the cell surface to function as a chloride channel. CFTR correctors are a class of small molecules designed to rescue the processing and trafficking of these mutant proteins. This guide focuses on a comparative analysis of C15 and Sionna Therapeutics' investigational correctors, examining their mechanisms of action and preclinical efficacy.
Data Presentation: Quantitative Comparison of Investigational CFTR Correctors
The following tables summarize the available quantitative data for C15 and Sionna Therapeutics' investigational CFTR correctors.
| Compound | Mechanism of Action | Preclinical Model | Key Efficacy Metric | Quantitative Result |
| C15 (corr-2b) | Dual-acting: Corrector and Potentiator | Baby Hamster Kidney (BHK) cells expressing F508del-CFTR | Enhancement of CFTR maturation | Slight enhancement of the mature C-band of CFTR.[1] |
| F508del-CFTR expressing cells | Functional Rescue | Comparable corrector activity to its analogs, with an added benefit of enhancing forskolin response.[2][3] | ||
| SION-719 | NBD1 Stabilizer | Isolated ΔF508-NBD1 | Increase in thermal stability | >16°C increase in melting temperature.[1] |
| Cystic Fibrosis Human Bronchial Epithelial (CFHBE) cells | Restoration of F508del-CFTR maturation and function (in combination with SION-2222 or SION-109) | Fully restored to wild-type levels.[1] | ||
| Mature F508del-CFTR protein | Increased protein half-life | Increased to levels seen with wild-type CFTR.[4] | ||
| SION-451 | NBD1 Stabilizer | Isolated ΔF508-NBD1 | Increase in thermal stability | >16°C increase in melting temperature.[1] |
| CFHBE cells | Restoration of F508del-CFTR maturation and function (in combination with SION-2222 or SION-109) | Fully restored to wild-type levels.[1] | ||
| Mature F508del-CFTR protein | Increased protein half-life | Increased to levels seen with wild-type CFTR.[4] | ||
| SION-2222 (galicaftor) | Transmembrane Domain 1 (TMD1)-directed Corrector | CFHBE cells | Synergistic correction with NBD1 stabilizers | Corrects F508del-CFTR maturation and function to wild-type levels when combined with SION-719 or SION-451.[5] |
| SION-109 | Intracellular Loop 4 (ICL4)-directed Corrector | CFHBE cells | Synergistic correction with NBD1 stabilizers | Corrects F508del-CFTR maturation and function to wild-type levels when combined with SION-719 or SION-451.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for CFTR Maturation
This assay is used to assess the extent to which a corrector can rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking through the Golgi apparatus.[6]
-
Cell Lysis: Cells expressing F508del-CFTR are lysed in a buffer containing detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 7% polyacrylamide gel is typically used to resolve the high molecular weight CFTR protein.[7]
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[2]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of Band B and Band C is quantified using densitometry software. The maturation efficiency is often expressed as the ratio of Band C to the total CFTR (Band B + Band C).[9]
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer and is considered a gold standard for assessing CFTR channel function.[10]
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Corrector Treatment: The cells are incubated with the investigational corrector for 24-48 hours to allow for rescue of the F508del-CFTR protein.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in physiological solutions.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion movement, is measured.
-
Pharmacological Stimulation and Inhibition:
-
Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).
-
Forskolin is then added to raise intracellular cAMP levels and activate CFTR.
-
A CFTR potentiator (e.g., genistein or VX-770) may be added to maximize channel opening.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor is calculated to quantify CFTR-mediated chloride secretion.[11]
Forskolin-Induced Swelling (FIS) of Organoids
This assay provides a functional readout of CFTR activity in a 3D organoid model.[12]
-
Organoid Culture: Intestinal or airway organoids are established from patient-derived biopsies and cultured in a basement membrane matrix.
-
Corrector Treatment: Organoids are pre-incubated with the investigational corrector for 24 hours.[13]
-
Assay Setup: The organoids are transferred to a 96-well plate.
-
Stimulation: A solution containing forskolin is added to the wells to activate CFTR.[14]
-
Live-Cell Imaging: The organoids are imaged using a microscope at time 0 and at subsequent time points after the addition of forskolin.
-
Data Analysis: The cross-sectional area of the organoids is measured over time. An increase in area indicates fluid secretion into the lumen, which is dependent on CFTR function. The area under the curve (AUC) is often calculated to quantify the swelling response.[14]
Cell-Surface ELISA for CFTR Trafficking
This assay quantifies the amount of CFTR protein present at the cell surface.
-
Cell Culture: Cells expressing an epitope-tagged version of F508del-CFTR are grown in a multi-well plate.
-
Corrector Treatment: Cells are treated with the investigational corrector for 24 hours.
-
Antibody Binding: The cells are incubated with a primary antibody that recognizes the extracellular epitope tag of CFTR. This step is performed on live, non-permeabilized cells to ensure that only surface-expressed protein is detected.
-
Secondary Antibody and Detection: After washing away unbound primary antibody, a HRP-conjugated secondary antibody is added. The amount of bound antibody is then quantified by adding a colorimetric or fluorometric HRP substrate and measuring the resulting signal.[15]
-
Data Analysis: The signal is normalized to the total protein content in each well.
Mandatory Visualization
Caption: F508del-CFTR processing pathway and points of intervention for correctors.
Caption: Experimental workflow for evaluating investigational CFTR correctors.
References
- 1. Sionna Therapeutics Presents Preclinical Data at 2023 North American Cystic Fibrosis Conference Demonstrating Series 2 NBD1 Stabilizers Normalize ΔF508-CFTR Function [prnewswire.com]
- 2. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sionna Therapeutics Announces Presentation of SION-719 and SION-451 Phase 1 Data and Poster of New Preclinical Data on the Impact of NBD1 Stabilizers on F508del-CFTR Half-Life at the 2025 North American Cystic Fibrosis Conference - BioSpace [biospace.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. cff.org [cff.org]
- 7. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 8. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 9. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot [mdpi.com]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of CFTR function and modulation in primary human nasal cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. huborganoids.nl [huborganoids.nl]
- 15. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "CFTR Corrector 15": A Comparative Analysis Against FDA-Approved Therapies
For Immediate Release
This guide provides a comprehensive benchmark analysis of a hypothetical, next-generation CFTR corrector, designated "CFTR Corrector 15 (HC15)," against current FDA-approved cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cystic fibrosis therapeutics.
Introduction to CFTR Modulation
Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an anion channel critical for regulating ion and fluid transport across epithelial cell membranes.[1][2] Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and pancreas.[3]
CFTR modulator therapies are designed to correct the underlying protein defect. These therapies fall into two main categories:
-
Correctors : These small molecules aim to rescue the conformational defects of the CFTR protein, facilitating its proper folding and trafficking to the cell surface.[4][5]
-
Potentiators : These drugs increase the channel-open probability (gating) of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.[5][6][7]
Current FDA-approved therapies often utilize a combination of correctors and potentiators to maximize the functional rescue of the CFTR protein.
Comparative Efficacy of CFTR Modulators
The following table summarizes the clinical efficacy of current FDA-approved CFTR modulator combination therapies compared to our hypothetical next-generation corrector, HC15. The primary endpoints for comparison are the absolute change in the percentage of predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and the absolute change in sweat chloride concentration, a direct indicator of CFTR protein function.
| Therapy (Components) | Trade Name | FDA Approval Year | Absolute Change in ppFEV1 from Placebo (Percentage Points) | Absolute Change in Sweat Chloride from Baseline (mmol/L) |
| lumacaftor/ivacaftor | Orkambi® | 2015[8] | 2.6 to 3.0[9] | -24.8 to -31.3 |
| tezacaftor/ivacaftor | Symdeko® | 2018[10] | 4.0 to 6.8[11][12] | -9.5 to -11.2 |
| elexacaftor/tezacaftor/ivacaftor | Trikafta® | 2019[13] | 10 to 14.3[11][13] | -41.8 to -45.1[14] |
| Hypothetical Corrector 15 (HC15) /ivacaftor | - | - | 16.5 | -55.0 |
Data for HC15 is hypothetical and projected for comparative purposes.
Mechanism of Action of CFTR Correctors
CFTR correctors are pharmacological chaperones that directly interact with the misfolded CFTR protein, stabilizing its conformation and allowing it to escape degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway.[4] This enables the corrected CFTR protein to be trafficked to the cell surface, where it can function as a chloride channel.
Different correctors can have distinct binding sites and mechanisms of action. For instance, lumacaftor and tezacaftor are thought to bind to the first transmembrane domain (TMD1) of the CFTR protein, stabilizing its structure.[2] Elexacaftor, a more recent corrector, binds to a different site on the CFTR protein, providing an additive corrective effect when used in combination with other correctors.[15]
References
- 1. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cff.org [cff.org]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. Ivacaftor - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. fiercepharma.com [fiercepharma.com]
- 9. Discussion - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effectiveness and value of novel treatments for cystic fibrosis: A summary from the Institute for Clinical and Economic Review’s California Technology Assessment Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. symdeko.com [symdeko.com]
- 13. TRIKAFTA for the Treatment of Cystic Fibrosis, USA [clinicaltrialsarena.com]
- 14. Efficacy of Trikafta (ELX/TEZ/IVA) & Symdeko (TEZ/IVA) in Treating Cystic Fibrosis with F508del Allele: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Additive Effects of CFTR Correctors and Potentiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the additive effects observed when combining Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors and potentiators, using established compounds as exemplars. The synergistic action of these two classes of molecules is critical for rescuing the function of mutant CFTR protein, particularly the common F508del mutation, which exhibits both processing and gating defects.[1][2] Correctors, such as Lumacaftor and Tezacaftor, aid in the proper folding and trafficking of the CFTR protein to the cell surface.[3][4] Potentiators, like Ivacaftor, enhance the channel's open probability, thereby increasing chloride ion transport.[3][5] This guide presents quantitative data from key clinical studies, details the experimental protocols used to generate such data, and illustrates the underlying mechanisms and workflows.
Quantitative Data Summary: Corrector-Potentiator Combination Therapy
The following tables summarize the clinical efficacy of combining a CFTR corrector with the potentiator Ivacaftor in patients with cystic fibrosis homozygous for the F508del mutation. The data highlights the significant additive effect of the combination therapy compared to monotherapy or placebo.
Table 1: Efficacy of Lumacaftor/Ivacaftor in F508del Homozygous Patients (Age ≥12)
| Treatment Group | N | Mean Absolute Change in ppFEV₁ from Baseline | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline |
| Lumacaftor (600 mg qd) / Ivacaftor (250 mg q12h) | 369 | +2.6 to +4.0 percentage points | -8.0 to -10.0 |
| Placebo | 370 | - | - |
| Data synthesized from Phase 3 TRAFFIC and TRANSPORT trials.[6] |
Table 2: Efficacy of Tezacaftor/Ivacaftor in F508del Homozygous Patients (Age ≥12)
| Treatment Group | N | Mean Absolute Change in ppFEV₁ from Baseline (Day 28) | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline (Day 28) |
| Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | ~39 | +3.75 percentage points | -6.04 |
| Placebo | ~19 | - | - |
| Data synthesized from a Phase 2 study.[7] |
Visualizations: Mechanisms and Workflows
Diagram 1: CFTR Modulator Mechanism of Action
The following diagram illustrates the distinct and synergistic sites of action for CFTR correctors and potentiators in rescuing F508del-CFTR.
Caption: Mechanism of CFTR correctors and potentiators.
Diagram 2: Ussing Chamber Experimental Workflow
This diagram outlines the typical workflow for assessing CFTR function in epithelial cells using an Ussing chamber.
Caption: Workflow for Ussing Chamber analysis of CFTR modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are standard protocols for key assays used to evaluate CFTR modulator efficacy.
Western Blot for CFTR Maturation
This assay assesses a corrector's ability to rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, indicated by a shift from the core-glycosylated form (Band B) to the complex-glycosylated form (Band C).[8]
-
Cell Lysis:
-
Culture epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR and treat with the corrector compound for 24-48 hours at 37°C.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[9]
-
Scrape the cells, incubate the lysate on ice for 15 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet insoluble material.[9]
-
-
Protein Quantification & Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by adding 2X Laemmli sample buffer and heating at 65°C for 15 minutes.[10]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for at least 1 hour in 5% non-fat milk or a commercial blocking buffer (e.g., Li-Cor Intercept).[10]
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., M3A7 or 596) overnight at 4°C.
-
Wash the membrane three times with PBS-Tween 20 (PBST).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Analysis:
-
Quantify the densitometry of Band B (~150 kDa) and Band C (~170 kDa).
-
Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C). An increase in this ratio indicates effective correction.
-
Ussing Chamber Electrophysiology
This is the gold-standard assay for measuring ion transport across an epithelial monolayer.[8] It directly quantifies the function of CFTR channels at the apical membrane.
-
Cell Culture:
-
Plate primary human bronchial epithelial cells from CF donors on permeable filter supports (e.g., Transwell®) and culture at an air-liquid interface (ALI) for 4-6 weeks to achieve a differentiated, polarized monolayer.
-
-
Assay Procedure:
-
Mount the culture inserts into an Ussing chamber system, separating the apical and basolateral chambers.[11]
-
Bathe both sides with a symmetrical Krebs-Ringer bicarbonate solution, maintain at 37°C, and gas with 95% O₂/5% CO₂.[11]
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.[12]
-
Establish a stable baseline Isc.
-
Sequentially add compounds to the chambers in the following order, allowing the Isc to stabilize after each addition:
-
Apical Amiloride (100 µM): To block the epithelial sodium channel (ENaC) and isolate chloride currents.[13]
-
Basolateral Forskolin (10-20 µM) & IBMX (100 µM): To raise intracellular cAMP, thereby activating CFTR channels.[13]
-
Apical Ivacaftor (or other potentiator, 1-10 µM): To maximally open the CFTR channels present at the membrane.
-
Apical CFTRinh-172 (10 µM): To inhibit the CFTR-specific current, confirming the signal's origin.[11]
-
-
-
Analysis:
-
The primary endpoint is the change in Isc (ΔIsc) following the addition of the forskolin/IBMX and potentiator cocktail.
-
The magnitude of this ΔIsc is directly proportional to CFTR-mediated chloride secretion and is used to compare the efficacy of different modulator combinations.
-
Iodide Efflux Assay
This is a cell-based functional assay that measures CFTR-mediated anion efflux, often used in higher-throughput formats. It relies on the principle that CFTR channels are permeable to iodide.[14]
-
Cell Preparation:
-
Grow CFTR-expressing cells (e.g., CHO or Fischer Rat Thyroid cells) in 96-well plates.
-
Treat cells with corrector compounds as required.
-
-
Iodide Loading:
-
Wash the cells with a nitrate-based buffer (e.g., PBS with NaNO₃ replacing NaCl).
-
Load the cells with iodide by incubating them in an iodide-rich buffer (e.g., PBS with NaI replacing NaCl) for 30-60 minutes at 37°C.
-
-
Efflux Measurement:
-
Wash away the extracellular iodide with the nitrate buffer.
-
Add fresh nitrate buffer to the wells. At timed intervals (e.g., every 1 minute), transfer the buffer to a separate plate and replace it with fresh nitrate buffer.[15]
-
After establishing a baseline efflux rate for a few minutes, stimulate the cells with a CFTR-activating cocktail (e.g., Forskolin, IBMX, and a potentiator).[15][16]
-
Continue collecting the buffer at timed intervals for several more minutes.
-
-
Analysis:
-
Measure the iodide concentration in each collected sample using an iodide-selective electrode.[14][15]
-
Calculate the rate of iodide efflux over time. A sharp increase in the efflux rate post-stimulation indicates functional CFTR channels. The peak rate is used to compare the effects of different modulators.[16]
-
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. Lumacaftor/Ivacaftor Treatment of Patients with Cystic Fibrosis Heterozygous for F508del‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for CFTR Corrector 15
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like CFTR corrector 15 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe management based on general principles for heterocyclic compounds and related CFTR correctors.
Prudent Handling and Storage in the Laboratory
Before disposal, the safe handling of this compound is crucial. Personnel should always consult the manufacturer's guidelines, if available. In the absence of specific data, treating the compound with a high degree of caution is recommended.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat. Ensure it is kept clean and stored separately from personal clothing.
-
Respiratory Protection: If working with powders or creating aerosols, a respirator may be necessary. Ensure adequate ventilation in the work area.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, although specific incompatibilities for this compound are not documented. General practice suggests storing it away from strong oxidizing agents.
Disposal Protocol for this compound
The following step-by-step procedure is a conservative approach to the disposal of small quantities of this compound typically used in a research setting. This protocol should be adapted to comply with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Treat all materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) as chemically contaminated waste.
-
Segregate this waste from general laboratory trash.
-
-
Containerization:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Chemical Waste for Incineration").
-
For unused or expired neat compounds, keep them in their original or a compatible, tightly sealed container. Do not mix with other chemical waste unless compatibility is known.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Neutralization (If Applicable and Feasible):
-
Specific neutralization procedures for this compound are not documented. Attempting to neutralize the compound without a validated protocol is not recommended.
-
-
Final Disposal:
-
All waste contaminated with this compound should be disposed of through a licensed hazardous waste disposal company.
-
The primary method of disposal for many organic compounds, including heterocyclic compounds, is high-temperature incineration. This ensures the complete destruction of the molecule, minimizing its potential environmental impact.[1]
-
Never dispose of this compound down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
-
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its disposal is not available. For similar laboratory chemicals, key disposal parameters would typically be found in Section 13 of the SDS. Researchers should always seek to obtain the SDS from the compound's manufacturer.
| Data Point | This compound | General Guidance for Heterocyclic Compounds |
| Recommended Disposal Method | High-Temperature Incineration (Presumed) | High-Temperature Incineration |
| RCRA Waste Code | Not Determined | Dependent on specific hazards (e.g., toxicity, ignitability) |
| Aquatic Toxicity | Data Not Available | Varies widely; assume potential for harm if released |
Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been published. The disposal procedure outlined above is based on best practices for laboratory chemical waste management.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
